molecular formula C14H16ClF3N2O3S B560465 ML-332

ML-332

カタログ番号: B560465
分子量: 384.8 g/mol
InChIキー: SWDFZDHXQCXDGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs)

特性

分子式

C14H16ClF3N2O3S

分子量

384.8 g/mol

IUPAC名

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(8-13(21)19-7-9-2-3-9)12-6-10(14(16,17)18)4-5-11(12)15/h4-6,9H,2-3,7-8H2,1H3,(H,19,21)

InChIキー

SWDFZDHXQCXDGL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl

正規SMILES

CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl

同義語

2-[(2-Chloro-5-trifluoromethyl-phenyl)-methanesulfonyl-amino]-N-cyclopropylmethyl-acetamide;  VU-0400100;  VU-400100

製品の起源

United States

Foundational & Exploratory

ML-332: A Deep Dive into its Antiviral Mechanism of Action against Venezuelan Equine Encephalitis Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for ML-332, a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV). VEEV, an alphavirus endemic to the Americas, can cause debilitating and sometimes fatal encephalitis in both humans and equines.[1][2] With no currently approved therapeutics or vaccines for human use, the development of effective antiviral agents like this compound and its closely related analog, ML336, is of significant importance.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, quantitative efficacy, and the experimental basis for our understanding of this compound's mode of action.

Core Mechanism: Inhibition of Viral RNA Synthesis

The primary mechanism of action of this compound and its analog ML336 is the potent and specific inhibition of Venezuelan Equine Encephalitis Virus (VEEV) RNA synthesis.[1][2][3][4] This targeted disruption of the viral replication cycle is achieved through the compound's interaction with the viral replicase complex, a multi-protein machinery essential for the amplification of the viral genome.[1][2]

Extensive research has demonstrated that ML336 directly interferes with the synthesis of all forms of VEEV RNA, including the positive-sense genomic RNA, the negative-sense template RNA, and the subgenomic RNAs.[1][2][3] This comprehensive inhibition effectively halts the production of new viral particles. The high specificity of ML336 for VEEV is underscored by its lack of significant activity against the Old World alphavirus, Chikungunya virus, and its negligible effect on host cell transcription.[1][2]

Targeting the Viral Replicase Complex: nsP2 and nsP4

The nsP2 protein possesses helicase and protease activities, while nsP4 is the RNA-dependent RNA polymerase. The interaction of ML336 with these critical components is hypothesized to disrupt the enzymatic functions of the replicase complex, thereby preventing the elongation of viral RNA strands.[3]

Quantitative Efficacy of ML336

The antiviral potency of ML336 has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar concentrations. The following table summarizes the key quantitative data for ML336.

Assay Type Virus Strain Parameter Value Reference
VEEV-induced Cytopathic Effect (CPE)TC-83IC5032 nM[5]
VEEV-induced Cytopathic Effect (CPE)V3526IC5020 nM[5]
VEEV-induced Cytopathic Effect (CPE)Trinidad Donkey (Wild Type)IC5042 nM[5]
VEEV RNA Synthesis InhibitionNot SpecifiedIC501.1 nM[1][2][3]
CytotoxicityNot ApplicableCC50> 50 µM[3][6][7]
Titer ReductionNot SpecifiedConcentration> 7.2 log reduction at < 1 µM[6][7]

Experimental Protocols

The elucidation of this compound's mechanism of action has been underpinned by a series of rigorous experimental protocols. The following are detailed methodologies for key experiments cited in the research.

VEEV-induced Cytopathic Effect (CPE) Assay

This cell-based assay is a primary high-throughput screening method to identify compounds that protect cells from virus-induced death.

  • Cell Line: Vero 76 cells.

  • Procedure:

    • Seed Vero 76 cells in 96-well plates and incubate overnight.

    • Pre-treat cells with a serial dilution of the test compound (e.g., ML336) for a specified period.

    • Infect the cells with a specific strain of VEEV (e.g., TC-83, V3526, or Trinidad donkey) at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 3 days).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits CPE by 50%.

Metabolic Labeling Assay for Viral RNA Synthesis

This assay directly measures the synthesis of new viral RNA in the presence of an inhibitor.

  • Materials: [³H]-uridine, actinomycin D.

  • Procedure:

    • Infect cells with VEEV at a high MOI.

    • At a specific time post-infection (e.g., 2-4 hours), add actinomycin D to inhibit host cell transcription.

    • Add the test compound (ML336) at various concentrations.

    • Add [³H]-uridine to the culture medium, which will be incorporated into newly synthesized viral RNA.

    • After an incubation period, lyse the cells and precipitate the RNA.

    • Measure the amount of incorporated [³H]-uridine using a scintillation counter.

    • The IC50 for RNA synthesis inhibition is the concentration of the compound that reduces [³H]-uridine incorporation by 50%.[1][2]

Strand-Specific qRT-PCR

This technique allows for the specific quantification of positive- and negative-sense viral RNA strands.

  • Procedure:

    • Infect cells with VEEV in the presence or absence of the test compound.

    • At various times post-infection, harvest the cells and extract total RNA.

    • Perform reverse transcription (RT) using strand-specific primers for either the positive- or negative-sense VEEV RNA.

    • Quantify the resulting cDNA using quantitative PCR (qPCR) with primers and probes specific to a conserved region of the VEEV genome.

    • Compare the levels of each RNA strand in treated versus untreated cells to determine the inhibitory effect of the compound.[1][2][3]

Cell-Free Viral RNA Synthesis Assay

This biochemical assay assesses the direct effect of a compound on the viral replicase complex in the absence of cellular processes.

  • Procedure:

    • Prepare a P15 fraction (a crude membrane fraction containing the viral replicase complex) from VEEV-infected cells.

    • Set up a reaction mixture containing the P15 fraction, ribonucleotides (including a radiolabeled nucleotide like [α-³²P]GTP), and the test compound at various concentrations.

    • Incubate the reaction to allow for viral RNA synthesis.

    • Precipitate the newly synthesized RNA and measure the incorporated radioactivity.

    • This assay helps to confirm that the compound directly targets the viral replication machinery.[3]

Visualizing the Mechanism and Workflows

To further clarify the mechanism of action and the experimental approaches, the following diagrams have been generated using the DOT language.

VEEV_Replication_and_ML332_Inhibition VEEV VEEV Virion Entry Cell Entry & Uncoating VEEV->Entry gRNA Positive-sense genomic RNA (+ssRNA) Entry->gRNA Polyprotein P1234 Polyprotein Translation gRNA->Polyprotein NegativeRNA Negative-sense RNA Synthesis gRNA->NegativeRNA Template Processing Polyprotein Processing Polyprotein->Processing Replicase Viral Replicase Complex (nsP1-4) Processing->Replicase PositiveRNA Positive-sense RNA Synthesis Replicase->PositiveRNA NegativeRNA->Replicase SubgenomicRNA Subgenomic RNA Synthesis PositiveRNA->SubgenomicRNA Assembly Virion Assembly & Budding PositiveRNA->Assembly Genomic RNA Structural Structural Protein Translation SubgenomicRNA->Structural Structural->Assembly Progeny Progeny Virions Assembly->Progeny ML332 This compound ML332->Replicase Inhibition

Caption: VEEV Replication Cycle and Point of this compound Inhibition.

Experimental_Workflow cluster_CellBased Cell-Based Assays cluster_Biochemical Biochemical Assay CPE CPE Assay (IC50) Metabolic Metabolic Labeling (RNA Synthesis IC50) CPE->Metabolic Confirms Antiviral Activity qRT_PCR Strand-Specific qRT-PCR (RNA Quantification) Metabolic->qRT_PCR Identifies RNA Synthesis as Target CellFree Cell-Free RNA Synthesis (Direct Target Validation) qRT_PCR->CellFree Suggests Direct Action on Replicase

Caption: Experimental Workflow for Characterizing this compound's Mechanism.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-332, also known as SLU-PP-332, has emerged as a significant research tool for investigating the therapeutic potential of activating estrogen-related receptors (ERRs). As a potent, non-selective agonist for all three ERR isoforms (ERRα, ERRβ, and ERRγ), this compound provides a valuable chemical probe to explore the diverse physiological roles of these orphan nuclear receptors. This document provides an in-depth technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its characterization and application. The quantitative data presented, along with visualizations of key signaling pathways and experimental workflows, are intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, cardiology, oncology, and drug discovery.

Introduction to this compound and Estrogen-Related Receptors

Estrogen-related receptors (ERRs) are a subgroup of the nuclear receptor superfamily that play crucial roles in the regulation of cellular energy homeostasis, mitochondrial biogenesis, and fatty acid metabolism.[1] Unlike the classical estrogen receptors, ERRs do not bind endogenous estrogens and are considered orphan receptors. There are three known ERR isoforms:

  • ERRα (NR3B1): Highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and brown adipose tissue. It is a key regulator of mitochondrial biogenesis and oxidative phosphorylation.[1]

  • ERRβ (NR3B2): Shows a more restricted expression pattern and is involved in developmental processes.

  • ERRγ (NR3B3): Also found in tissues with high metabolic rates and is implicated in the regulation of genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1]

This compound (systematic name: 4-hydroxy-N'-((naphthalen-2-yl)methylene)benzohydrazide) is a synthetic small molecule that acts as a pan-agonist for all three ERR isoforms.[2][3][4][5] Its ability to activate these receptors has positioned it as a valuable tool for studying the therapeutic potential of ERR modulation in various disease models, including metabolic syndrome, obesity, and heart failure.[6][7]

Quantitative Data

The potency of this compound as a pan-ERR agonist has been characterized in cell-based co-transfection reporter assays. The half-maximal effective concentrations (EC50) for each ERR isoform are summarized in the table below.

Parameter ERRα ERRβ ERRγ Reference
EC50 (nM) 98230430[2][3][4][5]

Chemical Synthesis

This compound is synthesized through a condensation reaction between 4-hydroxybenzohydrazide and 2-naphthaldehyde.[2]

Synthesis Protocol

Materials:

  • 4-hydroxybenzohydrazide

  • 2-naphthaldehyde

  • Ethanol (solvent)

Procedure:

  • Dissolve equimolar amounts of 4-hydroxybenzohydrazide and 2-naphthaldehyde in ethanol.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from ethanol to yield (E)-4-hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide (this compound).[2]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain (LBD) of the ERR proteins. This binding event induces a conformational change in the receptor, promoting the recruitment of co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[8][9][10] The ERR/PGC-1α complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, leading to the modulation of their transcription.

The activation of ERRα by this compound, in concert with PGC-1α, leads to the upregulation of a suite of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the electron transport chain.[3][4][11] This mimics the physiological effects of endurance exercise.[12]

ERR_Signaling_Pathway cluster_nucleus Nucleus ML332 This compound ERR ERRα / ERRβ / ERRγ ML332->ERR Binds to LBD PGC1a PGC-1α ERR->PGC1a Recruits ERRE ERRE ERR->ERRE Binds to PGC1a->ERRE TargetGenes Target Genes (e.g., PDK4, CPT1b) ERRE->TargetGenes Activates Transcription Mitochondrial_Biogenesis Mitochondrial Biogenesis TargetGenes->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation TargetGenes->FAO Metabolic_Effects Metabolic Effects Mitochondrial_Biogenesis->Metabolic_Effects FAO->Metabolic_Effects

Figure 1: Simplified signaling pathway of this compound as an ERR agonist.

Key Experimental Protocols

Gal4-ERR Ligand-Binding Domain (LBD) Chimeric Co-transfection Assay

This assay is used to determine the agonist activity of compounds on specific ERR isoforms. It utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast GAL4 protein fused to the LBD of the target ERR isoform.

Materials:

  • HEK293T cells

  • Expression vector for GAL4-ERR LBD chimera (e.g., pFA-CMV-ERRα-LBD)

  • Reporter plasmid containing GAL4 upstream activating sequences (UAS) driving a luciferase gene (e.g., pFR-Luc)

  • Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Cell culture medium and reagents

  • Luciferase assay system

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a plasmid mixture containing the GAL4-ERR LBD expression vector, the luciferase reporter plasmid, and the control plasmid.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the plasmid mixture and the diluted transfection reagent and incubate at room temperature to allow complex formation.

    • Add the transfection complexes to the cells.

  • Compound Treatment: After 4-6 hours of incubation with the transfection complexes, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.[13][14]

CoTransfection_Workflow Start Seed HEK293T cells Transfect Co-transfect with: - GAL4-ERR LBD plasmid - Luciferase reporter plasmid - Control plasmid Start->Transfect Incubate1 Incubate 4-6 hours Transfect->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 16-24 hours Treat->Incubate2 Assay Perform Dual-Luciferase Assay Incubate2->Assay Analyze Analyze Data (Normalize and plot dose-response curve) Assay->Analyze End Determine EC50 Analyze->End Respiration_Assay_Workflow Start Seed & Differentiate C2C12 cells Treat Treat with this compound Start->Treat Prepare Prepare for Assay (Change to assay medium, incubate) Treat->Prepare Measure_Basal Measure Basal OCR Prepare->Measure_Basal Inject_Oligo Inject Oligomycin (Measure ATP-linked respiration) Measure_Basal->Inject_Oligo Inject_FCCP Inject FCCP (Measure Maximal Respiration) Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A (Measure Non-mitochondrial respiration) Inject_FCCP->Inject_Rot_AA Analyze Analyze OCR Data Inject_Rot_AA->Analyze End Determine effect on mitochondrial function Analyze->End

References

Preclinical Profile of SLU-PP-332: A Synthetic ERRα Agonist for the Treatment of Obesity and Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on SLU-PP-332, a novel synthetic agonist of the Estrogen-Related Receptors (ERRs) with a primary focus on ERRα. SLU-PP-332 has emerged as a promising "exercise mimetic" with significant potential for the treatment of obesity and metabolic syndrome. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

SLU-PP-332 is a small molecule that functions as a pan-agonist of the ERR family (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1] ERRs are orphan nuclear receptors that play a critical role in the regulation of cellular energy metabolism.[2] By binding to and activating ERRα, SLU-PP-332 initiates a transcriptional cascade that mimics the physiological adaptations seen with aerobic exercise.[1][3] This includes the upregulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[3][4] A key coactivator in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which works in concert with ERRα to drive the expression of these metabolic genes.[5]

The activation of this signaling pathway leads to a shift in the body's energy utilization, promoting the burning of fatty acids for fuel, similar to the metabolic state achieved during endurance exercise or fasting.[6][7] This results in increased energy expenditure, even at rest, without affecting appetite or food intake.[6][8]

Below is a diagram illustrating the signaling pathway of SLU-PP-332.

SLU_PP_332_Signaling_Pathway cluster_cellular Skeletal Muscle Cell cluster_physiological Physiological Outcomes SLU_PP_332 SLU-PP-332 ERRa ERRα (Nuclear Receptor) SLU_PP_332->ERRa Binds & Activates PGC1a PGC-1α (Coactivator) ERRa->PGC1a Recruits Gene_Expression Target Gene Expression (e.g., CPT1B, PDK4, COX4I1) PGC1a->Gene_Expression Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation Gene_Expression->FAO Energy_Expenditure Increased Energy Expenditure Mitochondrial_Biogenesis->Energy_Expenditure FAO->Energy_Expenditure Fat_Mass Decreased Fat Mass Energy_Expenditure->Fat_Mass Glucose_Control Improved Glucose Tolerance & Insulin Sensitivity Energy_Expenditure->Glucose_Control Endurance Increased Exercise Endurance Energy_Expenditure->Endurance Weight_Loss Body Weight Loss Fat_Mass->Weight_Loss

Caption: Signaling Pathway of SLU-PP-332 in Skeletal Muscle.

Quantitative Data from Preclinical Obesity Models

SLU-PP-332 has been evaluated in two key mouse models of obesity: diet-induced obesity (DIO) and genetically obese (ob/ob) mice. The following tables summarize the quantitative outcomes from these studies.

Table 1: Effects of SLU-PP-332 in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlSLU-PP-332 TreatmentDurationDosageKey OutcomeReference
Body Weight ChangeGain12% loss from initial weight1 month/28 daysTwice dailySignificant weight reduction[1][5][9]
Fat Mass GainBaseline gain10 times less than control1 month/28 daysTwice dailyDrastic reduction in fat accumulation[5][8][9]
Food IntakeNo significant changeNo significant change1 monthTwice dailyWeight loss is independent of appetite suppression[5][8]
Exercise EnduranceBaseline50% further distanceNot specifiedNot specifiedIncreased physical performance[5]

Table 2: Effects of SLU-PP-332 in Genetically Obese (ob/ob) Mice

ParameterVehicle Control (n=8)SLU-PP-332 Treatment (n=8)DurationDosageKey OutcomeReference
Body WeightMaintained highSignificant reduction15 days50 mg/kg, i.p., twice dailyEffective in a genetic model of obesity[10]
Fat MassMaintained highSignificant reduction15 days50 mg/kg, i.p., twice dailyReduced adiposity[10]
Liver WeightElevatedSignificant reduction15 days50 mg/kg, i.p., twice dailyAmelioration of hepatic steatosis[10]
Daily Food IntakeNo significant changeNo significant change15 days50 mg/kg, i.p., twice dailyConfirms appetite-independent mechanism[10]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies of SLU-PP-332.[5][10]

3.1. Animal Models and Husbandry

  • Animal Strain: Male C57BL/6J mice and male ob/ob mice.[10]

  • Age: 12 weeks of age at the start of the study.[10]

  • Housing: Mice are maintained at thermoneutrality.

  • Diet:

    • Diet-Induced Obesity (DIO) Model: Mice are fed a high-fat diet (specific composition, e.g., 60% kcal from fat) for a specified period to induce obesity before treatment initiation.

    • ob/ob Model: These mice are genetically obese and are typically fed a standard chow diet.[10]

3.2. Drug Administration

  • Compound: SLU-PP-332.

  • Vehicle: A control solution (e.g., saline, DMSO/saline mixture).

  • Dosage: 50 mg/kg of body weight.[10]

  • Route of Administration: Intraperitoneal (i.p.) injection.[10]

  • Frequency: Twice daily.[5][10]

  • Duration: 28 days for DIO mice, 12-15 days for ob/ob mice.[1][10]

3.3. Metabolic Phenotyping

  • Body Weight and Composition: Body weight is measured regularly. Body composition (fat mass and lean mass) is determined using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).

  • Food and Water Intake: Measured daily or at regular intervals.

  • Energy Expenditure: Assessed using a Comprehensive Lab Animal Monitoring System (CLAMS), which measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[10]

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After an overnight fast, mice are injected i.p. with a glucose bolus (e.g., 2 g/kg). Blood glucose is measured at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, 120 min).

    • ITT: After a shorter fast (e.g., 4-6 hours), mice are injected i.p. with insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and at subsequent time points.

  • Blood Analysis: Blood samples are collected to measure fasting glucose, insulin, and lipid profiles (total cholesterol, HDL, triglycerides).[10]

3.4. Tissue Analysis

  • Gene Expression: Tissues of interest (e.g., skeletal muscle, liver, adipose tissue) are harvested, and RNA is extracted. Quantitative real-time PCR (qPCR) is used to measure the expression of ERRα target genes (e.g., Pdk4, Cpt1b).[1]

  • Histology: Tissues are fixed, sectioned, and stained (e.g., H&E for general morphology, Oil Red O for lipid accumulation in the liver) to assess cellular changes.

Below is a diagram of a typical experimental workflow for evaluating SLU-PP-332 in a preclinical obesity model.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis Animal_Selection Animal Selection (e.g., C57BL/6J mice) Acclimation Acclimation Period Animal_Selection->Acclimation Diet_Induction High-Fat Diet Induction (for DIO model) Acclimation->Diet_Induction Baseline_Measurements Baseline Measurements (Weight, Body Comp.) Diet_Induction->Baseline_Measurements Randomization Randomization into Groups (Vehicle vs. SLU-PP-332) Baseline_Measurements->Randomization Treatment Daily Treatment (i.p. injections, twice daily) Randomization->Treatment Monitoring Regular Monitoring (Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Testing (GTT, ITT, CLAMS) Monitoring->Metabolic_Tests Euthanasia Euthanasia & Tissue Collection Metabolic_Tests->Euthanasia Tissue_Analysis Tissue Analysis (Histology, qPCR) Euthanasia->Tissue_Analysis Data_Analysis Data Analysis & Statistical Comparison Tissue_Analysis->Data_Analysis

Caption: Preclinical Experimental Workflow for SLU-PP-332 Obesity Studies.

Safety and Tolerability

In the preclinical studies conducted to date, SLU-PP-332 has not been reported to cause severe side effects in mice.[5][8] Importantly, its mechanism of action does not suppress appetite or food intake.[1] Further studies are required to fully characterize the long-term safety profile of the compound before it can be considered for human trials.[5]

Conclusion and Future Directions

SLU-PP-332 is a potent ERRα agonist that has demonstrated significant efficacy in preclinical models of obesity and metabolic syndrome. By mimicking the metabolic benefits of exercise, it reduces body weight and fat mass, improves glucose homeostasis, and enhances physical endurance in mice. The data suggests that pharmacological activation of ERRα is a viable therapeutic strategy for treating metabolic diseases.

Future research will likely focus on refining the structure of SLU-PP-332 to improve its pharmacokinetic properties, potentially allowing for oral administration.[5] Extensive toxicology and safety studies in multiple animal models will also be necessary before advancing to human clinical trials.[8] Nevertheless, SLU-PP-332 represents a novel and promising approach to combatting the growing global health challenge of obesity.

References

The Exercise Mimetic SLU-PP-332: A Technical Guide to its Core Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating global prevalence of metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic interventions. Exercise mimetics, compounds that pharmacologically replicate the systemic benefits of physical exercise, represent a promising frontier in this endeavor. This technical guide provides an in-depth examination of SLU-PP-322, a potent synthetic agonist of the Estrogen-Related Receptors (ERRs), with a primary focus on its role as an exercise mimetic. We will dissect its core mechanism of action, summarize key quantitative preclinical data, detail relevant experimental methodologies, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ERR agonists in metabolic disease.

Introduction: The Promise of Exercise Mimetics

Regular physical exercise is a cornerstone of metabolic health, exerting pleiotropic benefits that include improved insulin sensitivity, enhanced mitochondrial function, and reduced adiposity. However, adherence to consistent exercise regimens remains a significant challenge for a large portion of the population. Exercise mimetics aim to circumvent this limitation by targeting the molecular pathways activated during physical activity. SLU-PP-332 has emerged as a compelling candidate in this class, demonstrating the ability to induce an exercise-like phenotype in preclinical models.

Core Mechanism of Action: Targeting the Estrogen-Related Receptors (ERRs)

SLU-PP-332 functions as a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), a family of orphan nuclear receptors that are critical regulators of cellular energy metabolism.[1][2][3][4][5] While it interacts with all three isoforms, SLU-PP-332 exhibits the highest potency for ERRα.[6] ERRα is highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and brown adipose tissue.

The primary mechanism through which SLU-PP-332 exerts its exercise-mimetic effects is by binding to and activating ERRα. This activation leads to the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[7][8] The ERRα/PGC-1α complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, initiating a transcriptional cascade that upregulates programs involved in:

  • Mitochondrial Biogenesis: The formation of new mitochondria.

  • Fatty Acid Oxidation: The breakdown of fats for energy.

  • Oxidative Phosphorylation: The primary cellular process for ATP production.

This coordinated upregulation of metabolic genes effectively reprograms cellular metabolism to a state of increased energy expenditure and utilization of fatty acids as a primary fuel source, mirroring the adaptations seen with endurance exercise.[1][7][9]

Quantitative Data from Preclinical Studies

Preclinical evaluation of SLU-PP-332 in murine models has yielded significant quantitative data supporting its efficacy as an exercise mimetic. The following tables summarize key findings from these studies.

ParameterAnimal ModelTreatment RegimenKey FindingsReference
Body Weight and Composition Diet-Induced Obese (DIO) Mice50 mg/kg/day for 4 weeks20% reduction in fat mass[7]
Obese (ob/ob) Mice50 mg/kg, twice daily for 15 daysSignificant reduction in body weight and fat mass[1]
Glucose Metabolism Diet-Induced Obese (DIO) Mice50 mg/kg/day for 4 weeks30% reduction in fasting glucose; 50% improvement in insulin sensitivity[7]
Mitochondrial Function C57BL/6J MiceNot specified2.5-fold increase in skeletal muscle mitochondrial DNA content[7]
Exercise Endurance C57BL/6J Mice50 mg/kg, twice dailyIncreased number of oxidative type IIa muscle fibers; Enhanced exercise endurance[3][6]
Gene Expression C2C12 MyocytesNot specifiedUpregulation of ERR target gene, Pyruvate Dehydrogenase Kinase 4 (Pdk4)[4][10]
Organ Health Aged Rodents25 mg/kg/day40% reduction in oxidative stress markers in kidney and liver[7]

Table 1: Summary of In Vivo Efficacy of SLU-PP-332 in Murine Models.

ParameterIn Vitro ModelEC50 ValuesReference
ERR Agonism HEK293 cellsERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM[6]

Table 2: In Vitro Potency of SLU-PP-332 on ERR Isoforms.

Experimental Protocols

In Vivo Efficacy Studies in Murine Models

Objective: To assess the effects of SLU-PP-332 on metabolic parameters in a diet-induced obesity mouse model.

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

Housing: Mice are housed under a 12-hour light/dark cycle with ad libitum access to a high-fat diet (e.g., 60% kcal from fat) and water.

Acclimation: Mice are acclimated to the high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance.

Treatment Groups:

  • Vehicle control (e.g., 10% DMSO, 10% Tween 80 in saline)

  • SLU-PP-332 (e.g., 50 mg/kg/day, administered via intraperitoneal injection or oral gavage)

Treatment Duration: 4-8 weeks.

Key Measurements:

  • Body Weight and Composition: Measured weekly using a laboratory scale and an NMR-based analyzer for fat and lean mass.

  • Food and Water Intake: Monitored daily.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • Blood Chemistry: At the termination of the study, blood is collected for analysis of glucose, insulin, triglycerides, and cholesterol levels.

  • Tissue Collection: Skeletal muscle, liver, and adipose tissue are harvested for gene expression analysis (qRT-PCR, Western blot) and histological examination.

Cellular Respiration and Fatty Acid Oxidation Assays (Seahorse XF Analyzer)

Objective: To determine the effect of SLU-PP-332 on mitochondrial respiration and fatty acid oxidation in vitro.

Cell Line: C2C12 myoblasts, differentiated into myotubes.

Methodology:

  • Cell Seeding: Differentiated C2C12 myotubes are seeded into a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with various concentrations of SLU-PP-332 or vehicle control for a predetermined time (e.g., 24 hours).

  • Assay Medium: Prior to the assay, the culture medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for mitochondrial stress test, or long-chain fatty acids for fatty acid oxidation test).

  • Mitochondrial Stress Test: The Seahorse XF Analyzer performs sequential injections of mitochondrial inhibitors:

    • Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore that uncouples oxygen consumption from ATP production, revealing the maximal respiration capacity.

    • Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

  • Fatty Acid Oxidation Assay: The assay measures the oxygen consumption rate (OCR) of cells in the presence of exogenous fatty acids. The reliance on fatty acid oxidation is determined by the change in OCR upon the injection of an inhibitor of fatty acid uptake (e.g., etomoxir).

  • Data Analysis: The OCR and extracellular acidification rate (ECAR) are measured in real-time to provide a comprehensive profile of cellular metabolism.

Visualization of Signaling Pathways and Workflows

SLU-PP-332 Signaling Pathway

SLU_PP_332_Signaling cluster_extracellular Extracellular cluster_cellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Metabolic Outcomes SLU_PP_332 SLU-PP-332 ERRa_inactive ERRα (inactive) SLU_PP_332->ERRa_inactive Enters Cell ERRa_active ERRα (active) ERRa_inactive->ERRa_active Binds & Activates PGC1a PGC-1α ERRa_active->PGC1a Recruits ERRa_PGC1a_complex ERRα/PGC-1α Complex ERRa_active->ERRa_PGC1a_complex PGC1a->ERRa_PGC1a_complex ERRE ERR Response Element (ERRE) ERRa_PGC1a_complex->ERRE Binds to DNA Target_Genes Target Genes (e.g., PDK4, CPT1) ERRE->Target_Genes Upregulates Transcription Mito_Biogenesis Mitochondrial Biogenesis Target_Genes->Mito_Biogenesis FAO Fatty Acid Oxidation Target_Genes->FAO OxPhos Oxidative Phosphorylation Target_Genes->OxPhos Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DIO Mice) Acclimation Acclimation & Diet Induction Animal_Model->Acclimation Baseline Baseline Measurements (Weight, Glucose) Acclimation->Baseline Grouping Randomize into Groups (Vehicle vs. SLU-PP-332) Baseline->Grouping Dosing Daily Dosing (e.g., 50 mg/kg) Grouping->Dosing Monitoring Monitor Health & Food Intake Dosing->Monitoring In_Life_Measurements In-Life Measurements (GTT, ITT, Body Comp.) Monitoring->In_Life_Measurements Terminal_Collection Terminal Sample Collection (Blood, Tissues) In_Life_Measurements->Terminal_Collection Biochemical_Analysis Biochemical & Molecular Analysis (qRT-PCR, Western Blot) Terminal_Collection->Biochemical_Analysis Data_Interpretation Data Interpretation & Statistical Analysis Biochemical_Analysis->Data_Interpretation

References

The Exercise Mimetic SLU-PP-332: A Deep Dive into its Impact on Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: SLU-PP-332 has emerged as a significant compound of interest in the field of metabolic research, acting as a synthetic exercise mimetic.[1] This small molecule functions as a pan-agonist for the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), which are critical nuclear receptors in the regulation of cellular energy homeostasis.[2][3] By activating these receptors, SLU-PP-332 initiates a transcriptional program that mirrors the effects of aerobic endurance exercise, leading to profound effects on mitochondrial biogenesis and function.[1][4] This guide provides a comprehensive technical overview of SLU-PP-332's mechanism of action, its quantitative effects on mitochondrial biogenesis, and detailed experimental protocols for its study.

Core Mechanism: Activation of the ERR/PGC-1α Axis

SLU-PP-332 exerts its effects by binding to and activating the ERR family of orphan nuclear receptors, with a particularly high affinity for ERRα.[3] ERRs are key regulators of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[5] A crucial partner in this process is the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6] SLU-PP-332's activation of ERRs leads to the co-activation of PGC-1α, which in turn stimulates the expression of downstream transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2) and Mitochondrial Transcription Factor A (TFAM).[7][8] This signaling cascade culminates in the synthesis of new mitochondria and an enhanced capacity for cellular respiration.[9]

SLU_PP_332_Signaling_Pathway SLU_PP_332 SLU-PP-332 ERRs ERRα/β/γ SLU_PP_332->ERRs activates PGC1a PGC-1α ERRs->PGC1a co-activates NRF1_2 NRF-1/2 PGC1a->NRF1_2 activates TFAM TFAM PGC1a->TFAM activates Nuc_Genes Nuclear-Encoded Mitochondrial Genes NRF1_2->Nuc_Genes upregulates mtDNA_Rep mtDNA Replication & Transcription TFAM->mtDNA_Rep promotes Mito_Biogenesis Mitochondrial Biogenesis Nuc_Genes->Mito_Biogenesis mtDNA_Rep->Mito_Biogenesis

Figure 1: SLU-PP-332 Signaling Pathway for Mitochondrial Biogenesis.

Quantitative Impact on Mitochondrial and Metabolic Parameters

Treatment with SLU-PP-332 has demonstrated significant quantitative effects on various markers of mitochondrial biogenesis and overall metabolic health in preclinical studies. These effects underscore its potential as a therapeutic agent for metabolic diseases.

Table 1: Effects of SLU-PP-332 on Gene and Protein Expression

Target Gene/Protein Cell/Tissue Type Treatment Conditions Fold Change/Effect Reference
Pyruvate Dehydrogenase Kinase 4 (Pdk4) C2C12 myoblasts 10 µM SLU-PP-332 Increased expression [10]
Oxidative Phosphorylation Complex I (NDUFB8) Mouse gastrocnemius muscle 50 mg/kg SLU-PP-332, b.i.d., 15 days Increased expression [11]
Oxidative Phosphorylation Complex V (ATP5A) Mouse gastrocnemius muscle 50 mg/kg SLU-PP-332, b.i.d., 15 days Increased expression [11]
Cytochrome c Mouse gastrocnemius muscle 50 mg/kg SLU-PP-332, b.i.d., 15 days Increased expression [11]
Uncoupling Protein 1 (UCP1) Adipose Tissue SLU-PP-332 treatment Upregulated [12]

| Uncoupling Protein 3 (UCP3) | Skeletal Muscle | SLU-PP-332 treatment | Upregulated |[12] |

Table 2: Physiological and Metabolic Effects of SLU-PP-332 in Mouse Models

Parameter Mouse Model Treatment Regimen Result Reference
Fat Mass Diet-induced obese mice 50 mg/kg/day for 4 weeks 20% reduction [13]
Fasting Glucose Diet-induced obese mice 50 mg/kg/day for 4 weeks 30% reduction [13]
Insulin Sensitivity Diet-induced obese mice 50 mg/kg/day for 4 weeks 50% improvement [13]
Mitochondrial DNA Content Mouse skeletal muscle 50 mg/kg SLU-PP-332, b.i.d. 2.5-fold increase [11][13]
Running Endurance C57BL/6J mice 50 mg/kg SLU-PP-332, b.i.d. Increased distance and time [14]
Body Weight ob/ob mice SLU-PP-332 for 15 days Significant decrease [15]

| Fat Mass | ob/ob mice | SLU-PP-332 for 15 days | Significant decrease |[15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of SLU-PP-332 on mitochondrial biogenesis.

In Vivo Administration of SLU-PP-332 in Mice
  • Compound Preparation: SLU-PP-332 is supplied as a solid and can be dissolved in a solvent such as DMSO to create a stock solution.[14] For in vivo use, further dilution in a vehicle suitable for intraperitoneal (i.p.) injection is required.

  • Animal Models: Studies have utilized various mouse models, including C57BL/6J, diet-induced obese (DIO), and ob/ob mice.[11][15]

  • Dosing Regimen: A typical dosage ranges from 25 to 50 mg/kg of body weight, administered once or twice daily via intraperitoneal injection.[14] Treatment durations in studies have ranged from 15 to 28 days.[11][15]

  • Housing Conditions: For studies investigating thermogenesis, mice may be housed at thermoneutrality (30°C) to avoid confounding effects of cold-induced thermogenesis.[11]

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted for C2C12 myoblast cells.

  • Cell Seeding: Seed C2C12 myoblasts in a Seahorse XF96 cell culture plate at a density of 10,000 cells per well in 100 µL of growth medium.[16] Incubate at 37°C with 10% CO2 for 24 hours.[16]

  • SLU-PP-332 Treatment: Treat the cells with the desired concentration of SLU-PP-332 (e.g., 10 µM) for a specified duration (e.g., 24 hours).[14]

  • Assay Preparation: Prior to the assay, replace the growth medium with XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[17] This allows for the measurement of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[17]

Seahorse_Assay_Workflow Start Seed C2C12 cells in XF96 plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with SLU-PP-332 Incubate1->Treat Incubate2 Incubate (e.g., 24h) Treat->Incubate2 Prep Prepare for assay (medium change, non-CO2 incubation) Incubate2->Prep Assay Perform Seahorse XF Mito Stress Test Prep->Assay Analysis Analyze OCR data Assay->Analysis

Figure 2: Experimental Workflow for Seahorse XF Mito Stress Test.
Visualization of Mitochondrial Biogenesis with MitoTracker Staining

  • Cell Culture and Treatment: Culture cells (e.g., C2C12) on glass coverslips and treat with SLU-PP-332 as described previously.

  • MitoTracker Staining: Prepare a 1 mM stock solution of a MitoTracker dye (e.g., MitoTracker Red CMXRos) in DMSO.[18] Dilute the stock solution in serum-free medium to a final working concentration (e.g., 100 nM).[18]

  • Incubation: Remove the culture medium from the cells and incubate with the MitoTracker working solution for 5-30 minutes at 37°C.[18][19]

  • Fixation (Optional): After incubation, the cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[19] Note: Fixation should be performed after staining, as MitoTracker dyes accumulate in mitochondria of live cells based on membrane potential.[19]

  • Imaging: Mount the coverslips on microscope slides and visualize the stained mitochondria using a fluorescence microscope.

Quantification of Mitochondrial DNA (mtDNA) Content
  • DNA Extraction: Isolate total DNA from cells or tissues of interest that have been treated with SLU-PP-332 or vehicle control.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., Cytb) and a nuclear-encoded gene (e.g., H19 or a single-copy nuclear gene like B2M) for normalization.

  • Data Analysis: Calculate the relative mtDNA content by determining the ratio of the mitochondrial gene copy number to the nuclear gene copy number. An increase in this ratio indicates an increase in mitochondrial biogenesis.[11]

Western Blotting for Mitochondrial Proteins
  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer to extract total protein. For adipose tissue, a lipid-clearing step with cold acetone may be necessary for optimal results.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 30-60 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., UCP1, PGC-1α, components of the oxidative phosphorylation complexes).[20][21]

  • Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, HSP90, or total protein stain).[20][21]

Conclusion

SLU-PP-332 represents a promising pharmacological tool for inducing mitochondrial biogenesis and improving metabolic health. Its mechanism of action through the ERR/PGC-1α pathway provides a direct link to the cellular machinery that governs mitochondrial proliferation and function. The quantitative data from preclinical studies robustly support its role as an exercise mimetic with therapeutic potential for a range of metabolic disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted effects of SLU-PP-332 and other ERR agonists on cellular and whole-body metabolism. As research progresses, SLU-PP-332 may pave the way for novel treatments for conditions characterized by mitochondrial dysfunction, such as obesity, type 2 diabetes, and age-related metabolic decline.[5][15]

References

The Role of ERRα Activation by SLU-PP-332 in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The global rise in metabolic disorders, such as obesity and type 2 diabetes, has intensified the search for novel therapeutic strategies.[1][2] One promising target is the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor that acts as a pivotal regulator of cellular energy metabolism.[3][4][5] SLU-PP-332, a potent synthetic agonist of ERRα, has emerged as a significant research compound, demonstrating the ability to mimic the physiological benefits of exercise by pharmacologically activating ERRα-dependent metabolic pathways.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of SLU-PP-332, its effects on key metabolic processes, and the experimental methodologies used to characterize its function. This document is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Introduction to Estrogen-Related Receptor α (ERRα)

Estrogen-Related Receptor α (ERRα), also known as NR3B1, is the most studied member of the ERR family of orphan nuclear receptors.[3] It is highly expressed in tissues with high energy demands, including the heart, skeletal muscle, kidney, and brain.[3][8] ERRα plays a crucial role in the transcriptional regulation of genes involved in multiple metabolic pathways, including:

  • Fatty acid oxidation (FAO)[4][9]

  • The tricarboxylic acid (TCA) cycle[4][10]

  • Oxidative phosphorylation (OXPHOS)[4][9][10]

  • Mitochondrial biogenesis[4][9]

  • Glucose metabolism[3][11]

The transcriptional activity of ERRα is critically dependent on its interaction with coactivators, most notably the Peroxisome Proliferator-Activated Receptor γ Coactivator-1α (PGC-1α).[4][10] The ERRα/PGC-1α complex binds to specific DNA sequences known as Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, driving their expression to meet the energetic demands of the cell.[4]

SLU-PP-332: A Synthetic ERRα Agonist

SLU-PP-332 is a small-molecule, synthetic pan-agonist of the ERR isoforms, with a notable preference for ERRα.[8][12][13] It functions as an "exercise mimetic" by activating ERRα and inducing a genetic program similar to that seen during endurance exercise.[1][6][7]

Mechanism of Action

SLU-PP-332 binds to the ligand-binding domain of ERRα, stabilizing the receptor in its active conformation.[1][2] This enhanced stability promotes the recruitment of the PGC-1α coactivator, leading to the robust transcriptional activation of downstream metabolic genes.[1][2] This mechanism bypasses the need for physiological stimuli like exercise to induce these metabolic adaptations.[2][14]

cluster_0 SLU-PP-332 Activation Pathway SLU_PP_332 SLU-PP-332 ERRa ERRα (Inactive) SLU_PP_332->ERRa Binds & Stabilizes ERRa_Active ERRα (Active Conformation) ERRa->ERRa_Active Conformational Change Complex ERRα/PGC-1α Complex ERRa_Active->Complex Recruits PGC1a PGC-1α Coactivator PGC1a->Complex ERRE ERRE (DNA) Complex->ERRE Binds Target_Genes Metabolic Target Genes (e.g., CPT1B, PDK4) ERRE->Target_Genes Transcription Increased Transcription Target_Genes->Transcription

Caption: Core signaling pathway of SLU-PP-332 activating ERRα.

Metabolic Effects of ERRα Activation by SLU-PP-332

Pharmacological activation of ERRα by SLU-PP-332 initiates a cascade of metabolic reprogramming, primarily shifting cellular fuel preference towards fatty acids, a state characteristic of endurance exercise and fasting.[7]

Enhanced Fatty Acid Oxidation (FAO)

SLU-PP-332 robustly upregulates genes central to FAO, such as Carnitine Palmitoyltransferase 1B (CPT1B), which facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[1][2] In diet-induced obese mice, treatment with SLU-PP-332 (50 mg/kg/day) led to a 40% increase in fatty acid oxidation.[1]

Increased Mitochondrial Biogenesis and Function

The ERRα/PGC-1α axis is a master regulator of mitochondrial biogenesis.[3][4] SLU-PP-332 treatment mimics this effect, leading to an increase in mitochondrial content and respiratory capacity.[1][13] Preclinical models have shown that SLU-PP-332 can increase skeletal muscle mitochondrial DNA content by 2.5-fold.[1][2] This enhancement of mitochondrial function contributes to greater energy expenditure and improved metabolic health.[12][15]

Improved Energy Expenditure and Body Composition

By increasing the expression of oxidative genes and mitochondrial density, SLU-PP-332 boosts whole-body energy expenditure without altering physical activity or appetite.[7][12] This leads to a significant reduction in fat mass and prevents diet-induced obesity in animal models.[2][7][12]

Enhanced Exercise Endurance

Treatment with SLU-PP-332 leads to a shift in skeletal muscle fiber type towards more oxidative fibers (Type IIa).[13] This physiological adaptation, combined with enhanced FAO and mitochondrial function, results in a marked improvement in exercise capacity. In studies, treated mice demonstrated the ability to run significantly longer and farther than their untreated counterparts.[6][13]

Metabolic Consequences of ERRα Activation by SLU-PP-332 cluster_cellular Cellular Level cluster_systemic Systemic Level Activation SLU-PP-332 ERRα Activation FAO ↑ Fatty Acid Oxidation (CPT1B, ACOX1) Activation->FAO Mito ↑ Mitochondrial Biogenesis & Respiration (COX4I1) Activation->Mito Oxidative ↑ Oxidative Muscle Fibers (Type IIa) Activation->Oxidative Energy ↑ Energy Expenditure FAO->Energy Mito->Energy Endurance ↑ Exercise Endurance Oxidative->Endurance FatMass ↓ Fat Mass / Adiposity Energy->FatMass Insulin ↑ Insulin Sensitivity FatMass->Insulin

Caption: Downstream metabolic effects of ERRα activation by SLU-PP-332.

Quantitative Analysis of SLU-PP-332 Efficacy

The preclinical efficacy of SLU-PP-332 has been quantified across various in vitro and in vivo models. The following table summarizes key performance metrics.

ParameterValueModel SystemSource
In Vitro Potency
ERRα EC₅₀98 nMCell-based co-transfection assay[2][8]
ERRβ EC₅₀230 nMCell-based co-transfection assay[8]
ERRγ EC₅₀428 nMCell-based co-transfection assay[8]
In Vivo Efficacy
Dosage (Obesity Model)50 mg/kg/dayDiet-induced obese mice[1]
Increase in FAO40%Diet-induced obese mice[1]
Increase in mtDNA2.5-foldMurine skeletal muscle[1][2]
Reduction in Fat Mass~20%Murine models[2]
Increase in Run Distance45%Normal-weight mice[6]
Increase in Run Time70%Normal-weight mice[6]
Pharmacokinetics
Plasma Exposure (6h)0.2 µMMice (30 mg/kg IP injection)[12]
Muscle Exposure (6h)0.6 µMMice (30 mg/kg IP injection)[12]

Key Experimental Methodologies

The characterization of SLU-PP-332 involves a range of standard and specialized experimental protocols.

In Vitro Cell-Based Assays

General Cell Culture Protocol (e.g., C2C12 Myotubes):

  • Cell Maintenance: Culture C2C12 myoblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation: To induce differentiation into myotubes, grow cells to ~90% confluency and switch to a differentiation medium (DMEM with 2% horse serum). Maintain for 4-6 days, replacing the medium every 48 hours.

  • Treatment: Once myotubes are fully formed, treat with SLU-PP-332 (dissolved in DMSO) at desired concentrations for a specified duration (e.g., 24 hours) for subsequent analysis. A vehicle control (DMSO) must be run in parallel.

Gene Expression Analysis (RT-qPCR):

  • RNA Extraction: Following treatment, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument with SYBR Green or TaqMan probes for target genes (e.g., Pdk4, Cpt1b) and a housekeeping gene (e.g., Gapdh, Actb) for normalization. Analyze data using the ΔΔCt method.

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

  • Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate and differentiate into myotubes.

  • Treatment: Treat myotubes with SLU-PP-332 for the desired time.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C.

  • Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) and perform the assay to measure parameters like basal respiration, ATP production, and maximal respiratory capacity.

In Vivo Animal Studies

Animal Model and SLU-PP-332 Administration:

  • Model: Utilize male C57BL/6J mice. For obesity studies, induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Compound Preparation: Prepare SLU-PP-332 in a suitable vehicle (e.g., 0.5% methylcellulose) for administration.

  • Administration: Administer SLU-PP-332 or vehicle control to mice via intraperitoneal (IP) injection or oral gavage at a specified dose (e.g., 50 mg/kg) and frequency (e.g., once or twice daily) for the duration of the study (e.g., 10-30 days).[13]

Metabolic Phenotyping:

  • Indirect Calorimetry: Place mice in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure over a 24-48 hour period.

  • Glucose and Insulin Tolerance Tests (GTT/ITT): For GTT, fast mice overnight and administer an intraperitoneal glucose bolus (e.g., 2 g/kg). For ITT, fast for 4-6 hours and administer an insulin bolus (e.g., 0.75 U/kg). Measure blood glucose from tail vein at baseline and subsequent time points (e.g., 15, 30, 60, 90, 120 min).

Exercise Endurance Test:

  • Acclimation: Acclimate mice to a motorized treadmill for several days before the test.

  • Test Protocol: One hour after the final dose of SLU-PP-332 or vehicle, place mice on the treadmill.[8] Start at a low speed and gradually increase the speed and/or incline according to a set protocol until the mouse reaches exhaustion. Record the total time and distance run.

General Experimental Workflow for SLU-PP-332 Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Cell_Culture Cell Model (e.g., C2C12 Myotubes) In_Vitro_Treat Treat with SLU-PP-332 vs Vehicle Cell_Culture->In_Vitro_Treat Gene_Exp Gene Expression (qPCR) In_Vitro_Treat->Gene_Exp Mito_Func Mitochondrial Function (Seahorse Assay) In_Vitro_Treat->Mito_Func Animal_Model Animal Model (e.g., Diet-Induced Obese Mice) Gene_Exp->Animal_Model Hypothesis Generation Mito_Func->Animal_Model In_Vivo_Treat Administer SLU-PP-332 vs Vehicle Animal_Model->In_Vivo_Treat Metabolic_Pheno Metabolic Phenotyping (Calorimetry, GTT) In_Vivo_Treat->Metabolic_Pheno Exercise_Test Exercise Endurance Test In_Vivo_Treat->Exercise_Test Tissue_Analysis Tissue Collection (Muscle, Liver, Adipose) for Analysis In_Vivo_Treat->Tissue_Analysis

Caption: Typical experimental workflow for evaluating SLU-PP-332.

Implications for Drug Development

The potent metabolic effects of SLU-PP-332 highlight the therapeutic potential of targeting the ERRα pathway for metabolic diseases.[16][17][18] Pharmacological agents that mimic exercise could offer significant benefits for individuals unable to perform sufficient physical activity due to age, obesity, or other comorbidities.[1] Potential therapeutic applications include:

  • Obesity and Type 2 Diabetes[1][7]

  • Non-alcoholic Fatty Liver Disease (NAFLD)[12]

  • Age-related muscle loss (Sarcopenia)[13]

  • Heart Failure[12][15]

However, challenges remain in translating these preclinical findings. As SLU-PP-332 is a pan-ERR agonist, potential off-target effects related to the activation of ERRβ and ERRγ need to be carefully evaluated.[1][2] Future drug development efforts may focus on designing isoform-selective ERRα agonists to maximize therapeutic efficacy while minimizing potential side effects.[1] Long-term safety and efficacy must be established in further preclinical models before advancing to human clinical trials.

Conclusion

SLU-PP-332 is a powerful pharmacological tool that activates ERRα, a master regulator of energy metabolism. Its ability to induce a transcriptional program mimicking endurance exercise results in profound metabolic benefits, including enhanced fatty acid oxidation, increased mitochondrial biogenesis, reduced adiposity, and improved exercise capacity. The data gathered from in vitro and in vivo studies strongly support the continued investigation of ERRα agonism as a promising therapeutic strategy for a range of metabolic disorders. This guide provides a foundational understanding of the core mechanisms and methodologies central to the study of SLU-PP-332 and its role in metabolic regulation.

References

Foundational Studies on the Discovery of SLU-PP-332: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-332 is a synthetic small molecule that has emerged as a significant research compound due to its function as an "exercise mimetic." It operates as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest affinity for the ERRα isoform.[1] The activation of these nuclear receptors, particularly ERRα, initiates a cascade of transcriptional events that regulate cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation.[1][2][3] Consequently, SLU-PP-332 mimics the physiological and metabolic adaptations typically associated with aerobic exercise.[2][4] This document provides an in-depth technical guide to the foundational studies that led to the discovery and characterization of SLU-PP-332, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.

The Discovery Pathway: From Target to Lead Compound

The identification of a novel therapeutic agent like SLU-PP-332 follows a structured drug discovery and development pipeline. This process begins with the identification and validation of a biological target, in this case, the Estrogen-Related Receptor alpha (ERRα), which is a key regulator of metabolic pathways. The subsequent phases involve high-throughput screening (HTS) to identify initial "hit" compounds, followed by a rigorous lead optimization process to enhance potency, selectivity, and drug-like properties, ultimately yielding a candidate compound such as SLU-PP-332.[5][6][7]

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase Target_ID Target Identification (e.g., ERRα) Assay_Dev Assay Development (e.g., Reporter Gene Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) (Screening of Compound Libraries) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Candidate Preclinical Candidate Selection (e.g., SLU-PP-332) In_Vivo->Candidate

Caption: General workflow for drug discovery and lead optimization.

Molecular Mechanism of Action

SLU-PP-332 exerts its biological effects by directly binding to the ligand-binding domain of ERRα. This interaction stabilizes the receptor in its active conformation, which promotes the recruitment of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] The resulting ERRα/PGC-1α complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes integral to energy metabolism, including those involved in fatty acid oxidation and mitochondrial biogenesis.[2][3]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Cellular Effects SLU_PP_332 SLU-PP-332 ERRa ERRα (Inactive) SLU_PP_332->ERRa Activates Complex ERRα/PGC-1α Active Complex ERRa->Complex PGC1a PGC-1α PGC1a->Complex ERRE ERRE (DNA) Complex->ERRE Binds to Transcription Gene Transcription ERRE->Transcription Initiates Mito_Bio Mitochondrial Biogenesis Transcription->Mito_Bio FAO Fatty Acid Oxidation Transcription->FAO Energy_Exp Increased Energy Expenditure Transcription->Energy_Exp

Caption: Signaling pathway of SLU-PP-332 via ERRα activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo foundational studies of SLU-PP-332.

Table 1: In Vitro Activity of SLU-PP-332

Target Assay Type Parameter Value Reference(s)
ERRα Receptor Agonism EC50 98 nM [8]
ERRβ Receptor Agonism EC50 230 nM [8]

| ERRγ | Receptor Agonism | EC50 | 430 nM |[8] |

Table 2: In Vivo Efficacy of SLU-PP-332 in Murine Models

Model Dosing Regimen Key Finding Value Reference(s)
Diet-Induced Obese Mice 50 mg/kg/day Increase in fatty acid oxidation 40% [3]
Diet-Induced Obese Mice Twice daily for 1 month Reduction in fat mass gain 10-fold less than control [4]
Diet-Induced Obese Mice Twice daily for 1 month Reduction in body weight 12% [4]
Normal-weight Mice Not specified Increase in running endurance (time) 70% [4]

| Normal-weight Mice | Not specified | Increase in running endurance (distance) | 45% |[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational studies of SLU-PP-332 are provided below.

High-Throughput Screening (HTS) for ERRα Modulators

The initial discovery of ERRα agonists likely involved a high-throughput screening campaign. A common approach is a cell-based reporter gene assay.[5]

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells, which endogenously express ERRα, are commonly used.[5]

  • Assay Principle: Cells are stably transfected with a reporter construct containing multiple copies of an ERR response element (MHRE) upstream of a luciferase gene. Upon activation of ERRα by a compound, the ERRα/PGC-1α complex binds to the MHRE, driving the expression of luciferase. The resulting luminescence is measured and is proportional to the activity of the compound.

  • Procedure:

    • HEK293T cells are seeded into 384-well microplates.

    • A library of chemical compounds is added to the wells at various concentrations.

    • The plates are incubated to allow for compound uptake and receptor activation.

    • A luciferase substrate is added to each well.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is normalized to a control, and concentration-response curves are generated to determine the potency (EC50) of the "hit" compounds. The Z'-factor is often calculated to assess the robustness of the assay.[9]

In Vitro Efficacy Assays in C2C12 Myocytes

To confirm the biological activity of lead compounds in a relevant cell type, murine C2C12 myocyte cell lines are utilized.

  • Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

  • Gene Expression Analysis (qPCR):

    • Differentiated C2C12 cells are treated with SLU-PP-332 (e.g., 0-5 µM for 24 hours).[8]

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of ERRα target genes, such as Pdk4 (Pyruvate Dehydrogenase Kinase 4), relative to a housekeeping gene.

  • Mitochondrial Respiration Analysis:

    • C2C12 cells are seeded in a specialized microplate for measuring cellular respiration.

    • Cells are treated with SLU-PP-332.

    • Oxygen consumption rate (OCR), an indicator of mitochondrial respiration, is measured using an extracellular flux analyzer.

In Vivo Animal Studies in Obesity Models

The efficacy of SLU-PP-332 as an exercise mimetic was evaluated in mouse models of diet-induced obesity (DIO).[4][10]

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and metabolic syndrome characteristics.

  • Dosing: Obese mice are treated with SLU-PP-332 (e.g., 50 mg/kg, administered intraperitoneally twice daily) or a vehicle control for a specified period (e.g., 28 days).[8][10]

  • Metabolic Phenotyping:

    • Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) is measured using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).[10]

    • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.

    • Energy Expenditure: Mice are placed in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity. These data are used to calculate the respiratory exchange ratio (RER) and total energy expenditure.

  • Exercise Endurance Test:

    • Treated mice are subjected to a forced exercise protocol on a rodent treadmill with gradually increasing speed or incline.

    • The total time and distance run until exhaustion are recorded as measures of exercise capacity.[4]

Conclusion

The foundational research on SLU-PP-332 has established it as a potent agonist of the ERRα nuclear receptor. Through a systematic discovery process, likely involving high-throughput screening and subsequent lead optimization, SLU-PP-332 was identified as a molecule capable of activating key metabolic pathways. In vitro studies have elucidated its mechanism of action through the ERRα/PGC-1α axis, leading to the upregulation of genes involved in mitochondrial function and fatty acid metabolism.[1][3] These cellular effects translate to significant in vivo efficacy in murine models of obesity, where SLU-PP-332 treatment reduces fat mass, improves glucose metabolism, and enhances physical endurance, thereby mimicking the beneficial effects of exercise.[4][10] These core studies provide a strong basis for the continued investigation of SLU-PP-332 and related compounds as potential therapeutics for metabolic syndrome, obesity, and other conditions where exercise is beneficial but not always feasible.

References

Methodological & Application

Application Notes and Protocols for ML-332 (SLU-PP-332) Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ML-332 (also known as SLU-PP-332), a synthetic pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), in mouse models. The protocols detailed below are based on established research to investigate its effects as an exercise mimetic for metabolic diseases.

Overview and Mechanism of Action

This compound is a potent activator of all three ERR isoforms, with the highest potency for ERRα.[1][2] This compound has demonstrated the ability to mimic the physiological adaptations seen with endurance exercise by activating a genetic program involved in fatty acid metabolism and mitochondrial function.[1][3][4] Its primary application in preclinical mouse studies has been to evaluate its therapeutic potential for metabolic syndrome, obesity, and type 2 diabetes, as well as to enhance exercise capacity.[3][4][5]

The activation of ERRs by this compound leads to the transcriptional regulation of genes involved in several metabolic processes, including fatty acid oxidation and mitochondrial biogenesis.[6] A key identified pathway involves the induction of DDIT4 expression through the specific activation of ERRα, which is a critical component of the acute aerobic exercise response.[1]

Experimental Protocols

Animal Models

The most commonly used mouse strains for studying the effects of this compound are:

  • C57BL/6J: Used as a wild-type control and for diet-induced obesity (DIO) models.[3][7]

  • ob/ob mice: A model for obesity and metabolic syndrome.[3]

Studies have utilized male mice, typically starting at 12 weeks of age for standard chow diets or 20 weeks for DIO models after an 8-week high-fat diet regimen.[3]

Compound Preparation and Administration

This compound is supplied as a solid and can be dissolved in a vehicle suitable for intraperitoneal (i.p.) injection.[2] A common vehicle is a mixture of DMSO, Tween 80, and PBS (e.g., 10/10/80).[7]

  • Route of Administration: Intraperitoneal (i.p.) injection is the standard route.[1][3][7]

  • Dosing Regimen: A typical dosing schedule is twice daily (b.i.d.).[1][3][7]

  • Dosage: Dosages have ranged from 30 mg/kg to 50 mg/kg.[1][3][7] The 50 mg/kg dose has been used in efficacy studies to increase drug exposure.[1]

Study Designs

Several study designs have been employed to investigate the acute and chronic effects of this compound.

  • Objective: To assess the effect of this compound on metabolic parameters in diet-induced obese or genetically obese mice.

  • Animals: 20-week-old male C57BL/6J mice on a high-fat diet (60% fat) for 8 weeks, or 12-week-old male ob/ob mice.[3]

  • Treatment Duration: 12 to 28 days.[3][7] The shorter duration of 12 days was used for ob/ob mice due to reduced tolerance to twice-daily i.p. injections.[3]

  • Dosage: 50 mg/kg, i.p., twice daily.[3]

  • Key Endpoints:

    • Body weight and fat mass measurements.[3]

    • Blood lipid profile (total cholesterol, HDL, triglycerides).[3]

    • Liver enzyme analysis.[3]

    • Glucose tolerance tests.[2]

    • Gene expression analysis in tissues like skeletal muscle.[3]

  • Objective: To determine if this compound enhances physical performance.

  • Animals: 3-month-old male C57BL/6J mice.[1]

  • Treatment Duration: 7 to 15 days.[1]

  • Dosage: 50 mg/kg, i.p., twice daily.[1]

  • Experimental Procedure: Mice are subjected to exercise on a rodent treadmill until exhaustion.[1]

  • Key Endpoints:

    • Running distance and time.[2]

    • Analysis of skeletal muscle (e.g., quadriceps) for fiber type, mitochondrial content, and gene expression.[1][7]

    • Grip strength.[2]

Data Presentation

The following tables summarize the quantitative data reported in mouse studies with this compound.

Table 1: Pharmacokinetic Profile of this compound in Mice

ParameterTime Post-Injection (30 mg/kg, i.p.)Concentration (µM)
Plasma 2 hours~0.2
6 hoursNot specified
Skeletal Muscle 2 hours~0.6
6 hoursNot specified
Data from C57BL/6J mice.[1]

Table 2: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice

ParameterVehicle ControlThis compound (50 mg/kg, b.i.d., 28 days)Outcome
Body Weight --Decreased
Fat Mass --Decreased
Blood Total Cholesterol --Decreased
Blood HDL --Decreased
Blood Triglycerides --Decreased
Adipocyte Size --Decreased
Qualitative outcomes reported in a high-fat diet mouse model.[2]

Table 3: Effects of this compound on Exercise Endurance in Mice

ParameterVehicle ControlThis compound (50 mg/kg, b.i.d., 7 days)Outcome
Running Distance --Increased
Running Time --Increased
Grip Strength --Increased
Qualitative outcomes reported in C57BL/6J mice.[2]

Visualizations

Signaling Pathway of this compound

ML332_Signaling_Pathway ML332 This compound (SLU-PP-332) ERRs ERRα, ERRβ, ERRγ ML332->ERRs activates ERRa ERRα ML332->ERRa activates PGC1a PGC1α ERRs->PGC1a TFIIH TFIIH ERRs->TFIIH TargetGenes Target Gene Transcription ERRs->TargetGenes recruits DDIT4 DDIT4 Gene ERRa->DDIT4 induces expression PGC1a->TargetGenes TFIIH->TargetGenes MetabolicProcesses Increased Fatty Acid Oxidation Mitochondrial Biogenesis TargetGenes->MetabolicProcesses ExerciseResponse Acute Aerobic Exercise Response DDIT4->ExerciseResponse

Caption: Signaling pathway of this compound (SLU-PP-332) activation of ERR receptors.

Experimental Workflow for Metabolic Studies

ML332_Experimental_Workflow Start Start: Select Mouse Model (e.g., DIO C57BL/6J) Acclimatization Acclimatization & Baseline Measurements (Body Weight, Fat Mass) Start->Acclimatization Grouping Randomize into Groups (Vehicle vs. This compound) Acclimatization->Grouping Treatment Treatment Period (e.g., 28 days) This compound (50 mg/kg, i.p., b.i.d.) Grouping->Treatment Monitoring Daily Monitoring (Food Intake, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis: - Body Composition (NMR) - Blood Collection (Lipids) - Tissue Harvesting Treatment->Endpoint DataAnalysis Data Analysis & Statistical Comparison Endpoint->DataAnalysis

Caption: General experimental workflow for this compound mouse metabolic studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of SLU-PP-332, a synthetic Estrogen-Related Receptor (ERR) agonist, in rodent models. The information is compiled from preclinical studies investigating its role as an exercise mimetic for metabolic diseases, enhancement of exercise endurance, and amelioration of age-related conditions.

Data Presentation: Recommended Dosage of SLU-PP-332 in Rodent Models

The following table summarizes the quantitative data on SLU-PP-332 dosage from key in vivo studies. The most common administration route is intraperitoneal (i.p.) injection.

Rodent Model Dosage Frequency Administration Route Duration Application Reference
C57BL/6J Mice50 mg/kgTwice dailyIntraperitoneal (i.p.)28 daysExercise Endurance[1][2][3]
Diet-Induced Obese (DIO) Mice50 mg/kgTwice dailyIntraperitoneal (i.p.)28 daysObesity, Metabolic Syndrome[4]
ob/ob Mice50 mg/kgTwice dailyIntraperitoneal (i.p.)12 or 15 daysObesity, Metabolic Syndrome
Aging Mice (21 months old)25 mg/kgDailyIntraperitoneal (i.p.)8 weeksAge-related Kidney Dysfunction[5][6]
Pressure Overload-Induced Heart Failure MiceNot specifiedTwice dailyIntraperitoneal (i.p.)6 weeksHeart Failure[7][8][9]

Experimental Protocols

Preparation of SLU-PP-332 for In Vivo Administration

This protocol describes the preparation of SLU-PP-332 for intraperitoneal injection in rodents. Due to its solubility, SLU-PP-332 is typically dissolved in a vehicle solution.

Materials:

  • SLU-PP-332 powder

  • Dimethyl sulfoxide (DMSO)[10]

  • PEG300[4]

  • Tween-80[4]

  • Saline (0.9% NaCl)[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of SLU-PP-332 in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume. For example, to achieve a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a stock solution of 12.5 mg/mL would be required.

  • Vehicle Preparation: A common vehicle for SLU-PP-332 is a mixture of DMSO, PEG300, Tween-80, and saline. A frequently used ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Final Formulation:

    • Add the required volume of the SLU-PP-332 stock solution to a sterile microcentrifuge tube.

    • Add the appropriate volumes of PEG300 and Tween-80 to the tube.

    • Vortex the mixture thoroughly until the solution is clear.

    • Add the final volume of saline and vortex again to ensure a homogenous solution.

  • Administration: Administer the freshly prepared SLU-PP-332 solution to the rodent via intraperitoneal injection. The injection volume should be calculated based on the animal's body weight and the final concentration of the drug solution.

Protocol for Evaluating Exercise Endurance in Mice

This protocol outlines a treadmill exhaustion test to assess the effect of SLU-PP-332 on physical endurance in mice.[11][12]

Materials:

  • Rodent treadmill with adjustable speed and incline, and a shock grid motivator.

  • SLU-PP-332 solution (prepared as described above)

  • Vehicle control solution

  • Experimental mice (e.g., C57BL/6J)

Procedure:

  • Acclimatization and Training:

    • Acclimatize the mice to the laboratory environment for at least one week before the experiment.

    • Familiarize the mice with the treadmill for 2-3 consecutive days prior to the test. A typical training session involves placing the mice on the treadmill at a low speed (e.g., 10 m/min) for 5-10 minutes.[11][12]

  • Drug Administration:

    • On the day of the experiment, administer SLU-PP-332 (e.g., 50 mg/kg, i.p.) or vehicle control to the mice.

    • Allow a consistent time interval between drug administration and the start of the treadmill test (e.g., 30-60 minutes).

  • Treadmill Exhaustion Test:

    • Place the mice in their individual lanes on the treadmill.

    • Start the treadmill at a low speed (e.g., 10 m/min) for a warm-up period (e.g., 5 minutes).[11]

    • Gradually increase the speed of the treadmill in set increments at regular intervals. A common protocol is to increase the speed by 2 m/min every 2 minutes.[11]

    • The test is concluded for an individual mouse when it remains on the shock grid for a predetermined amount of time (e.g., 5-10 consecutive seconds), indicating exhaustion.[12]

  • Data Collection:

    • Record the total running time and distance for each mouse.

    • These parameters serve as the primary measures of exercise endurance.

Protocol for a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the use of SLU-PP-332 in a diet-induced obesity mouse model to study its effects on metabolic parameters.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Control diet (standard chow)

  • SLU-PP-332 solution (prepared as described above)

  • Vehicle control solution

  • Equipment for measuring body weight, body composition (e.g., EchoMRI), and glucose tolerance (glucometer).

Procedure:

  • Induction of Obesity:

    • At 6-8 weeks of age, divide the mice into two groups: one receiving a high-fat diet and the other a control diet.

    • Maintain the mice on their respective diets for a period sufficient to induce obesity in the HFD group (typically 8-12 weeks).

  • Treatment:

    • Once obesity is established, divide the HFD-fed mice into two subgroups: one receiving SLU-PP-332 (e.g., 50 mg/kg, i.p., twice daily) and the other receiving vehicle control.

    • Continue the treatment for a specified duration (e.g., 28 days).[4]

  • Metabolic Phenotyping:

    • Body Weight and Composition: Monitor body weight regularly throughout the study. At the end of the treatment period, measure body composition (fat mass and lean mass).

    • Food Intake: Measure daily or weekly food intake to assess if the effects of SLU-PP-332 are independent of changes in appetite.

    • Glucose Tolerance Test (GTT): Perform a GTT to evaluate insulin sensitivity. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg, i.p. or oral gavage) and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect tissues such as liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression, histology).

Mandatory Visualizations

Signaling Pathway of SLU-PP-332

SLU_PP_332_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_effects Cellular Effects SLU-PP-332 SLU-PP-332 ERRa ERRα SLU-PP-332->ERRa Enters Cell & Nucleus PGC1a PGC-1α ERRa->PGC1a Activates and recruits Metabolic_Genes Target Metabolic Genes (e.g., CPT1B, PDK4) PGC1a->Metabolic_Genes Co-activates transcription Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Increased_Respiration Increased Cellular Respiration Metabolic_Genes->Increased_Respiration Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_data Data Analysis Animal_Acclimatization 1. Animal Acclimatization (1 week) Treadmill_Training 2. Treadmill Training (2-3 days) Animal_Acclimatization->Treadmill_Training Drug_Admin 3. Administer SLU-PP-332 or Vehicle (i.p.) Treadmill_Training->Drug_Admin Treadmill_Test 4. Treadmill Exhaustion Test (Gradual speed increase) Drug_Admin->Treadmill_Test Data_Collection 5. Record Running Time and Distance Treadmill_Test->Data_Collection Statistical_Analysis 6. Statistical Analysis Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for In Vivo Preparation of ML-332

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ML-332 is a synthetic small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα (EC50 = 98 nM).[1][2] By activating these nuclear receptors, this compound mimics the physiological effects of aerobic exercise, stimulating mitochondrial biogenesis, enhancing cellular respiration, and increasing fatty acid oxidation.[3][4][5] In preclinical mouse models, administration of this compound has been shown to increase energy expenditure, reduce fat mass, improve insulin sensitivity, and enhance exercise endurance.[4][6] These properties make this compound a valuable research tool for studying metabolic diseases, obesity, and age-related muscle decline.[6][7]

Proper preparation of this compound for in vivo experiments is critical to ensure its bioavailability, stability, and the reproducibility of experimental results. This document provides detailed protocols and data for the formulation and administration of this compound in animal models.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for planning in vivo experiments.

ParameterValueSource(s)
Chemical Properties
Molecular FormulaC₁₈H₁₄N₂O₂[8]
Molecular Weight290.32 g/mol [8]
AppearanceWhite to beige powder
Solubility
DMSO2 mg/mL (warmed), ~125 mg/mL[7], up to 100 mM[9][7][9]
In Vivo Formulation 1≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation 2≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
In Vivo Formulation 3≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[1]
In Vivo Dosing (Mice)
Route of AdministrationIntraperitoneal (i.p.) injection[1][4]
Reported Dose Range30 - 50 mg/kg[1][4]
Dosing FrequencyTwice daily (b.i.d.)[1]
Study Duration12 to 28 days[1][8]
Pharmacology
Mechanism of ActionPan-agonist of Estrogen-Related Receptors (ERRα, ERRβ, ERRγ)[1]
EC₅₀ ValuesERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM[1]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound for in vivo administration via intraperitoneal injection. The following protocol is based on a commonly used vehicle formulation that ensures solubility and stability.[1]

Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline Vehicle

This protocol is designed to prepare a clear solution of this compound at a concentration suitable for in vivo dosing.

I. Materials Required:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

II. Preparation of Stock Solution (e.g., 25 mg/mL in DMSO):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 10 mg of this compound, add 400 µL of DMSO to make a 25 mg/mL stock).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.[1]

  • Store the DMSO stock solution at -20°C for short-term storage.

III. Preparation of Final Dosing Solution (e.g., 2.5 mg/mL): This procedure describes the preparation of 1 mL of the final dosing solution. The volumes can be scaled as needed. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Begin with the calculated volume of the this compound stock solution. To achieve a final concentration of 2.5 mg/mL in 1 mL, you will need 2.5 mg of this compound. If using a 25 mg/mL stock, this corresponds to 100 µL.

  • In a new sterile tube, add 400 µL of PEG300 .

  • Add 100 µL of the this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.

  • Add 450 µL of sterile Saline to the tube. This should be added last and mixed gently by inversion or light vortexing to avoid foaming.

  • The final solution should be clear. If any precipitation is observed, gentle heating or sonication may be applied.[1]

  • Prepare the dosing solution fresh on the day of injection. Do not store the final formulation for extended periods.

IV. Important Considerations:

  • Aseptic Technique: All preparation steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Vehicle Controls: For all in vivo experiments, a vehicle control group should be included. This group will receive the same formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) without the this compound.

  • Stability: this compound in the final aqueous formulation may not be stable for long periods. It is highly recommended to prepare it fresh before each administration.

  • Animal Welfare: Monitor animals closely after injection for any signs of irritation or adverse reactions at the injection site.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

ML332_Pathway cluster_nucleus Cellular Response ML332 This compound ERRa ERRα/β/γ (Nuclear Receptors) ML332->ERRa Binds & Activates PGC1a PGC-1α Expression ERRa->PGC1a Upregulates Nucleus Nucleus MitoBio Mitochondrial Biogenesis PGC1a->MitoBio FAO Fatty Acid Oxidation PGC1a->FAO Resp Cellular Respiration PGC1a->Resp Metabolic Improved Metabolic Health (Reduced Fat Mass, Improved Glucose Metabolism) MitoBio->Metabolic FAO->Metabolic Resp->Metabolic

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Formulation

This diagram outlines the step-by-step workflow for preparing the this compound dosing solution.

ML332_Workflow start Start: Weigh this compound Powder add_dmso 1. Add DMSO to create stock solution (e.g., 25 mg/mL) start->add_dmso vortex1 2. Vortex until fully dissolved add_dmso->vortex1 add_peg 3. In a new tube, add PEG300 vortex1->add_peg add_stock 4. Add this compound stock to PEG300 add_peg->add_stock vortex2 5. Vortex until homogeneous add_stock->vortex2 add_tween 6. Add Tween-80 vortex2->add_tween vortex3 7. Vortex until clear add_tween->vortex3 add_saline 8. Add Saline vortex3->add_saline mix 9. Mix gently add_saline->mix end Final Dosing Solution Ready for i.p. Injection mix->end

Caption: Workflow for preparing this compound dosing solution.

References

Application Notes and Protocols: Solubility and Stability of SLU-PP-332

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SLU-PP-332 is a potent, non-selective agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα[1][2]. It has emerged as a significant research tool for studying metabolic diseases, mitochondrial function, and exercise physiology[2][3][4]. As an ERRα agonist, SLU-PP-332 enhances mitochondrial activity and energy metabolism[5]. In cellular and animal models, it has been shown to increase energy expenditure, fatty acid oxidation, and mitochondrial respiration, while improving insulin sensitivity and enhancing exercise capacity[6][7]. Given its therapeutic potential, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for consistent and reproducible experimental outcomes.

These application notes provide a comprehensive overview of the solubility of SLU-PP-332 in various solvents and detailed protocols for its handling, storage, and the assessment of its stability.

Solubility of SLU-PP-332

SLU-PP-332 exhibits poor aqueous solubility due to its relatively high lipophilicity[8]. Its solubility is significantly enhanced in organic solvents. The following table summarizes the available solubility data for SLU-PP-332.

Data Presentation: Solubility of SLU-PP-332 in Different Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO ≥125~430.56[9]
100344.45Ultrasonic treatment may be required. Hygroscopic DMSO can negatively impact solubility; use newly opened solvent.[10]
75~258.34[4]
58199.77Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[1]
50.8~175[3]
50172.22Sonication is recommended.[2]
1-10 (Sparingly soluble)3.44 - 34.45[11]
Ethanol (EtOH) ≥2.39~8.23Gentle warming and ultrasonic treatment are required.[3]
0.1-1 (Slightly soluble)0.34 - 3.44[11]
Water InsolubleInsoluble[3]
Formulation (In Vivo) 26.8910% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[2]

Molecular Weight of SLU-PP-332: 290.32 g/mol [3][6]

Stability and Storage of SLU-PP-332

Storage of Solid Compound:

  • The solid (powder) form of SLU-PP-332 is stable and should be stored at -20°C[3][6]. Under these conditions, it can be stable for up to two to three years[2][4].

Stability in Solution:

  • In Solvent: Stock solutions of SLU-PP-332 in DMSO should be stored at -80°C. Under these conditions, the compound is reported to be stable for at least 6 months to a year[2][9]. Some sources suggest viability for only several months at -80°C and about 30 days at -20°C[5].

  • Room Temperature: The compound degrades rapidly at room temperature in solution, reportedly within approximately 48 hours[5].

  • pH Dependence: The solubility of SLU-PP-332 is pH-dependent due to its weakly basic properties, showing increased solubility in acidic environments[8]. This also implies that its stability may vary at different pH values.

Experimental Protocols

Protocol 3.1: Preparation of Stock Solutions

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

  • SLU-PP-332 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of SLU-PP-332 powder. For 1 mL of a 100 mM solution, you will need 29.03 mg (M.Wt = 290.32).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the SLU-PP-332 powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator. Sonicate for 5-10 minute intervals until the solution is clear[2][10]. Gentle warming may also aid dissolution[3].

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use[2][9].

Protocol 3.2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a generalized but detailed procedure for determining the thermodynamic (equilibrium) solubility of SLU-PP-332 in a chosen solvent system. This method is considered the gold standard for solubility measurement[12].

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Add excess SLU-PP-332 to solvent in a vial seal Seal vial tightly prep_solid->seal agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours seal->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filtrate quantify Quantify concentration in filtrate via HPLC-UV filtrate->quantify standards Prepare calibration curve with known standards standards->quantify

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Procedure:

  • Preparation: Add an excess amount of solid SLU-PP-332 to a known volume of the test solvent (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the sealed vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[12].

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE)[13]. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of SLU-PP-332 using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[13].

  • Calculation: Calculate the solubility based on the measured concentration in the filtrate and the dilution factor. The result is typically reported in mg/mL or mM.

Protocol 3.3: Assessment of Solution Stability

This protocol provides a framework for assessing the stability of SLU-PP-332 in a specific solvent under various stress conditions, based on ICH guidelines[14].

G cluster_forced Stress Conditions start Prepare SLU-PP-332 stock solution long_term Long-Term & Accelerated Stability start->long_term forced_deg Forced Degradation (Stress Testing) start->forced_deg analysis Analyze samples at time points via Stability-Indicating HPLC long_term->analysis acid Acid Hydrolysis (e.g., 0.1 M HCl) forced_deg->acid acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH) base->analysis oxidative Oxidative (e.g., 3% H₂O₂) oxidative->analysis thermal Thermal (e.g., 70°C) thermal->analysis photolytic Photolytic (UV/Vis light) photolytic->analysis

Caption: Experimental workflow for assessing the chemical stability of SLU-PP-332.

Procedure:

  • Prepare Solution: Prepare a solution of SLU-PP-332 in the solvent of interest (e.g., DMSO, or an aqueous buffer for in-use stability) at a known concentration (e.g., 1 mM).

  • Aliquot and Stress: Aliquot the solution into multiple vials for each test condition.

    • Long-Term/Accelerated Stability: Store vials at specified temperatures and humidity (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH)[14][15].

    • Forced Degradation (Stress Testing): Subject the aliquots to various stress conditions to identify potential degradation pathways[14][15]:

      • Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

      • Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.

      • Thermal Degradation: Incubate at a high temperature (e.g., 70°C) in a neutral solution.

      • Photostability: Expose the solution to light meeting ICH Q1B guidelines, alongside a control sample protected from light.

  • Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; weeks or months for long-term stability).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact SLU-PP-332 from any degradation products.

  • Data Analysis: Calculate the percentage of SLU-PP-332 remaining at each time point relative to the initial (time zero) concentration. Report the results in a table to summarize the stability profile under each condition.

SLU-PP-332 Signaling Pathway

SLU-PP-332 functions by activating the Estrogen-Related Receptors, which in turn regulate the transcription of genes involved in energy metabolism and mitochondrial biogenesis.

G cluster_nucleus slu SLU-PP-332 err ERRα / β / γ (Nuclear Receptor) slu->err Binds & Activates gene_exp ↑ Target Gene Transcription err->gene_exp nucleus Nucleus pgc1a PGC-1α (Coactivator) pgc1a->gene_exp Co-activation mito ↑ Mitochondrial Biogenesis gene_exp->mito fao ↑ Fatty Acid Oxidation gene_exp->fao energy ↑ Energy Expenditure gene_exp->energy

Caption: Simplified signaling pathway of SLU-PP-332 as an ERR agonist.

References

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration of ML-332

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-332, also known as SLU-PP-332, is a synthetic small molecule that has garnered significant interest in the scientific community for its role as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα. These nuclear receptors are key regulators of cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation. By activating ERRs, this compound effectively mimics the physiological benefits of aerobic exercise, presenting a promising therapeutic avenue for metabolic disorders, age-related muscle decline, and certain types of heart failure.[1][2][3]

The purpose of these application notes is to provide a comprehensive guide for the administration of this compound in preclinical research settings, with a specific focus on comparing the intraperitoneal (IP) and oral (PO) routes of administration. While direct comparative pharmacokinetic and pharmacodynamic data for both routes are not extensively available in the public domain, this document synthesizes existing knowledge from single-route studies and general pharmacological principles to aid researchers in designing their experimental protocols.

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by binding to and activating the Estrogen-Related Receptors α, β, and γ (ERRα, ERRβ, ERRγ).[2] ERRα and ERRγ are highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and kidneys. These receptors are key transcriptional regulators that, when activated, recruit co-activators like Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1α (PGC-1α). The ERR/PGC-1α complex then binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. This signaling cascade leads to an upregulation of genes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and mitochondrial biogenesis.[4][5][6][7]

ML332_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus cluster_downstream Downstream Effects ML332 This compound ERR ERRα / ERRγ ML332->ERR Binds and Activates PGC1a PGC-1α ERR->PGC1a Recruits ERR_PGC1a_Complex ERR/PGC-1α Complex ERR->ERR_PGC1a_Complex PGC1a->ERR_PGC1a_Complex DNA DNA (ERR Response Elements) ERR_PGC1a_Complex->DNA Binds to Target_Genes Target Gene Transcription DNA->Target_Genes Initiates FAO Fatty Acid Oxidation Target_Genes->FAO Mito_Bio Mitochondrial Biogenesis Target_Genes->Mito_Bio Energy_Exp Increased Energy Expenditure Target_Genes->Energy_Exp

Figure 1. this compound Signaling Pathway. This diagram illustrates the mechanism by which this compound activates ERRα/γ, leading to the recruitment of PGC-1α and subsequent transcription of genes involved in metabolic processes.

Pharmacokinetic Data

Direct, head-to-head comparative pharmacokinetic studies of this compound administered via intraperitoneal versus oral routes are limited. The available data primarily comes from studies utilizing IP administration.

Table 1: Available Pharmacokinetic Data for this compound (Intraperitoneal Administration)

ParameterValueSpeciesDoseTime PointReference
Plasma Concentration0.2 µMMouse30 mg/kg6 hours[8]
Muscle Concentration0.6 µMMouse30 mg/kg6 hours[8]

Table 2: Hypothetical Comparison of Pharmacokinetic Parameters for Intraperitoneal vs. Oral Administration of this compound

ParameterIntraperitoneal (IP)Oral (PO)Rationale for Expected Differences
Bioavailability (F%) High (~70-100%)Lower and more variable (<50%)IP administration bypasses the gastrointestinal tract and first-pass metabolism in the liver to a large extent, leading to higher systemic availability.[9][10] Oral administration subjects the compound to potential degradation in the GI tract and significant first-pass metabolism, which can reduce bioavailability.
Time to Peak Concentration (Tmax) Rapid (minutes to <1 hour)Slower (1-4 hours)Absorption from the peritoneal cavity into the mesenteric vessels is generally rapid.[9] Oral absorption requires dissolution, passage through the GI mucosa, and is generally a slower process.
Peak Plasma Concentration (Cmax) HigherLowerThe rapid absorption and higher bioavailability of IP administration typically result in a higher peak plasma concentration compared to the slower and less complete absorption of the oral route.

Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual pharmacokinetic parameters for oral administration of this compound have not been widely reported and would need to be determined experimentally.

Experimental Protocols

The following protocols are provided as a general guideline for the administration of this compound in mice. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Formulation for In Vivo Administration

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it is often prepared in a vehicle solution to improve solubility and tolerability.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle solution. A commonly used vehicle for IP administration consists of a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing. For example, to prepare a 5 mg/mL dosing solution, add 100 µL of a 50 mg/mL stock to 900 µL of the vehicle. Vortex thoroughly to ensure a homogenous solution.

Protocol 1: Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound dosing solution

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • Animal scale

  • 70% Ethanol

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume for IP administration in mice is typically 10 mL/kg.[[“]]

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][12]

  • Injection: Clean the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle with the bevel facing up. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the this compound solution.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.[5]

Protocol 2: Oral Gavage (PO) in Mice

Materials:

  • This compound dosing solution

  • Sterile 1 mL syringes

  • Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct gavage volume. The maximum recommended gavage volume for mice is 10 mL/kg.[8][13]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

  • Restraint: Gently restrain the mouse, holding it in an upright position.

  • Administration: Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Administer the this compound solution slowly.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[4][14]

Experimental_Workflow In Vivo Comparative Study Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Baseline Baseline Measurements (Weight, etc.) Randomization->Baseline IP_Group Group 1: This compound via IP Injection Baseline->IP_Group PO_Group Group 2: This compound via Oral Gavage Baseline->PO_Group Vehicle_Group Control Group: Vehicle Administration Baseline->Vehicle_Group PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Collection) IP_Group->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Gene Expression) IP_Group->PD_Analysis Efficacy_Analysis Efficacy Assessment (e.g., Metabolic Parameters) IP_Group->Efficacy_Analysis PO_Group->PK_Analysis PO_Group->PD_Analysis PO_Group->Efficacy_Analysis Vehicle_Group->PK_Analysis Vehicle_Group->PD_Analysis Vehicle_Group->Efficacy_Analysis

Figure 2. Experimental Workflow. A logical workflow for a study comparing the in vivo effects of this compound administered via intraperitoneal and oral routes.

Comparative Efficacy and Considerations

The choice between intraperitoneal and oral administration of this compound will depend on the specific goals of the experiment.

  • Intraperitoneal Administration: Due to its expected rapid absorption and high bioavailability, IP administration is well-suited for acute studies or proof-of-concept experiments where achieving a high systemic concentration of the compound is desired.[10] This route is also advantageous when the oral bioavailability of a compound is known to be poor or has not yet been determined.

  • Oral Administration: Oral gavage is a more clinically relevant route of administration for many drugs. For chronic studies, oral administration is often preferred as it can be less stressful for the animals with repeated dosing compared to injections. However, the potential for lower and more variable bioavailability due to first-pass metabolism must be considered.[9] If oral administration is chosen, a pilot pharmacokinetic study is highly recommended to determine the bioavailability and appropriate dosing regimen to achieve the desired therapeutic exposure.

Conclusion

This compound is a potent pan-ERR agonist with significant therapeutic potential. While intraperitoneal administration is a reliable method for achieving systemic exposure in preclinical models, the development of an effective oral formulation is a key step towards its clinical translation. The protocols and information provided herein offer a foundation for researchers working with this compound. It is imperative to acknowledge the current lack of direct comparative data and to conduct appropriate pilot studies to validate the chosen administration route and dosing regimen for any new experimental model. Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound following both intraperitoneal and oral administration.

References

Designing a Study with ML-332 for Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-332 (also known as SLU-PP-332) is a synthetic, small-molecule agonist of the Estrogen-Related Receptors (ERRs), with a particular potency for ERRα.[1][2] As a nuclear receptor, ERRα is a key regulator of cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation.[3][4] this compound has emerged as a promising "exercise mimetic," capable of inducing metabolic adaptations similar to those observed with physical endurance training.[5][6][7] Preclinical studies in rodent models have demonstrated its potential in the treatment of metabolic diseases such as obesity, type 2 diabetes, and age-related metabolic decline.[1][8]

These application notes provide a comprehensive guide for designing and conducting both in vitro and in vivo studies to investigate the metabolic effects of this compound. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to serve as a starting point for researchers.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay TypeReference
EC50 (ERRα) 98 nMHEK293Luciferase Reporter Assay[1][2]
EC50 (ERRβ) 230 nMHEK293Luciferase Reporter Assay[1][2]
EC50 (ERRγ) 430 nMHEK293Luciferase Reporter Assay[1][2]
Effective Concentration 10 µMC2C12 myoblastsMitochondrial Respiration Assay[1][9]
Treatment Duration 24 hoursC2C12 myoblastsGene Expression & Mitochondrial Biogenesis[9][10]

Table 2: In Vivo Dosing and Administration of this compound in Mice

Animal ModelDosageAdministration RouteDurationKey FindingsReference
C57BL/6J Mice 50 mg/kgIntraperitoneal (i.p.), twice daily28 daysIncreased oxidative muscle fibers, enhanced exercise endurance.[1][2]
Diet-Induced Obese Mice 50 mg/kgIntraperitoneal (i.p.), twice daily28 daysReduced fat mass, improved glucose metabolism.[2]
Aging Mouse Model 25 mg/kgIntraperitoneal (i.p.), once daily8 weeksInhibited age-related kidney dysfunction.[1]

Signaling Pathway

This compound primarily acts by binding to and activating ERRα. This activation leads to the recruitment of co-activators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The ERRα/PGC-1α complex then binds to specific DNA sequences (Estrogen-Related Receptor Response Elements or ERREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade results in increased mitochondrial function, enhanced fatty acid oxidation, and a shift towards a more oxidative muscle phenotype.

ML332_Signaling_Pathway ML332 This compound ERRa ERRα ML332->ERRa Binds & Activates Complex ERRα/PGC-1α Complex ERRa->Complex PGC1a PGC-1α PGC1a->Complex ERRE ERRE (DNA) Complex->ERRE Binds TargetGenes Target Genes (e.g., Pdk4, Ucp3) ERRE->TargetGenes Induces Transcription MetabolicEffects Metabolic Effects: - Increased Mitochondrial Biogenesis - Increased Fatty Acid Oxidation - Enhanced Oxidative Metabolism TargetGenes->MetabolicEffects Leads to In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Culture C2C12 Myoblast Culture Differentiate Induce Differentiation (4-6 days) Culture->Differentiate Treat Treat with this compound (1-10 µM, 24-48h) Differentiate->Treat Seahorse Mitochondrial Respiration (Seahorse XF) Treat->Seahorse qRT_PCR Gene Expression (qRT-PCR) Treat->qRT_PCR Western Protein Expression (Western Blot) Treat->Western In_Vivo_Workflow cluster_model_prep Model Preparation cluster_treatment_vivo Treatment cluster_phenotyping Metabolic Phenotyping cluster_analysis Terminal Analysis Mice C57BL/6J Mice HFD High-Fat Diet (8-12 weeks) Mice->HFD Treat_vivo This compound Treatment (25-50 mg/kg, 4-8 weeks) HFD->Treat_vivo BodyComp Body Weight & Composition Treat_vivo->BodyComp MetCage Metabolic Cage Analysis Treat_vivo->MetCage GTT_ITT GTT & ITT Treat_vivo->GTT_ITT TissueCollection Tissue Collection Treat_vivo->TissueCollection GeneProtein Gene & Protein Expression TissueCollection->GeneProtein Histology Histology TissueCollection->Histology

References

Application Notes and Protocols for Studying Fatty Acid Oxidation Pathways with SLU-PP-332

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-332 is a potent synthetic agonist of the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα (EC50 = 98 nM)[1]. As a key regulator of cellular energy metabolism, ERRα activation by SLU-PP-332 mimics the effects of endurance exercise, leading to a notable increase in fatty acid oxidation (FAO), mitochondrial biogenesis, and overall energy expenditure[2][3]. These characteristics make SLU-PP-332 a valuable pharmacological tool for investigating the intricacies of fatty acid metabolism and for the preclinical evaluation of potential therapeutics for metabolic disorders such as obesity and type 2 diabetes.

This document provides detailed application notes and experimental protocols for utilizing SLU-PP-332 to study fatty acid oxidation pathways in both in vitro and in vivo models.

Mechanism of Action: The ERRα Signaling Pathway

SLU-PP-332 exerts its effects by binding to and activating ERRα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in energy homeostasis. Upon activation by SLU-PP-332, ERRα partners with coactivators, most notably the Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1α (PGC-1α), to stimulate the expression of a suite of genes that promote fatty acid uptake, transport, and oxidation within the mitochondria[4][5].

Key downstream targets of the ERRα/PGC-1α complex in the context of fatty acid oxidation include:

  • Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix[6].

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): An essential enzyme in the beta-oxidation of medium-chain fatty acids[4].

  • Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that inhibits the pyruvate dehydrogenase complex, thereby promoting a shift from glucose to fatty acid utilization for energy production.

This coordinated upregulation of FAO-related genes results in an enhanced cellular capacity to metabolize fatty acids for ATP production.

FAO_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion SLU-PP-332 SLU-PP-332 ERRa ERRα SLU-PP-332->ERRa Activates ERRa_PGC1a ERRα/PGC-1α Complex ERRa->ERRa_PGC1a PGC1a PGC-1α PGC1a->ERRa_PGC1a DNA DNA (ERREs) ERRa_PGC1a->DNA Binds to Estrogen-Related Response Elements (ERREs) CPT1 CPT1 Gene DNA->CPT1 Upregulates MCAD MCAD Gene DNA->MCAD Upregulates PDK4 PDK4 Gene DNA->PDK4 Upregulates CPT1_protein CPT1 CPT1->CPT1_protein Translation MCAD_protein MCAD MCAD->MCAD_protein Translation PDK4_protein PDK4 PDK4->PDK4_protein Translation FAO Increased Fatty Acid Oxidation CPT1_protein->FAO MCAD_protein->FAO PDK4_protein->FAO Promotes FA preference

Figure 1: SLU-PP-332 activated ERRα signaling pathway in fatty acid oxidation.

Data Presentation

The following tables summarize the quantitative effects of SLU-PP-332 on key metabolic parameters as reported in preclinical studies.

Table 1: In Vivo Effects of SLU-PP-332 in Diet-Induced Obese (DIO) Mice [1][3]

ParameterVehicle ControlSLU-PP-332 (50 mg/kg/day)Percentage Change
Fat Mass Reduction -~20%↓ 20%
Fasting Glucose -~30% reduction↓ 30%
Insulin Sensitivity -~50% improvement↑ 50%
Fatty Acid Oxidation -~40% increase↑ 40%
Mitochondrial DNA Content (Skeletal Muscle) -~2.5-fold increase↑ 150%

Table 2: In Vivo Effects of SLU-PP-332 in ob/ob Mice [3]

ParameterVehicle ControlSLU-PP-332 (50 mg/kg, 15 days)
Body Weight (g) ~50 g~45 g
Fat Mass (g) ~25 g~20 g
Liver Weight (g) ~3.5 g~2.5 g

Experimental Protocols

Protocol 1: In Vitro Assessment of Fatty Acid Oxidation using Seahorse XF Analyzer

This protocol details the use of the Agilent Seahorse XF Analyzer to measure the effect of SLU-PP-332 on the oxygen consumption rate (OCR) in C2C12 myotubes, a common model for skeletal muscle metabolism. An increase in OCR in the presence of a fatty acid substrate is indicative of increased FAO.

Materials:

  • C2C12 myoblasts

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with L-carnitine and glucose as required)

  • Palmitate-BSA conjugate or other fatty acid substrate

  • SLU-PP-332

  • DMSO (vehicle control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a Seahorse XF cell culture microplate at a density that will reach confluence.

    • Induce differentiation into myotubes by switching the medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin for 4-6 days.

  • SLU-PP-332 Treatment:

    • Prepare a stock solution of SLU-PP-332 in DMSO.

    • On the day of the assay, treat the differentiated C2C12 myotubes with the desired concentration of SLU-PP-332 (e.g., 1-10 µM) or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours) in the differentiation medium.

  • Seahorse XF Assay:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add pre-warmed Seahorse XF Base Medium containing the fatty acid substrate (e.g., palmitate-BSA) to the cell plate.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with compounds for the mitochondrial stress test (Oligomycin, FCCP, Rotenone/Antimycin A) and, if desired, an acute injection of SLU-PP-332.

    • Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Compare the basal and maximal OCR of SLU-PP-332-treated cells to vehicle-treated cells in the presence of the fatty acid substrate to determine the effect on FAO.

Seahorse_Workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_measurement Measurement seed Seed C2C12 Myoblasts differentiate Differentiate to Myotubes seed->differentiate treat Treat with SLU-PP-332 or Vehicle differentiate->treat wash_add Wash Cells & Add FAO Assay Medium treat->wash_add hydrate Hydrate Sensor Cartridge hydrate->wash_add incubate Incubate at 37°C (non-CO2) wash_add->incubate run_assay Run Seahorse XF Assay incubate->run_assay load_cartridge Load Injection Ports load_cartridge->run_assay analyze Analyze OCR Data run_assay->analyze

Figure 2: Experimental workflow for the Seahorse XF fatty acid oxidation assay.
Protocol 2: In Vivo Assessment of Fatty Acid Oxidation in Mice

This protocol outlines a study to evaluate the effect of SLU-PP-332 on whole-body fatty acid oxidation and other metabolic parameters in a diet-induced obesity (DIO) mouse model.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • SLU-PP-332

  • Vehicle solution (e.g., sterile saline with 0.5% methylcellulose)

  • Metabolic cages (e.g., CLAMS)

  • Equipment for body composition analysis (e.g., EchoMRI)

  • Standard laboratory equipment for blood and tissue collection

Procedure:

  • Induction of Obesity:

    • Acclimate mice to the facility for at least one week.

    • Feed a cohort of mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • SLU-PP-332 Administration:

    • Randomly assign the DIO mice to two groups: vehicle control and SLU-PP-332 treatment.

    • Administer SLU-PP-332 (e.g., 50 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 28 days)[3].

  • Metabolic Phenotyping:

    • During the treatment period, monitor body weight and food intake regularly.

    • Towards the end of the treatment period, acclimate the mice to metabolic cages.

    • Perform indirect calorimetry using the metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure over a 24-hour cycle. A lower RER indicates a greater reliance on fatty acids as an energy source.

    • Measure body composition (fat mass and lean mass) at the beginning and end of the treatment period.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and glucose.

    • Euthanize the mice and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) for further analysis, such as gene expression of FAO-related genes (e.g., by qPCR) or histological examination.

  • Data Analysis:

    • Analyze the data for statistically significant differences between the vehicle- and SLU-PP-332-treated groups.

    • Compare changes in body weight, body composition, RER, energy expenditure, and plasma parameters.

InVivo_Workflow start Start: C57BL/6J Mice acclimate Acclimation start->acclimate diet Diet-Induced Obesity (HFD) acclimate->diet randomize Randomization diet->randomize treatment SLU-PP-332 or Vehicle Administration randomize->treatment metabolic_monitoring Metabolic Monitoring (Body Weight, Food Intake) treatment->metabolic_monitoring metabolic_cages Metabolic Cage Analysis (RER, Energy Expenditure) treatment->metabolic_cages body_comp Body Composition Analysis treatment->body_comp sample_collection Blood and Tissue Collection metabolic_cages->sample_collection body_comp->sample_collection end End: Data Analysis sample_collection->end

References

Application Notes: SLU-PP-332 for the Treatment of Diet-Induced Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SLU-PP-332 is a synthetic, non-selective agonist for the estrogen-related receptors (ERRs), with its most potent activity directed at ERRα (EC50 of 98 nM).[1][2] Classified as an "exercise mimetic," SLU-PP-332 replicates many of the physiological and metabolic benefits of aerobic exercise without altering physical activity levels.[3][4][5] Its mechanism of action involves the activation of ERRα, which subsequently upregulates key metabolic pathways, leading to increased energy expenditure, enhanced fatty acid oxidation, and stimulation of mitochondrial biogenesis.[6][7][8] In preclinical studies using diet-induced obesity (DIO) and other murine models, SLU-PP-332 has demonstrated significant efficacy in reducing adiposity and improving overall metabolic health, positioning it as a promising therapeutic candidate for obesity and related metabolic syndromes.[3][6][9]

Mechanism of Action

SLU-PP-332 functions by binding to and activating the ERRα nuclear receptor.[2] This activation triggers a cascade of downstream events, primarily mediated by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6] The activation of the PGC-1α/ERRα axis leads to the upregulation of genes involved in lipid metabolism and mitochondrial respiration, such as Carnitine Palmitoyltransferase 1B (CPT1B).[8] This shifts the body's metabolism towards utilizing fatty acids as a primary energy source, similar to the metabolic state achieved during endurance exercise or fasting.[4][10][11] The overall effect is an increase in whole-body energy expenditure, a reduction in fat mass, and improved glucose homeostasis.[3][10]

Quantitative Data Summary

The administration of SLU-PP-332 in preclinical models of diet-induced obesity has yielded significant improvements in body composition and metabolic markers. The data below is compiled from various studies to provide a comparative overview.

Table 1: Effects of SLU-PP-332 on Body Weight and Fat Mass in Obese Mice

ParameterModelDosage & DurationOutcomeSource
Body WeightDiet-Induced Obese MiceTwice daily for 1 month12% reduction[4][10]
Fat Mass GainDiet-Induced Obese MiceTwice daily for 1 monthGained 10 times less fat than untreated mice[4][10][12]
Fat MassDiet-Induced Obese Mice50 mg/kg/day for 4 weeks20% reduction[6][8]
Fat Mass AccumulationDiet-Induced Obese & ob/ob MiceNot specifiedSignificantly decreased[3][13]

Table 2: Metabolic Improvements Following SLU-PP-332 Treatment

ParameterModelDosage & DurationOutcomeSource
Fasting GlucoseDiet-Induced Obese Mice50 mg/kg/day for 4 weeks30% reduction[8]
Insulin SensitivityDiet-Induced Obese Mice50 mg/kg/day for 4 weeks50% improvement[8]
Glucose ToleranceDiet-Induced Obese & ob/ob MiceNot specifiedImproved[13][14]
Fatty Acid OxidationDiet-Induced Obese Mice50 mg/kg/day40% increase[8]
Energy ExpenditureDiet-Induced Obese & ob/ob MiceNot specifiedIncreased[3][13]
Exercise EnduranceC57BL/6J MiceNot specifiedIncreased running distance by 45% and duration by 70%[4][15]
Hepatic SteatosisDiet-Induced Obese MiceNot specifiedReversal observed[14]

Notably, these metabolic benefits were achieved without significant changes in appetite or food intake.[4][5][10]

Visualized Pathways and Workflows

SLU_PP_332_Signaling_Pathway SLU SLU-PP-332 ERR ERRα Activation SLU->ERR Binds to PGC1a ↑ PGC-1α Expression ERR->PGC1a Mito ↑ Mitochondrial Biogenesis PGC1a->Mito FAO ↑ Fatty Acid Oxidation PGC1a->FAO Energy ↑ Energy Expenditure Mito->Energy FAO->Energy Outcomes Metabolic Outcomes Energy->Outcomes FatMass ↓ Fat Mass Outcomes->FatMass Glucose ↓ Glucose / ↑ Insulin Sensitivity Outcomes->Glucose Experimental_Workflow cluster_0 Phase 1: Obesity Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Induction Diet-Induced Obesity (DIO) Model (e.g., C57BL/6J mice on high-fat diet) Acclimation Acclimation & Baseline Measurements (Body weight, body composition) Induction->Acclimation Grouping Randomization into Groups (Vehicle vs. SLU-PP-332) Acclimation->Grouping Treatment Daily Administration of SLU-PP-332 (e.g., Twice daily for 28 days) Grouping->Treatment Monitoring Ongoing Monitoring (Body weight, food intake) Treatment->Monitoring Metabolic Metabolic Phenotyping (Glucose Tolerance Test, Insulin Sensitivity) Monitoring->Metabolic Endpoint Endpoint Analysis (Final body composition, tissue collection) Metabolic->Endpoint Biochemical Biochemical Assays (Blood lipids, liver enzymes) Endpoint->Biochemical Logical_Relationships SLU SLU-PP-332 Administration Metabolism ↑ Whole-Body Metabolism SLU->Metabolism Muscle ↑ Oxidative Muscle Fibers SLU->Muscle Energy ↑ Energy Expenditure Metabolism->Energy FatOx ↑ Fatty Acid Utilization Metabolism->FatOx Endurance ↑ Exercise Endurance Muscle->Endurance WeightLoss Weight Loss Energy->WeightLoss FatLoss ↓ Fat Mass FatOx->FatLoss Glucose Improved Glycemic Control WeightLoss->Glucose FatLoss->Glucose

References

Troubleshooting & Optimization

potential side effects of high-dose ML-332 in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of high-dose ML-332 in mice. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the reported mortality rates for high-dose this compound in mice?

A1: Studies have indicated that high doses of this compound can lead to mortality in mice. For instance, in a 13-week study, more than half of the mice dosed with 1,500 mg/kg died[1]. Similarly, in 16-day studies, fatalities were observed in female mice at doses of 1,500 mg/kg and 3,000 mg/kg[1].

Q2: What clinical signs of toxicity have been observed in mice at high doses of this compound?

A2: Dose-related clinical signs have been reported. These include lethargy at doses of 375 mg/kg. At higher doses of 750 or 1,500 mg/kg, some mice exhibited lacrimation, salivation, and clonic seizures[1]. Post-gavage lethargy and prostration were also frequently observed in dosed mice[1].

Q3: Does high-dose this compound affect the body weight of mice?

A3: The effects on body weight can vary depending on the study duration. In 13-week studies, no compound-related body weight changes were observed despite fatalities at high doses[1]. However, in 2-year studies, minor reductions in body weight occurred between weeks 3 and 64, with recovery thereafter[1]. In contrast, 16-day studies showed that rats receiving 2,500 mg/kg had lower mean body weight gains[1].

Q4: Are there any observed effects of high-dose this compound on organ systems?

A4: In 13-week studies with rats, hepatomegaly (enlarged liver) was observed at the two highest doses in males and at all doses in females; however, no microscopic pathologic changes were noted in any tissue[1]. For mice, there was no association observed between the clinical signs of toxicity and gross or microscopic pathologic effects[1]. Long-term studies in female mice showed equivocal evidence of carcinogenic activity, with increased incidences of hepatocellular adenomas or carcinomas (combined)[1].

Troubleshooting Guide

Issue: Unexpectedly high mortality rate in my mouse cohort at a 1,500 mg/kg dose.

  • Possible Cause: This mortality rate is consistent with findings from 13-week studies where more than half the mice at this dose died[1].

  • Recommendation:

    • Verify the dosing solution concentration and the administered volume to rule out a dosing error.

    • Consider reducing the dose for future cohorts to establish a maximum tolerated dose (MTD).

    • Monitor animals closely for severe clinical signs such as clonic seizures, and euthanize if necessary according to IACUC guidelines.

Issue: Mice are exhibiting lethargy and salivation after gavage with this compound.

  • Possible Cause: These are known clinical signs of this compound toxicity. Lethargy has been observed at 375 mg/kg, while salivation is seen at higher doses of 750 or 1,500 mg/kg[1].

  • Recommendation:

    • Document the incidence and severity of these clinical signs.

    • Ensure animals have easy access to food and water, as lethargy may reduce their intake.

    • For future experiments, consider a dose-response study to identify a dose with a more tolerable side effect profile.

Issue: I am observing a slight decrease in body weight in my long-term study.

  • Possible Cause: Minor reductions in body weight between weeks 3 and 64 have been reported in 2-year studies, with subsequent recovery[1].

  • Recommendation:

    • Continue to monitor body weights weekly.

    • Ensure that the weight loss is within an acceptable range as defined by your experimental protocol and institutional guidelines.

    • If weight loss is significant or accompanied by other adverse signs, a dose reduction may be warranted for subsequent animal groups.

Quantitative Data Summary

Table 1: Mortality and Clinical Signs of this compound in B6C3F1 Mice

Study DurationDose (mg/kg)Mortality RateObserved Clinical Signs
16-Day1,500 (female)4/5Lethargy, Prostration
3,000 (female)5/5Lethargy, Prostration
13-Week375Not specifiedLethargy
750Not specifiedLacrimation, Salivation, Clonic Seizure (some animals)
1,500>50%Lacrimation, Salivation, Clonic Seizure (some animals)
2-Year (female)75022/50 (high dose)Post-gavage lethargy and prostration

Data synthesized from toxicology and carcinogenesis studies of a structurally related compound[1].

Table 2: Effects of this compound on Body Weight in Rodents

SpeciesStudy DurationDose (mg/kg)Effect on Body Weight
Rat16-Day2,500Lower mean body weight gain
Rat13-Week750, 1,500 (female)Lower body weight gains
1,500 (male)Lower body weight gains
Mouse13-WeekUp to 1,500No compound-related changes
Mouse2-Year375, 750Minor reductions between weeks 3 and 64, with recovery

Data synthesized from toxicology and carcinogenesis studies of a structurally related compound[1].

Experimental Protocols

1. Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

  • Animals: Male ICR mice (20-26 g).

  • Housing: Conventional cages with wood chip bedding, controlled temperature (20-24°C) and humidity (30%-70%), and a 12-hour light/dark cycle. Free access to standard lab diet and autoclaved tap water.

  • Dosing: Administer this compound by oral gavage at 10 mL/kg. Start with an initial dose of 10 mg/kg.

  • Procedure:

    • Dose a cohort of animals.

    • If 50% of the animals survive for 72 hours, increase the dose for the next cohort.

    • If one or more animals die, decrease the dose for the next cohort.

    • Continue this dose progression until the MTD is determined.

2. Repeated-Dose Toxicity Study (13-Week)

  • Animals: B6C3F1 mice.

  • Groups: Assign animals to groups receiving 0 (vehicle control), 94, 188, 375, 750, and 1,500 mg/kg of this compound.

  • Administration: Administer the compound by gavage in a corn oil vehicle daily for 13 weeks.

  • Observations:

    • Monitor for mortality twice daily.

    • Record clinical signs of toxicity daily.

    • Measure body weight weekly.

    • At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (13 Weeks) cluster_post_study Post-Study Phase animal_acclimation Animal Acclimation (5 days) randomization Randomization into Dose Groups animal_acclimation->randomization daily_dosing Daily Oral Gavage randomization->daily_dosing daily_observation Daily Clinical Observation daily_dosing->daily_observation weekly_bw Weekly Body Weight Measurement daily_dosing->weekly_bw necropsy Necropsy daily_dosing->necropsy organ_weights Organ Weight Measurement necropsy->organ_weights histopathology Histopathological Analysis necropsy->histopathology

Caption: Experimental workflow for a 13-week repeated-dose toxicity study.

signaling_pathway ML332 High-Dose this compound ROS Increased Reactive Oxygen Species (ROS) ML332->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

troubleshooting_logic start High Mortality Observed? check_dose Verify Dosing Concentration & Volume start->check_dose Yes reduce_dose Consider Dose Reduction for Future Cohorts start->reduce_dose No, but other toxicity signs dose_correct Dose Correct? check_dose->dose_correct recalculate Recalculate and Prepare New Dosing Solution dose_correct->recalculate No consistent_lit Mortality Consistent with Literature? dose_correct->consistent_lit Yes recalculate->check_dose consistent_lit->reduce_dose Yes contact_support Contact Technical Support for Further Assistance consistent_lit->contact_support No

Caption: Troubleshooting logic for unexpected high mortality in mice.

References

Navigating ML-332 Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing ML-332, ensuring its proper solubilization is critical for experimental success and data reproducibility. This guide provides in-depth troubleshooting for common solubility challenges encountered with this compound, alongside detailed experimental protocols and a comprehensive FAQ section.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as SLU-PP-332, is a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest affinity for ERRα.[1][2] It is not an estrogen receptor agonist and does not bind to estrogen receptors. Its mechanism of action involves the activation of ERRs, which are key regulators of cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation.[3][4] By activating these receptors, this compound can mimic the effects of exercise, leading to increased energy expenditure and improved metabolic parameters.[2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[5] Ethanol can also be used, but the solubility is generally lower than in DMSO.[6] It is crucial to use anhydrous, high-purity solvents to avoid precipitation and degradation of the compound.

Q3: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media). What can I do to prevent this?

This is a common issue due to the hydrophobic nature of this compound.[7] While specific solubility data in aqueous buffers is limited, the following strategies can help minimize precipitation:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental setup to avoid solvent-induced cytotoxicity.[5]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the stock into a smaller volume of the buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.

  • Pre-warm the Aqueous Buffer: Warming the PBS or cell culture medium to 37°C before adding the this compound stock can improve solubility.

  • Increase the Volume of the Final Solution: A lower final concentration of this compound is less likely to precipitate.

  • Consider Co-solvents for In Vivo Formulations: For animal studies, formulations including co-solvents like PEG300, Tween-80, or SBE-β-CD have been used to improve solubility and bioavailability.[1]

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at -20°C for long-term stability.

  • Stock Solutions: Prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (months) or at -20°C for shorter periods (weeks).

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary slightly between different suppliers and batches.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO ≥ 50.8 mg/mL[3]~175 mMMost common solvent for stock solutions.
1-10 mg/mL (sparingly soluble)[6]3.4 - 34.4 mM
Soluble to 100 mM100 mM
Ethanol 0.1-1 mg/mL (slightly soluble)[6]0.34 - 3.4 mMGentle warming may be required.
Water Insoluble-
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]≥ 8.61 mMClear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]≥ 8.61 mMClear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]≥ 8.61 mMClear solution.

Molecular Weight of this compound: 290.32 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Methodology:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh out 2.90 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Store: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -80°C.

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile PBS or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare Intermediate Dilution: To achieve a final concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium, first prepare a 1:10 intermediate dilution. Add 1 µL of the 10 mM DMSO stock to 9 µL of pre-warmed cell culture medium in a sterile tube. Vortex gently to mix.

  • Prepare Final Dilution: Add the 10 µL of the intermediate dilution to 990 µL of pre-warmed cell culture medium to reach the final volume of 1 mL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Mix and Use: Gently mix the final solution by inverting the tube or pipetting up and down. Use the freshly prepared solution immediately for your experiment.

Visualizing the Mechanism of Action

Signaling Pathway of this compound

ML332_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ML332 This compound ERRa_inactive ERRα (inactive) ML332->ERRa_inactive Binds & Activates ERRa_active ERRα (active) ERRa_inactive->ERRa_active Translocates to Nucleus Complex ERRα / PGC-1α Complex ERRa_active->Complex PGC1a PGC-1α PGC1a->Complex ERRE Estrogen-Related Response Element (ERRE) Complex->ERRE Binds to Mito_Genes Mitochondrial Biogenesis Genes (e.g., NRF-1, TFAM) ERRE->Mito_Genes Upregulates Transcription FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, MCAD) ERRE->FAO_Genes Upregulates Transcription Mito_Biogenesis Mitochondrial Biogenesis Mito_Genes->Mito_Biogenesis FAO Fatty Acid Oxidation FAO_Genes->FAO ATP Increased ATP Production Mito_Biogenesis->ATP FAO->ATP

Caption: this compound activates ERRα, leading to the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.

Troubleshooting Workflow for this compound Precipitation

Caption: A logical workflow to troubleshoot this compound precipitation issues during experimental setup.

References

SLU-PP-332 Technical Support Center: Optimizing Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage and application of SLU-PP-332 for maximum experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is SLU-PP-332 and what is its primary mechanism of action?

A1: SLU-PP-332 is a synthetic, non-selective small molecule agonist for the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα (Estrogen-Related Receptor alpha).[1][2][3] It is classified as an "exercise mimetic" because it activates metabolic pathways typically associated with physical endurance training.[4][5][6] The primary mechanism of action involves binding to the ligand-binding domain of ERRα, which then recruits the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). This complex upregulates the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and cellular respiration.[7]

Q2: What are the typical starting concentrations for in vitro and in vivo experiments?

A2: For in vitro cell-based assays, a common starting concentration range is 0.1 µM to 10 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. For in vivo studies in mice, published reports have used dosages ranging from 25 mg/kg to 50 mg/kg, administered intraperitoneally (i.p.) twice daily.[3][8]

Q3: How should I dissolve and store SLU-PP-332?

A3: SLU-PP-332 is sparingly soluble in DMSO and slightly soluble in ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your cell culture does not exceed a level that could cause cytotoxicity (typically ≤ 0.1%).[9] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. The stability of SLU-PP-332 under refrigerated conditions is a key factor for maintaining its efficacy.[10]

Q4: What are the expected effects of SLU-PP-332 in C2C12 myoblasts?

A4: In C2C12 myoblasts, SLU-PP-332 has been shown to increase the expression of ERR target genes, such as Pdk4 (Pyruvate Dehydrogenase Kinase 4), and enhance mitochondrial respiration.[3][8] It can also promote a shift towards a more oxidative muscle fiber phenotype.

Troubleshooting Guides

Issue 1: No observable effect of SLU-PP-332 in my cell-based assay.

  • Possible Cause:

    • Suboptimal Compound Concentration: The concentration of SLU-PP-332 may be too low to elicit a response in your specific cell line.

    • Compound Degradation: Improper storage or handling may have led to the degradation of the compound.

    • Cell Line Issues: The cell line may have a low expression of ERRα, or the cells may be at a high passage number, leading to altered responsiveness.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of SLU-PP-332.

  • Solutions:

    • Perform a Dose-Response Curve: Test a wider range of SLU-PP-332 concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration.

    • Use Freshly Prepared Solutions: Prepare fresh dilutions of SLU-PP-332 from a properly stored stock for each experiment.

    • Validate Your Cell Line: Confirm the expression of ERRα in your cell line using techniques like qPCR or Western blotting. Use cells at a lower passage number.

    • Optimize Your Assay: Consider using a more sensitive assay or endpoint. For example, measuring the expression of direct ERRα target genes like Pdk4 by qPCR can be a sensitive readout of SLU-PP-332 activity.

Issue 2: High variability between replicate wells in my assay.

  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.

    • Compound Precipitation: SLU-PP-332 is hydrophobic and may precipitate out of the aqueous culture medium, especially at higher concentrations.[9]

    • Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell health.

  • Solutions:

    • Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell density in each well.

    • Check for Precipitation: Visually inspect your treatment wells under a microscope for any signs of compound precipitation. If precipitation is observed, consider using a lower concentration or a different solvent formulation. The use of detergents like Tween-20 in combination with sonication may aid in dissolving hydrophobic compounds.[9]

    • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Issue 3: Unexpected cytotoxicity observed at higher concentrations of SLU-PP-332.

  • Possible Cause:

    • Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that may lead to cytotoxicity.

    • Solvent Toxicity: If the concentration of the DMSO stock solution is too high, the final concentration of DMSO in the culture medium may be toxic to the cells.

    • Cellular Stress: Over-activation of metabolic pathways by a potent agonist could potentially lead to cellular stress and apoptosis.

  • Solutions:

    • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which SLU-PP-332 becomes toxic to your cells.

    • Maintain Low Solvent Concentration: Ensure the final DMSO concentration in your experiments is well below the toxic threshold for your cell line (typically ≤ 0.1%).

    • Investigate Apoptosis Markers: If cytotoxicity is observed, consider assessing markers of apoptosis (e.g., caspase activity) to understand the mechanism of cell death.

Quantitative Data Summary

Table 1: In Vitro Efficacy of SLU-PP-332

ParameterCell LineEC50Reference
ERRα AgonismHEK29398 nM[1][3]
ERRβ AgonismHEK293230 nM[3]
ERRγ AgonismHEK293430 nM[3]

Table 2: Preclinical In Vivo Dosages of SLU-PP-332 in Mice

DosageAdministration RouteFrequencyDurationKey FindingsReference
25-50 mg/kgIntraperitoneal (i.p.)Twice dailyUp to 28 daysIncreased metabolic rate, reduced fat mass, improved insulin sensitivity[8][11]
50 mg/kgIntraperitoneal (i.p.)Twice daily1 monthGained 10 times less fat and lost 12% of body weight in obese mice[12]

Key Experimental Protocols

1. C2C12 Myoblast to Myotube Differentiation for Metabolic Studies

  • Objective: To differentiate C2C12 myoblasts into myotubes to create a more physiologically relevant model of skeletal muscle for studying the effects of SLU-PP-332.

  • Methodology:

    • Cell Seeding: Plate C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach 80-90% confluency.[13]

    • Growth Phase: Culture the cells in growth medium (DMEM with 10% Fetal Bovine Serum) until they reach the desired confluency.

    • Initiation of Differentiation: Once confluent, aspirate the growth medium and replace it with differentiation medium (DMEM with 2% horse serum).[13][14]

    • Maintenance: Replace the differentiation medium every 24-48 hours.[15]

    • Myotube Formation: Myotubes, which are elongated, multinucleated cells, should become visible within 3-5 days of initiating differentiation.[16]

    • Treatment: Once myotubes are well-formed (typically day 5-7), they are ready for treatment with SLU-PP-332.

2. Cellular Fatty Acid Oxidation (FAO) Assay using Radiolabeled Substrates

  • Objective: To measure the rate of fatty acid oxidation in cells treated with SLU-PP-332.

  • Methodology:

    • Cell Culture: Culture cells (e.g., differentiated C2C12 myotubes) in a 24-well plate until they are ready for the assay.

    • Preparation of Radiolabeled Substrate: Prepare a solution of DMEM containing a known concentration of a radiolabeled fatty acid (e.g., 14C-palmitate) complexed with fatty acid-free BSA.[17][18]

    • Cell Treatment: Pre-incubate the cells with SLU-PP-332 or vehicle control for the desired duration.

    • Initiation of FAO: Remove the treatment medium and add the medium containing the radiolabeled palmitate.[17]

    • CO2 Trapping: Seal the plate and incubate at 37°C for a defined period (e.g., 3 hours). During this time, the radiolabeled CO2 produced from fatty acid oxidation is trapped.[17]

    • Measurement: After incubation, the trapped 14CO2 is quantified using a scintillation counter. The rate of fatty acid oxidation is calculated based on the amount of 14CO2 produced.

3. Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

  • Objective: To determine the relative amount of mitochondrial DNA compared to nuclear DNA as an indicator of mitochondrial biogenesis.

  • Methodology:

    • Cell Treatment: Treat cells with SLU-PP-332 or vehicle control for the desired duration.

    • DNA Extraction: Isolate total genomic DNA from the treated cells using a commercially available kit.

    • qPCR Analysis: Perform quantitative PCR using two sets of primers: one specific for a mitochondrial gene (e.g., ND1 or a region of the D-loop) and another for a single-copy nuclear gene (e.g., B2M or RPPH1).[1][4]

    • Data Analysis: Calculate the difference in the cycle threshold (Ct) values between the mitochondrial and nuclear genes (ΔCt). The relative mtDNA copy number can then be determined using the 2-ΔΔCt method, comparing the ΔCt of treated samples to that of control samples.[1]

Visualizations

Signaling_Pathway SLU_PP_332 SLU-PP-332 ERRa ERRα SLU_PP_332->ERRa binds & activates PGC1a PGC-1α ERRa->PGC1a recruits Gene_Expression ↑ Gene Expression (e.g., Pdk4, CPT1B) PGC1a->Gene_Expression Mito_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mito_Biogenesis FAO Fatty Acid Oxidation Gene_Expression->FAO Cell_Respiration Cellular Respiration Gene_Expression->Cell_Respiration

Caption: SLU-PP-332 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Seed C2C12 myoblasts differentiate Differentiate to myotubes (2% horse serum) start_invitro->differentiate treat Treat with SLU-PP-332 (dose-response) differentiate->treat endpoint Measure Endpoints treat->endpoint qPCR qPCR (Gene Expression) endpoint->qPCR seahorse Seahorse (Mitochondrial Respiration) endpoint->seahorse fao_assay FAO Assay (Fatty Acid Oxidation) endpoint->fao_assay mtdna_quant mtDNA Quantification endpoint->mtdna_quant start_invivo Acclimate mice dose Administer SLU-PP-332 (e.g., 50 mg/kg, i.p.) start_invivo->dose monitor Monitor physiological parameters dose->monitor tissue_collection Tissue Collection monitor->tissue_collection histology Histology (Fiber Type) tissue_collection->histology gene_expression_vivo Gene Expression (qPCR) tissue_collection->gene_expression_vivo metabolic_tests Metabolic Tests (GTT, ITT) tissue_collection->metabolic_tests Troubleshooting_Logic start No/Low Response cause1 Concentration too low? start->cause1 cause2 Compound degraded? cause1->cause2 No solution1 Perform dose-response cause1->solution1 Yes cause3 Cell line issue? cause2->cause3 No solution2 Use fresh stock cause2->solution2 Yes solution3 Validate ERRα expression cause3->solution3 Yes

References

Navigating SLU-PP-332 Trials: A Technical Support Guide to Mitigating Potential Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with SLU-PP-332, a novel synthetic agonist of the estrogen-related receptors (ERRs) with promising applications as an exercise mimetic. While SLU-PP-332 shows significant potential in enhancing mitochondrial biogenesis and fatty acid oxidation, preclinical data indicates a risk of hepatotoxicity, particularly at higher doses. This guide offers troubleshooting protocols and frequently asked questions to help mitigate and manage potential liver injury during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SLU-PP-332 and how is it linked to hepatotoxicity?

SLU-PP-332 is a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest affinity for ERRα. By activating the PGC-1α/ERRα signaling pathway, it mimics the effects of aerobic exercise, leading to increased mitochondrial biogenesis and fatty acid oxidation.[1][2] While beneficial for metabolic health, this potent and systemic metabolic reprogramming can lead to off-target effects. The pan-ERR activity is thought to contribute to hepatotoxicity, with preclinical studies noting elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels at doses of 100 mg/kg and higher.[3] The exact mechanism of hepatotoxicity is still under investigation but may be related to excessive mitochondrial activity leading to oxidative stress.

Q2: What are the primary strategies to mitigate SLU-PP-332-induced hepatotoxicity?

The primary strategy for mitigating drug-induced liver injury (DILI) is the co-administration of antioxidants to counteract oxidative stress. N-acetylcysteine (NAC) is a well-established antioxidant that replenishes intracellular glutathione (GSH), a critical component of the liver's detoxification pathways. By bolstering the cellular antioxidant capacity, NAC can help neutralize reactive oxygen species (ROS) that may be generated from the heightened mitochondrial activity induced by SLU-PP-332.

Q3: Are there any alternative mitigating agents to consider?

Yes, other antioxidants have shown promise in mitigating DILI in various contexts. These include:

  • Silymarin: A flavonoid extracted from milk thistle, known for its hepatoprotective effects.

  • Resveratrol: A natural polyphenol with antioxidant and anti-inflammatory properties.

The selection of a mitigating agent should be based on the specific experimental design and goals.

Q4: What in vitro models are suitable for assessing SLU-PP-332 hepatotoxicity?

Commonly used in vitro models for hepatotoxicity studies include:

  • Primary Human Hepatocytes: Considered the gold standard but can be limited by availability and variability.[4][5]

  • HepG2 Cells: A human liver cancer cell line that is widely used due to its availability and ease of culture.[6][7]

  • HepaRG Cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, offering a more complex in vitro model.

Q5: What are the key parameters to measure when assessing hepatotoxicity in vivo?

In animal models (typically mice), the following parameters are crucial for assessing DILI:

  • Serum Liver Enzymes: ALT and AST are primary indicators of hepatocellular injury.

  • Histopathology: Microscopic examination of liver tissue for signs of necrosis, inflammation, and steatosis.

  • Oxidative Stress Markers: Measurement of markers like malondialdehyde (MDA) in liver tissue.

  • Glutathione Levels: Assessment of hepatic GSH concentrations.

Troubleshooting Guides

In Vitro Hepatotoxicity Assays

Issue: High variability between replicate wells in cytotoxicity assays (e.g., MTT, LDH).

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between seeding each plate.
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the peripheral wells with sterile PBS or media to create a humidity barrier.
Inconsistent Incubation Times For endpoint assays, ensure that the incubation time with detection reagents is consistent across all plates. Process plates one at a time if necessary.
Pipetting Errors Use calibrated pipettes and maintain a consistent pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Compound Precipitation Visually inspect the wells after adding SLU-PP-332. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent controls are included).

Issue: Unexpectedly low or no cytotoxicity observed.

Potential Cause Troubleshooting Step
Sub-optimal Drug Concentration Perform a wide dose-response curve to determine the appropriate concentration range for SLU-PP-332 in your specific cell line.
Cell Line Insensitivity Consider using a different cell line that may be more sensitive to the metabolic effects of SLU-PP-332. Primary hepatocytes are generally more sensitive than immortalized cell lines.
Short Exposure Time Drug-induced cytotoxicity can be time-dependent. Extend the incubation time with SLU-PP-332 (e.g., 48 or 72 hours) and perform a time-course experiment.
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing agents with MTT). Run appropriate controls, including the compound in cell-free media, to check for interference.
In Vivo Hepatotoxicity Studies

Issue: No significant increase in ALT/AST levels despite high doses of SLU-PP-332.

Potential Cause Troubleshooting Step
Animal Strain Variability Different mouse strains can have varying sensitivities to drug-induced liver injury. Ensure you are using a strain known to be susceptible to hepatotoxicity.
Timing of Blood Collection The peak of liver enzyme elevation can be transient. Perform a time-course study, collecting blood samples at multiple time points after SLU-PP-332 administration (e.g., 6, 12, 24, 48 hours).
Route of Administration The bioavailability and first-pass metabolism of SLU-PP-332 can vary with the route of administration. Ensure consistent and accurate dosing.

Issue: High mortality in the experimental group.

Potential Cause Troubleshooting Step
Acute Toxicity The administered dose may be too high, leading to systemic toxicity beyond hepatotoxicity. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).
Off-target Effects SLU-PP-332 is a pan-ERR agonist and may have effects on other organs. Monitor animals closely for any signs of distress and consider a more targeted approach if possible.

Data Presentation

Table 1: Preclinical Observations of SLU-PP-332 Effects

ParameterModelDoseObservation
Fat Mass Diet-induced obese mice50 mg/kg/day20% reduction
Fasting Glucose Diet-induced obese mice50 mg/kg/day30% reduction
Insulin Sensitivity Diet-induced obese mice50 mg/kg/day50% improvement
Hepatic Steatosis Obese miceNot specified40% reduction
Liver Enzymes (ALT/AST) Mice≥100 mg/kgElevated levels (≥2x baseline)[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of SLU-PP-332 in a hepatic cell line such as HepG2.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • SLU-PP-332

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SLU-PP-332 in complete medium. Remove the existing medium from the wells and add 100 µL of the SLU-PP-332 dilutions. Include wells with vehicle control at the same final concentration as the highest SLU-PP-332 concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Assessment of SLU-PP-332 Hepatotoxicity and Mitigation with N-Acetylcysteine (NAC)

This protocol outlines a general procedure for evaluating SLU-PP-332-induced hepatotoxicity in mice and the potential protective effect of NAC.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • SLU-PP-332

  • N-Acetylcysteine (NAC)

  • Vehicle (e.g., corn oil for oral gavage)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ALT/AST assay kits

  • Histology supplies (formalin, paraffin, etc.)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: SLU-PP-332 (e.g., 100 mg/kg, oral gavage)

    • Group 3: NAC (e.g., 150 mg/kg, intraperitoneal injection) + SLU-PP-332

    • Group 4: NAC alone

  • Dosing: Administer NAC 30-60 minutes before SLU-PP-332 administration.

  • Monitoring: Observe the animals for any clinical signs of toxicity.

  • Sample Collection: At a predetermined time point (e.g., 24 hours after the final dose), collect blood via cardiac puncture under anesthesia. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis: Separate serum from the blood and measure ALT and AST levels using commercial assay kits.

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation.

  • Data Analysis: Compare the data from the different groups using appropriate statistical tests.

Visualizations

SLU_PP_332_Signaling_Pathway SLU_PP_332 SLU-PP-332 ERR_alpha ERRα SLU_PP_332->ERR_alpha Binds and Activates PGC_1alpha PGC-1α ERR_alpha->PGC_1alpha Recruits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC_1alpha->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC_1alpha->Fatty_Acid_Oxidation Therapeutic_Effects Therapeutic Effects (Exercise Mimetic) Mitochondrial_Biogenesis->Therapeutic_Effects Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Biogenesis->Oxidative_Stress Fatty_Acid_Oxidation->Therapeutic_Effects Hepatotoxicity Potential Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Caption: SLU-PP-332 signaling pathway and its link to potential hepatotoxicity.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Hepatic Cell Culture (e.g., HepG2) Treatment Treat with SLU-PP-332 +/- Mitigating Agent Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT or LDH) Treatment->Cytotoxicity_Assay Data_Analysis_vitro Analyze Cell Viability Cytotoxicity_Assay->Data_Analysis_vitro End End Data_Analysis_vitro->End Animal_Model Animal Model (e.g., Mice) Dosing Administer SLU-PP-332 +/- Mitigating Agent Animal_Model->Dosing Sample_Collection Blood and Liver Sample Collection Dosing->Sample_Collection Biochemical_Analysis Measure ALT/AST Sample_Collection->Biochemical_Analysis Histopathology Histopathological Evaluation Sample_Collection->Histopathology Data_Analysis_vivo Analyze Results Biochemical_Analysis->Data_Analysis_vivo Histopathology->Data_Analysis_vivo Data_Analysis_vivo->End Start Start Start->Cell_Culture Start->Animal_Model

Caption: General experimental workflow for assessing SLU-PP-332 hepatotoxicity.

References

challenges in long-term administration of ML-332

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML-332 (also known as SLU-PP-332). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during its administration, particularly in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as SLU-PP-332, is a synthetic, non-selective agonist for the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1][2][3] It is classified as an "exercise mimetic" because it activates metabolic pathways typically associated with physical endurance training.[4] By activating ERRs, this compound stimulates mitochondrial biogenesis, increases fatty acid oxidation, and boosts energy expenditure in skeletal muscle.[4][5][6]

Q2: What are the reported therapeutic effects of this compound in preclinical models?

In murine models, administration of this compound has been shown to:

  • Increase endurance and performance in physical activities.[4][7]

  • Induce weight loss by reducing fat mass without affecting appetite.[4][5][8][9]

  • Improve metabolic parameters, including glucose tolerance and insulin sensitivity.[5][10]

  • Show potential cardioprotective effects in models of heart failure.[11]

  • Ameliorate age-related kidney dysfunction.[12]

Q3: What is the recommended route of administration for this compound in animal studies?

This compound has been successfully administered in mice via both intraperitoneal (i.p.) injection and oral delivery.[5][7][13] The choice of administration route may depend on the specific experimental design and duration. For long-term studies, oral administration, if feasible, may reduce the stress associated with repeated injections.

Q4: Are there any known long-term toxicities associated with this compound?

Preclinical studies in mice have not reported severe side effects or significant toxicity to the liver, kidneys, or heart at effective doses.[7][8][14] However, it is important to note that long-term safety data is still limited, and human trials have not yet been conducted.[7][8][15] As a pan-agonist of ERRs, there is a theoretical concern for off-target effects, such as cardiac hypertrophy, with chronic use.[16] Researchers should include comprehensive safety monitoring in their long-term study protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility/Precipitation in Formulation This compound has low aqueous solubility. It is sparingly soluble in DMSO and slightly soluble in ethanol.[12] Improper solvent or concentration can lead to precipitation.- Prepare stock solutions in DMSO at an appropriate concentration (e.g., 1-10 mg/ml).[12]- For in vivo administration, further dilution in a suitable vehicle such as corn oil or a solution containing PEG300 and Tween 80 may be necessary.- Always ensure the final formulation is a clear solution before administration. Perform a small-scale solubility test with your chosen vehicle.
Inconsistent Efficacy in Animal Models - Formulation Issues: Inconsistent dosing due to precipitation or poor suspension.- Animal Strain/Age Differences: Metabolic responses can vary between different mouse strains and ages.- Dosing Regimen: Inadequate dose or frequency of administration.- Ensure a homogenous and stable formulation for each administration.- Standardize the animal model (strain, age, sex) across all experimental groups.- Based on published studies, a dose of 25-50 mg/kg administered twice daily via i.p. injection has been shown to be effective in mice.[2][12] Dose-response studies may be necessary for your specific model.
Mild Gastrointestinal Upset in Animals While not widely reported, some users have anecdotally mentioned mild GI discomfort.[14] This could be related to the compound itself or the administration vehicle.- If administering orally, consider providing the formulation with food to minimize potential stomach upset.[14]- Monitor animals for any signs of distress, changes in food and water intake, or weight loss that might indicate GI issues.
Lack of a Dose-Dependent Response The biological system may be saturated at the tested doses, or the chosen endpoints may not be sensitive enough to detect a graded response.- Widen the range of doses in your study to include lower concentrations.- Analyze multiple endpoints, including gene expression of ERR target genes (e.g., PGC-1α, CPT1B), physiological measures (e.g., energy expenditure), and functional outcomes (e.g., exercise capacity).[15]
Unexpected Off-Target Effects As a pan-ERR agonist, this compound activates all three ERR isoforms, which could lead to effects in tissues other than the intended target.[16]- Conduct thorough histological and pathological analysis of major organs at the end of long-term studies.- Monitor a panel of blood chemistry and hematology parameters to assess organ function and overall health.- Consider using tissue-specific knockout or reporter animals to dissect the isoform-specific and tissue-specific effects of this compound.

Experimental Protocols

In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: High-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Formulation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • For intraperitoneal (i.p.) injection, dilute the stock solution in corn oil to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse with an injection volume of 250 µL). Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.

  • Dosing Regimen: Administer this compound or vehicle control (e.g., corn oil with the same percentage of DMSO) via i.p. injection twice daily (e.g., at 9 am and 5 pm) for a duration of 4-8 weeks. A common effective dose is 50 mg/kg.[5][12]

  • Monitoring and Endpoints:

    • Body Weight and Food Intake: Monitor daily or every other day.

    • Metabolic Cages: Acclimatize mice and measure energy expenditure, respiratory exchange ratio (RER), and physical activity over a 24-hour period at baseline and at the end of the study.[5]

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and after the treatment period to assess glucose metabolism and insulin sensitivity.

    • Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Harvest tissues such as skeletal muscle, liver, and adipose tissue for gene expression analysis (e.g., qPCR for PGC-1α, CPT1B), histology (e.g., H&E staining, Oil Red O staining for lipids), and other relevant assays.[5]

Visualizations

ML332_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ML332 This compound ERR ERRα/β/γ ML332->ERR Agonist Binding PGC1a PGC-1α ERR->PGC1a Co-activation TargetGenes Target Genes (e.g., CPT1B, COX4I1) PGC1a->TargetGenes Upregulation MitoBiogenesis Mitochondrial Biogenesis TargetGenes->MitoBiogenesis FAO Fatty Acid Oxidation TargetGenes->FAO Experimental_Workflow start Start: Diet-Induced Obese Mice treatment Long-term Administration: This compound vs. Vehicle start->treatment monitoring In-life Monitoring: Body Weight, Food Intake treatment->monitoring metabolic_assessment Metabolic Assessment: GTT, ITT, Metabolic Cages treatment->metabolic_assessment monitoring->treatment endpoint Endpoint Analysis: Blood & Tissue Collection metabolic_assessment->endpoint analysis Data Analysis: Gene Expression, Histology endpoint->analysis conclusion Conclusion analysis->conclusion Troubleshooting_Logic start Inconsistent Results Observed check_formulation Check Formulation: Solubility, Stability start->check_formulation check_dosing Verify Dosing: Route, Frequency, Dose start->check_dosing check_animals Assess Animal Model: Strain, Age, Health start->check_animals refine_protocol Refine Protocol check_formulation->refine_protocol check_dosing->refine_protocol check_animals->refine_protocol re_run Re-run Experiment refine_protocol->re_run

References

Technical Support Center: Off-Target Effects of the ERR Agonist SLU-PP-332

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the Estrogen-Related Receptor (ERR) agonist, SLU-PP-332.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of SLU-PP-332?

A1: Preclinical studies have identified two primary off-target effects of concern for the pan-ERR agonist SLU-PP-332: cardiac hypertrophy and hepatotoxicity.[1][2][3][4] These effects are thought to be linked to its non-selective activation of all three ERR isoforms (α, β, and γ).[1]

Q2: At what dosage have the off-target effects of SLU-PP-332 been observed?

A2: Hepatotoxicity, indicated by elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels (≥2 times the baseline), has been noted at doses of 100 mg/kg and higher.[2] Cardiac hypertrophy has been observed with ERRγ activation, with one study noting a 25% increase in the heart weight-to-body weight ratio in mice.[1][2]

Q3: What is the proposed signaling pathway for SLU-PP-332-induced cardiac hypertrophy?

A3: The development of cardiac hypertrophy associated with pan-ERR agonists is thought to be mediated, at least in part, through the activation of the GATA4 signaling pathway upon ERRγ activation.[1][5] GATA4 is a transcription factor known to be a critical regulator of cardiac gene expression and hypertrophic signaling.[6][7]

Q4: How can I monitor for cardiac hypertrophy in my animal experiments with SLU-PP-332?

A4: A standard method for monitoring cardiac hypertrophy in mice is through transthoracic echocardiography using M-mode imaging.[8][9][10] This non-invasive technique allows for the measurement of key cardiac dimensions to assess structural changes. See the detailed experimental protocol below.

Q5: What are the recommended assays to assess hepatotoxicity?

A5: Standard liver function tests that measure the plasma levels of ALT and AST are recommended.[2] Significant elevations in these enzymes can indicate liver damage.

Q6: Is there a way to mitigate the off-target effects of SLU-PP-332?

A6: One proposed strategy to reduce off-target effects is the development of isoform-selective ERRα agonists.[4] For example, "Compound 29," an ERRα-selective agonist, has been reported to improve insulin sensitivity without causing cardiac side effects in preclinical models.[2]

Troubleshooting Guides

Issue: Unexpected cardiac hypertrophy observed in experimental animals.

  • Potential Cause: Activation of ERRγ by the pan-agonist SLU-PP-332, potentially engaging the GATA4 signaling pathway.[1][5]

  • Troubleshooting Steps:

    • Confirm Hypertrophy: Perform echocardiography and measure heart weight to body weight ratios to quantify the extent of hypertrophy.

    • Dose-Response Analysis: If not already done, perform a dose-response study to determine the lowest effective dose of SLU-PP-332 for the desired on-target effects with minimal cardiac hypertrophy.

    • Consider an Alternative: If cardiac hypertrophy is a persistent issue, consider using a more ERRα-selective agonist, if available for your research purposes.[2]

    • Investigate Signaling: Analyze cardiac tissue for the activation of the GATA4 pathway and other pro-hypertrophic signaling molecules to confirm the mechanism.

Issue: Elevated liver enzymes (ALT/AST) in treated animals.

  • Potential Cause: Drug-induced hepatotoxicity, a known risk with some pan-ERR agonists at higher doses.[2]

  • Troubleshooting Steps:

    • Confirm Hepatotoxicity: Repeat liver function tests on a larger cohort of animals to confirm the initial findings. Histopathological analysis of liver tissue can also confirm cellular damage.

    • Dose Adjustment: Reduce the dose of SLU-PP-332 to see if the hepatotoxic effects are diminished while maintaining the desired therapeutic effect.

    • Monitor Liver Function Over Time: Conduct a time-course study to understand the onset and potential reversibility of the liver enzyme elevation after cessation of treatment.

    • Investigate Mechanisms: Although the precise mechanism for SLU-PP-332 is not fully elucidated, consider investigating general pathways of drug-induced hepatotoxicity such as oxidative stress and endoplasmic reticulum (ER) stress in liver tissue.[11][12][13]

Quantitative Data Summary

Table 1: Reported Off-Target Effects of SLU-PP-332 in Preclinical Models

Off-Target EffectParameterObservationDosageAnimal Model
Cardiac Hypertrophy Heart Weight-to-Body Weight Ratio25% increase[1][2]Not specifiedMice
Hepatotoxicity ALT/AST Levels≥2x baseline increase[2]≥100 mg/kg[2]Not specified

Detailed Experimental Protocols

Protocol: Assessment of Cardiac Hypertrophy in Mice using M-Mode Echocardiography

This protocol is a general guideline and should be adapted based on the specific equipment and institutional guidelines.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-2% for maintenance).[9]

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Remove chest fur using a depilatory cream to ensure a clear imaging window.

    • Monitor heart rate and respiration throughout the procedure; a heart rate of >400 beats/min is advised under anesthesia.[9]

  • Image Acquisition:

    • Use a high-frequency ultrasound system equipped with a linear transducer suitable for mice.

    • Apply ultrasound gel to the chest.

    • Obtain a parasternal short-axis view of the left ventricle at the level of the papillary muscles.

    • Switch to M-mode to acquire images with a high temporal resolution. The M-mode cursor should be positioned perpendicular to the interventricular septum and the posterior wall of the left ventricle.[8]

  • Data Analysis:

    • From the M-mode tracing, measure the following parameters at both end-diastole and end-systole for at least three consecutive cardiac cycles:

      • Left ventricular internal diameter (LVIDd and LVIDs)

      • Posterior wall thickness (PWThd and PWThs)

      • Interventricular septal thickness (IVSThd and IVSThs)

    • Calculate the left ventricular mass and fractional shortening to assess cardiac function and the degree of hypertrophy.

Visualizations

G SLU_PP_332 SLU-PP-332 (pan-ERR Agonist) ERRg ERRγ Activation SLU_PP_332->ERRg GATA4 GATA4 Activation ERRg->GATA4 Pro_hypertrophic_genes Pro-hypertrophic Gene Expression GATA4->Pro_hypertrophic_genes Cardiac_Hypertrophy Cardiac Hypertrophy Pro_hypertrophic_genes->Cardiac_Hypertrophy

Caption: Proposed signaling pathway for SLU-PP-332-induced cardiac hypertrophy.

G cluster_invivo In Vivo Experiment cluster_datacollection cluster_dataanalysis Animal_Dosing Animal Dosing with SLU-PP-332 Data_Collection Data Collection Animal_Dosing->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Echo Echocardiography Data_Collection->Echo Blood_Sample Blood Sampling Data_Collection->Blood_Sample Tissue_Harvest Tissue Harvesting Data_Collection->Tissue_Harvest Cardiac_Analysis Cardiac Structure & Function Analysis Echo->Cardiac_Analysis LFTs Liver Function Tests (ALT/AST) Blood_Sample->LFTs Histo Histopathology Tissue_Harvest->Histo

Caption: General experimental workflow for assessing off-target effects.

References

Technical Support Center: Improving the Bioavailability of Oral ML-332 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for ML-332 (also known as SLU-PP-332).

I. FAQs: Understanding this compound and its Oral Bioavailability Challenges

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a synthetic small molecule that acts as a potent agonist for the estrogen-related receptors (ERRs), particularly ERRα.[1] By activating these receptors, this compound mimics the metabolic effects of exercise, showing potential for treating metabolic syndrome, obesity, and type 2 diabetes in preclinical models.[2][3][4] The primary challenge to its oral delivery is its poor aqueous solubility. This compound is a hydrophobic compound, which can lead to low dissolution rates in the gastrointestinal tract, and consequently, poor and variable absorption into the bloodstream.[5][6]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is the first step in designing an effective oral formulation. Key properties are summarized in the table below. The high LogP value indicates significant hydrophobicity, which is a major contributor to its low aqueous solubility.[6]

PropertyValueImplication for Oral Formulation
Molecular Formula C₁₈H₁₄N₂O₂-
Molecular Weight 290.32 g/mol [1]Affects diffusion and permeability.
LogP 3.7[7]High lipophilicity, indicating poor aqueous solubility.
Aqueous Solubility Poor[5][6]Dissolution is likely the rate-limiting step for absorption.
Solubility in Organic Solvents Sparingly soluble in DMSO (1-10 mg/mL), slightly soluble in ethanol (0.1-1 mg/mL).[8]Useful for initial formulation screening and analytical method development.
Chemical Nature Weakly basic properties.[6]Solubility is likely pH-dependent, with increased solubility in acidic environments.[6]

Q3: What formulation strategies are commonly used for compounds like this compound?

A3: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to enhance oral bioavailability. These can be broadly categorized as lipid-based systems, amorphous solid dispersions, and particle size reduction technologies.[9][10][11]

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[12][13][14] This approach can improve the solubilization and absorption of lipophilic drugs.[12]

  • Amorphous Solid Dispersions (ASDs): In this strategy, the crystalline drug is dispersed in a polymer matrix in its amorphous (non-crystalline) state. The amorphous form generally has higher solubility and a faster dissolution rate than the crystalline form.[3][15]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[10]

Q4: What is the mechanism of action of this compound?

A4: this compound is an agonist of the estrogen-related receptors ERRα, ERRβ, and ERRγ, with the highest potency for ERRα.[8][16] ERRα is a key regulator of cellular energy metabolism. Upon activation by this compound, ERRα partners with coactivators like PGC-1α to stimulate the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[17][18] This mimics the physiological response to aerobic exercise.[3]

ML332_Signaling_Pathway This compound Signaling Pathway ML332 This compound (Oral Formulation) ERRa ERRα ML332->ERRa Activates Gene_Expression Increased Transcription of Target Genes ERRa->Gene_Expression with PGC-1α PGC1a PGC-1α PGC1a->Gene_Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Oxidative_Phosphorylation Oxidative Phosphorylation Gene_Expression->Oxidative_Phosphorylation Metabolic_Effects Metabolic Effects (Exercise Mimicry) Mitochondrial_Biogenesis->Metabolic_Effects Fatty_Acid_Oxidation->Metabolic_Effects Oxidative_Phosphorylation->Metabolic_Effects

Caption: this compound activates ERRα, leading to enhanced gene expression and metabolic benefits.

II. Troubleshooting Guides

A. Formulation Development
IssuePotential Cause(s)Recommended Solution(s)
Poor solubility of this compound in aqueous buffers during pre-formulation studies. High lipophilicity (LogP ~3.7) and crystalline nature of the compound.[7]- Systematically screen a panel of pharmaceutically acceptable oils, surfactants, and co-solvents to identify suitable components for a lipid-based formulation like SEDDS.[9][19] - Evaluate the pH-dependent solubility. Since this compound has weakly basic properties, solubility may increase in acidic media.[6] - Consider creating an amorphous solid dispersion with a hydrophilic polymer to enhance solubility.[3][15]
Precipitation of this compound from a lipid-based formulation upon dilution in aqueous media. The formulation is unable to maintain the drug in a solubilized state (supersaturation) upon dilution in the GI tract.[5]- Optimize the ratio of oil, surfactant, and co-surfactant in the SEDDS formulation. Higher surfactant concentrations (30-60%) can improve emulsification and solubilization.[19] - Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation to maintain supersaturation.[12]
Low drug loading in the formulation. Limited solubility of this compound in the chosen excipients.- For lipid-based systems, screen a wider range of oils and surfactants to find those with the highest solubilizing capacity for this compound.[9] - For solid dispersions, explore different polymers and drug-to-polymer ratios.
Physical or chemical instability of the formulation during storage. - Physical: Phase separation of lipid-based formulations, or crystallization of this compound from an amorphous solid dispersion. - Chemical: Degradation of this compound or excipients.- Physical: For SEDDS, ensure components are fully miscible and store in a sealed container. For ASDs, select a polymer with a high glass transition temperature and store in low humidity conditions. - Chemical: Conduct forced degradation studies to identify potential degradation pathways and select appropriate excipients and packaging to protect the formulation from light, moisture, and oxygen.
B. In Vitro Testing
IssuePotential Cause(s)Recommended Solution(s)
Incomplete dissolution of this compound from the formulated product in standard dissolution media (e.g., pH 1.2, 4.5, 6.8 buffers). - Poor wettability of the drug. - Insufficient solubilization capacity of the dissolution medium for a highly hydrophobic compound.[10]- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin to better mimic the conditions in the human gut. - Add a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve wetting and achieve sink conditions. The concentration of the surfactant may need to be optimized.[20][21]
High variability in dissolution results between samples. - Inhomogeneous formulation (e.g., poor dispersion of this compound). - Issues with the dissolution apparatus or procedure (e.g., improper deaeration of media, incorrect paddle/basket height).- Ensure the manufacturing process for the formulation is robust and produces a uniform product. - Follow standardized procedures for dissolution testing (e.g., USP guidelines) and ensure the apparatus is properly calibrated.[10]
No correlation between in vitro dissolution and in vivo pharmacokinetic data. The in vitro test does not adequately mimic the in vivo conditions that are critical for this compound absorption.[22]- For amorphous solid dispersions, ensure the dissolution test can differentiate between formulations that lead to crystallization versus those that maintain a supersaturated state or form nano-sized amorphous aggregates.[15] - For lipid-based formulations, consider a two-stage dissolution test that simulates the pH change from the stomach to the small intestine.
C. In Vivo Studies
IssuePotential Cause(s)Recommended Solution(s)
Low and variable plasma concentrations of this compound after oral administration in animal models. - Poor absorption due to low solubility and dissolution in the GI tract. - Significant first-pass metabolism in the gut wall or liver.- Further optimize the formulation to enhance solubility and dissolution (see Formulation Development section). - Consider co-administration with a P-glycoprotein or CYP3A4 inhibitor in preclinical studies to assess the impact of efflux transporters and metabolism on bioavailability.
Difficulty in quantifying this compound in plasma or tissue samples. - Low drug concentrations in the samples. - Interference from endogenous matrix components.- Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in the relevant biological matrix.[7][23][24] This includes optimizing sample preparation (e.g., protein precipitation, solid-phase extraction) and chromatographic conditions.[7]
Food effect observed in preclinical studies (i.e., bioavailability changes when administered with food). For lipophilic drugs, the presence of food can enhance solubilization and absorption by increasing bile salt secretion.[25]- Characterize the food effect by conducting pharmacokinetic studies in both fasted and fed states. - If a significant positive food effect is observed, this may be an acceptable part of the dosing regimen. If a negative food effect is seen, formulation redesign may be necessary.

III. Experimental Protocols

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[2][26]

Objective: To estimate the passive permeability of different this compound formulations.

Methodology:

  • Preparation of the Donor Plate:

    • A filter plate with a hydrophobic PVDF membrane is used as the donor plate.

    • Each well is coated with an artificial membrane solution (e.g., 2% lecithin in dodecane) and the solvent is allowed to evaporate.[2]

  • Preparation of the Acceptor Plate:

    • A low-binding 96-well plate is filled with buffer (e.g., PBS at pH 7.4) to act as the acceptor compartment.

  • Sample Preparation and Incubation:

    • This compound formulations are diluted in a suitable buffer (e.g., PBS at pH 6.5 to simulate the small intestine) and added to the donor wells.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

    • The plate sandwich is incubated at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[27]

  • Quantification:

    • After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.

PAMPA_Workflow PAMPA Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Donor Coat Donor Plate with Artificial Membrane Assemble Assemble Donor and Acceptor Plates Prep_Donor->Assemble Prep_Acceptor Fill Acceptor Plate with Buffer Prep_Acceptor->Assemble Prep_Sample Prepare this compound Formulation in Donor Buffer Prep_Sample->Assemble Incubate Incubate with Shaking Assemble->Incubate Quantify Quantify this compound in Donor and Acceptor Wells (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Workflow for assessing this compound permeability using the PAMPA assay.

B. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of an this compound formulation.[28][29]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of an this compound formulation.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley rats (250-300g) are commonly used.

    • Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

    • Animals are fasted overnight before dosing.

  • Dosing Groups:

    • Group 1 (Intravenous): this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered as an IV bolus (e.g., 1-2 mg/kg) to determine the absolute bioavailability.[11]

    • Group 2 (Oral): The this compound oral formulation is administered via oral gavage at a specific dose (e.g., 10-50 mg/kg).[8][30]

  • Blood Sampling:

    • Blood samples (approx. 200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged to separate the plasma.

    • Plasma is stored at -80°C until analysis.

  • Sample Analysis:

    • The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.

    • Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

PK_Study_Workflow In Vivo Pharmacokinetic Study Workflow cluster_dosing Dosing Animal_Prep Animal Preparation (Fasting, Cannulation) IV_Dosing Group 1: Intravenous (IV) Dosing Animal_Prep->IV_Dosing Oral_Dosing Group 2: Oral (PO) Dosing Animal_Prep->Oral_Dosing Blood_Sampling Serial Blood Sampling at Timed Intervals IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation and Storage Blood_Sampling->Plasma_Prep LCMS_Analysis Quantification of this compound by LC-MS/MS Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) LCMS_Analysis->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study of an oral this compound formulation.

References

Technical Support Center: Interpreting Variable Results in ML-332 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel investigational compound ML-332. The information is designed to help address common issues that may arise during experimentation, leading to more consistent and reliable results.

Troubleshooting Guides

Variability in experimental outcomes can be attributed to a number of factors, from protocol deviations to reagent quality. The following guides address specific issues you may encounter.

Issue 1: Inconsistent IC50 Values for this compound

Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent IC50 values are a common challenge in early-stage drug discovery. The root cause often lies in subtle variations in experimental conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Passage Number High passage numbers can lead to phenotypic drift. Maintain a consistent and low passage number for all experiments. We recommend using cells between passages 5 and 15.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will affect the final readout. Ensure precise cell counting and even distribution in multi-well plates.
This compound Stock Solution Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare fresh serial dilutions from a new stock aliquot for each experiment. Store stock solutions at -80°C in small, single-use aliquots.
Assay Incubation Time The duration of this compound exposure can significantly impact the IC50 value. Optimize and standardize the incubation time based on preliminary time-course experiments.
Reagent Variability Differences in media, serum, or assay reagent lots can introduce variability. Qualify new lots of critical reagents before use in large-scale experiments.
Solubility Issues This compound may precipitate at higher concentrations, leading to inaccurate effective concentrations. Visually inspect solutions for precipitation and consider using a lower solvent concentration or a different solvent system if necessary.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Question: Our experiments are showing cellular toxicity at concentrations where we expect to see specific inhibition by this compound. How can we differentiate between on-target and off-target effects?

Answer:

Distinguishing between specific inhibitory effects and general toxicity is crucial for accurate interpretation of results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Solvent Toxicity The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. Run a vehicle-only control at the highest concentration used in your experiment to assess solvent toxicity.
Non-Specific Compound Effects At high concentrations, this compound may exhibit off-target effects unrelated to its primary mechanism of action.
On-Target Toxicity The intended target of this compound may be critical for cell survival, in which case toxicity is an expected on-target effect.

To investigate further, consider the following experimental workflow:

G A Observe Unexpected Toxicity B Run Vehicle Control (e.g., DMSO only) A->B C Is Vehicle Toxic? B->C D Yes: Lower Vehicle Concentration or Change Solvent C->D Yes E No: Toxicity is Compound-Related C->E No F Perform Rescue Experiment with Downstream Effector E->F G Does Effector Rescue Toxicity? F->G H Yes: Toxicity is Likely On-Target G->H Yes I No: Consider Off-Target Screening (e.g., Kinase Panel) G->I No

Caption: Workflow for differentiating on-target vs. off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

  • A1: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing stock solutions in 100% DMSO and storing them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Q2: How stable is this compound in cell culture media?

  • A2: The stability of this compound in aqueous solutions can vary. We advise preparing fresh dilutions in your cell culture media for each experiment. Avoid storing this compound in media for extended periods before adding it to cells.

Q3: Are there known off-targets for this compound?

  • A3: As a novel compound, the off-target profile of this compound is still under investigation. If you suspect off-target effects, we recommend performing broader kinase or receptor screening panels.

Q4: What is the expected mechanism of action for this compound?

  • A4: this compound is hypothesized to be an inhibitor of the hypothetical "Kinase X" signaling pathway, which is implicated in cellular proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression ML332 This compound ML332->KinaseX Inhibition

Caption: Hypothesized signaling pathway inhibited by this compound.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is designed to determine the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture media.

    • Remove the old media from the cells and add 100 µL of the this compound dilutions.

    • Include "vehicle-only" and "no-treatment" control wells.

    • Incubate for 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.

    • Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50.

Western Blot for Target Engagement

This protocol can be used to assess the phosphorylation status of a downstream target of Kinase X.

  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated downstream target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

G A Seed and Treat Cells with this compound B Lyse Cells and Quantify Protein A->B C SDS-PAGE B->C D Transfer to PVDF C->D E Block Membrane D->E F Primary Antibody (e.g., p-Target) E->F G Secondary Antibody F->G H ECL Detection G->H I Strip and Re-probe (e.g., Total Target, Loading Control) H->I

Caption: Standard Western Blot experimental workflow.

lack of human trial data for SLU-PP-332

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SLU-PP-332. This resource is intended for researchers, scientists, and drug development professionals. Please note that SLU-PP-332 is an experimental compound and, as of the latest information available, has not undergone human clinical trials.[1][2] All data presented herein are derived from preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Has SLU-PP-332 been tested in human clinical trials?

A1: No, as of 2025, there have been no clinical trials of SLU-PP-332 conducted in humans.[1] Consequently, its pharmacokinetics (e.g., half-life, bioavailability) and safety profile in humans remain undefined.[1] The next steps in its development involve refining its structure to be suitable for oral administration in humans (as a pill rather than an injection) and conducting further safety and side-effect evaluations in animal models before human trials can commence.[3][4]

Q2: What is the mechanism of action for SLU-PP-332?

A2: SLU-PP-332 is a synthetic small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα.[5][6] ERRs are crucial transcriptional regulators of genes involved in energy metabolism, particularly in tissues with high energy demands.[6] By activating ERRs, SLU-PP-332 mimics the effects of aerobic exercise at a cellular level.[2][7] This activation leads to the recruitment of the coactivator PGC-1α, a master regulator of mitochondrial biogenesis.[6] The SLU-PP-332-induced activation of the ERRα/PGC-1α complex upregulates genes involved in fatty acid oxidation, mitochondrial respiration, and energy expenditure.[1][6]

Q3: What are the known effects of SLU-PP-332 in preclinical models?

A3: Preclinical studies, primarily in mice, have demonstrated a range of metabolic benefits. In diet-induced obese mice, treatment has been shown to reduce fat mass, decrease fasting glucose, and improve insulin sensitivity.[1][8] It has also been observed to increase running endurance and mitochondrial DNA content in skeletal muscle.[1][7] Specifically, it has been shown to increase the endurance of normal-weight mice, allowing them to run 70% longer and 45% further than untreated mice.[3][4]

Q4: What are the potential therapeutic applications of SLU-PP-332?

A4: Based on its mechanism of action and preclinical efficacy, SLU-PP-332 is being investigated for its potential to treat metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[2][9] Its ability to mimic exercise suggests it could also be beneficial for conditions characterized by muscle wasting or for individuals unable to perform physical exercise.[1] There is also emerging preclinical evidence for its potential in treating heart failure by strengthening the heart muscle.[4]

Q5: Are there any known side effects or toxicity concerns from preclinical studies?

A5: Preclinical trials have not reported any severe side effects, including no observed liver, kidney, or cardiac toxicity.[7] The compound does not appear to affect appetite or food intake in mice.[3][9] However, some sources suggest potential risks associated with chronic ERRα activation, such as cardiac hypertrophy and elevated liver enzymes (ALT/AST), underscoring the need for careful dose optimization.[1] Further research into potential long-term side effects is required.[2]

Troubleshooting for In Vitro & In Vivo Experiments

This section addresses potential issues researchers might encounter when working with SLU-PP-332 in a laboratory setting.

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: As a pan-ERR agonist, SLU-PP-332 activates all three ERR isoforms (α, β, and γ), although with a preference for ERRα.[6] The relative expression levels of these isoforms can vary significantly between different cell lines, leading to varied responses.

  • Troubleshooting Steps:

    • Characterize ERR isoform expression: Perform qPCR or Western blot to determine the relative abundance of ERRα, ERRβ, and ERRγ in your cell line.

    • Use appropriate controls: Include both positive and negative control compounds. For example, XCT790 can be used as an ERRα inverse agonist.[1]

    • Optimize dosage: The effective concentration (EC50) for ERRα is reported to be 98 nM.[1][5] A dose-response curve should be generated for your specific cell line and endpoint.

Issue 2: Lack of expected metabolic effects in animal models.

  • Possible Cause: The metabolic state of the animals (e.g., diet, age, genetic background) can significantly influence the effects of SLU-PP-332.

  • Troubleshooting Steps:

    • Verify compound administration and exposure: Ensure proper dosage and administration route. Plasma and tissue levels of SLU-PP-332 can be measured to confirm exposure.[8]

    • Control for diet: The effects of SLU-PP-332 on fat mass and glucose metabolism are most pronounced in models of diet-induced obesity.[1][8]

    • Monitor relevant biomarkers: Track changes in body weight, fat mass, fasting glucose, and insulin levels.[1] Gene expression analysis of ERR target genes (e.g., CPT1B, PDK4) in relevant tissues (skeletal muscle, liver) can confirm target engagement.[1][2]

Experimental Protocols

In Vitro Assessment of ERRα Agonist Activity in C2C12 Myocytes
  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Treat differentiated myotubes with varying concentrations of SLU-PP-332 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 24 hours.

  • Gene Expression Analysis (qPCR):

    • Isolate total RNA using a standard method (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR for ERR target genes such as Pdk4 and Cpt1b, and a housekeeping gene (e.g., Gapdh) for normalization.

  • Mitochondrial Respiration Assay (Seahorse XF Analyzer):

    • Plate C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate.

    • Treat with SLU-PP-332 for 24 hours.

    • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial function.

In Vivo Evaluation of Metabolic Effects in a Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Use male C57BL/6J mice.

  • Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment: Administer SLU-PP-332 (e.g., 25-50 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 4 weeks).[1]

  • Metabolic Phenotyping:

    • Body Composition: Measure body weight and fat mass (using DEXA or MRI) at baseline and at the end of the study.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.

    • Blood Chemistry: Collect blood samples to measure fasting glucose, insulin, and lipid levels.

  • Tissue Analysis: At the end of the study, harvest tissues such as skeletal muscle, liver, and adipose tissue for gene expression analysis, histology, and measurement of mitochondrial DNA content.

Data Presentation

Preclinical Efficacy of SLU-PP-332 in Murine Models
ParameterModelTreatment Dose & DurationOutcomeReference
Fat Mass Diet-Induced Obese Mice50 mg/kg/day for 4 weeks20% reduction[1]
Fasting Glucose Diet-Induced Obese Mice50 mg/kg/day for 4 weeks30% reduction[1]
Insulin Sensitivity Diet-Induced Obese Mice50 mg/kg/day for 4 weeks50% improvement[1]
Mitochondrial DNA Skeletal Muscle (Mice)Not specified2.5-fold increase[1]
Running Endurance Normal-weight MiceNot specified70% longer duration, 45% further distance[3][4]
Hepatic Steatosis Obese Mice50 mg/kg/day40% reduction[1]
ERR Agonist Activity Profile
CompoundTargetEC50Key Preclinical FindingsReference
SLU-PP-332 Pan-ERR (higher affinity for ERRα)98 nM (for ERRα)Increases mitochondrial DNA 2.5-fold, reduces fat mass by 20%.[1][5]
GSK4716 ERRβ/γ215-340 nMMildly improves glucose tolerance (15%).[1]
XCT790 ERRα Inverse AgonistN/AAssociated with mitochondrial uncoupling artifacts.[1]

Visualizations

SLU_PP_332_Signaling_Pathway SLU_PP_332 SLU-PP-332 ERRa ERRα SLU_PP_332->ERRa activates PGC1a PGC-1α ERRa->PGC1a recruits Gene_Expression Upregulation of Target Genes PGC1a->Gene_Expression co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Energy_Expenditure Increased Energy Expenditure Gene_Expression->Energy_Expenditure Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo C2C12 C2C12 Myotubes Treatment_vitro SLU-PP-332 Treatment C2C12->Treatment_vitro Analysis_vitro qPCR (Pdk4, Cpt1b) Mitochondrial Respiration Treatment_vitro->Analysis_vitro DIO_Mice Diet-Induced Obese Mice Treatment_vivo SLU-PP-332 Administration DIO_Mice->Treatment_vivo Analysis_vivo Metabolic Phenotyping (Body Comp, GTT, ITT) Treatment_vivo->Analysis_vivo

References

Validation & Comparative

A Comparative Analysis of ML-332 and Other Estrogen-Related Receptor Agonists in Modulating Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy, mechanism of action, and experimental validation of ML-332 in comparison to other notable ERR agonists, providing researchers with critical data for informed decision-making in metabolic disease research and drug development.

Introduction

Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ.[1][2] Despite their name, they do not bind to endogenous estrogens but play a pivotal role in the regulation of cellular energy homeostasis, mitochondrial biogenesis, and fatty acid metabolism.[1][2] This makes them attractive therapeutic targets for metabolic diseases such as obesity and type 2 diabetes. This compound (also known as SLU-PP-332) has emerged as a potent pan-ERR agonist with a notable preference for ERRα.[1][3][4][5][6][7] This guide provides a comprehensive comparison of the efficacy of this compound with other ERR agonists, supported by experimental data and detailed protocols to aid researchers in their investigations.

Quantitative Comparison of ERR Agonist Efficacy

The efficacy of ERR agonists is typically determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based reporter assays. The following tables summarize the available quantitative data for this compound and other key ERR modulators.

Table 1: Potency of ERR Agonists (EC50 values in nM)

CompoundERRα (EC50 nM)ERRβ (EC50 nM)ERRγ (EC50 nM)Selectivity ProfileReference
This compound (SLU-PP-332) 98230430Pan-agonist with ERRα preference[1][4][5][6][7][8]
SLU-PP-915 414435378Pan-agonist[9][10]
GSK4716 > 5000> 50001200 - 1300ERRβ/γ selective agonist[11][12]

Table 2: Potency of an ERR Inverse Agonist (IC50 value in µM)

CompoundERRα (IC50 µM)Selectivity ProfileReference
XCT790 0.37Selective ERRα inverse agonist[13][14][15]

Signaling Pathways and Mechanism of Action

ERRs primarily function by binding to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes.[2] Their transcriptional activity is heavily dependent on the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[16][17][18] The binding of an agonist like this compound to the ERR ligand-binding domain (LBD) is thought to induce a conformational change that facilitates the recruitment of PGC-1α and other coactivators, leading to the transcriptional activation of genes involved in metabolic pathways.[2]

Figure 1. Simplified ERR signaling pathway upon agonist binding.

Experimental Workflows

The characterization of ERR agonists predominantly relies on cell-based reporter gene assays. The general workflow involves the co-transfection of a reporter plasmid containing a luciferase gene under the control of an ERRE and an expression plasmid for the specific ERR isoform into a suitable cell line.

Experimental_Workflow start Start transfection Co-transfect cells with: - ERR expression vector - ERRE-luciferase reporter start->transfection incubation1 Incubate for 24h transfection->incubation1 treatment Treat cells with ERR agonist (e.g., this compound) incubation1->treatment incubation2 Incubate for 18-24h treatment->incubation2 lysis Lyse cells incubation2->lysis measurement Measure luciferase activity lysis->measurement analysis Data analysis (EC50/IC50) measurement->analysis end End analysis->end

Figure 2. General workflow for an ERR agonist reporter assay.

Detailed Experimental Protocols

ERR Agonist Luciferase Reporter Gene Assay

This protocol is a synthesized methodology based on commonly used practices for evaluating ERR agonist activity.[19][20][21]

Objective: To quantify the agonist activity of a test compound on a specific ERR isoform.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Expression plasmid for human ERRα, ERRβ, or ERRγ

  • Luciferase reporter plasmid containing multiple ERREs upstream of a minimal promoter

  • Control plasmid for transfection efficiency (e.g., β-galactosidase or Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS. For the experiment, use DMEM with charcoal-stripped FBS to reduce background hormonal effects.

  • Transfection:

    • Seed HEK293T cells into 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with the ERR expression plasmid, the ERRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing charcoal-stripped FBS.

    • Add the test compounds at various concentrations. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only) and a positive control if available.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

    • If a control plasmid was used, measure its activity (e.g., Renilla luciferase) to normalize the firefly luciferase readings for transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase activity to the control plasmid activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

PGC-1α Dependent ERR Activation Assay

This assay is a variation of the luciferase reporter assay to investigate the dependency of agonist activity on the coactivator PGC-1α.[19][20]

Objective: To determine if the agonist activity of a test compound is enhanced by the presence of PGC-1α.

Procedure:

  • Follow the protocol for the ERR Agonist Luciferase Reporter Gene Assay with the following modification during the transfection step:

    • In addition to the ERR expression plasmid and the ERRE-luciferase reporter, co-transfect an expression plasmid for PGC-1α.

    • Run a parallel experiment without the PGC-1α expression plasmid for comparison.

  • Compare the dose-response curves and EC50 values obtained in the presence and absence of PGC-1α to assess its influence on the agonist's efficacy.

Conclusion

This compound (SLU-PP-332) is a potent pan-ERR agonist with a preferential activity towards ERRα. Its efficacy, as demonstrated by its low nanomolar EC50 value for ERRα, makes it a valuable tool for studying the physiological and pathological roles of this nuclear receptor. In comparison, SLU-PP-915 acts as a more balanced pan-agonist, while GSK4716 displays selectivity for ERRβ and ERRγ. The inverse agonist XCT790 serves as a useful tool for probing the effects of ERRα inhibition. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and other ERR modulators in the context of metabolic diseases.

References

A Comparative Analysis of SLU-PP-332 and GW501516 in Preclinical Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological interventions for metabolic disorders, SLU-PP-332 and GW501516 have emerged as significant compounds of interest, both heralded as "exercise mimetics." This guide provides a detailed, objective comparison of their performance in preclinical metabolic studies, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

At a Glance: Key Differences

FeatureSLU-PP-332GW501516 (Cardarine)
Primary Target Estrogen-Related Receptor (ERRα, β, γ) AgonistPeroxisome Proliferator-Activated Receptor δ (PPARδ) Agonist
Mechanism Activates ERRα, β, and γ, with a preference for ERRα, inducing a genetic program similar to aerobic exercise.[1][2]Selectively activates PPARδ, which then recruits the coactivator PGC-1α to upregulate genes involved in energy expenditure and fatty acid metabolism.[3][4]
Reported Metabolic Benefits Reduces fat mass, increases energy expenditure, improves insulin sensitivity, and enhances fatty acid oxidation.[3][5][6]Reduces body fat, improves lipid profiles (increases HDL, lowers LDL and triglycerides), and enhances endurance.[7][8][9]
Safety Profile Preclinical studies suggest a risk of cardiac hypertrophy and elevated liver enzymes.[10][11]Development was halted due to findings of rapid cancer development in multiple organs in animal studies.[4][12][13]
Development Status Early-stage preclinical research.Clinical development abandoned; not approved for human use.[4][14]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies on SLU-PP-332 and GW501516. It is important to note that these results are from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Effects of SLU-PP-332 on Metabolic Parameters in Mice
ParameterMouse ModelDosageTreatment DurationKey FindingsReference
Fat MassDiet-Induced Obese Mice50 mg/kg/day4 weeksReduced fat mass by 20%.[10][11][10][11]
Fasting GlucoseDiet-Induced Obese Mice50 mg/kg/day4 weeksReduced fasting glucose by 30%.[10][10]
Insulin SensitivityDiet-Induced Obese Mice50 mg/kg/day4 weeksImproved insulin sensitivity by 50%.[10][10]
Mitochondrial DNASkeletal Muscle of MiceNot SpecifiedNot SpecifiedIncreased mitochondrial DNA content by 2.5-fold.[10][11][10][11]
Energy ExpenditureObese Mouse ModelsNot SpecifiedNot SpecifiedSignificantly increased resting energy expenditure.[3][3]
Fatty Acid OxidationDiet-Induced Obese Mice50 mg/kg/dayNot SpecifiedIncreased fatty acid oxidation by 40%.[10][10]
Table 2: Effects of GW501516 on Metabolic and Performance Parameters
ParameterAnimal ModelDosageTreatment DurationKey FindingsReference
Body Weight GainHigh Fat-Fed MiceNot Specified3 weeksDecreased body weight gain by 52%.[15][15]
Epididymal Fat MassHigh Fat-Fed MiceNot Specified3 weeksReduced epididymal fat mass by 48%.[15][15]
Plasma TriglyceridesHigh Fat-Fed MiceNot Specified3 weeksReduced plasma triglycerides by 50-60%.[15][15]
HDL CholesterolObese Rhesus MonkeysNot SpecifiedNot SpecifiedIncreased HDL cholesterol.[4][4]
LDL CholesterolObese Rhesus MonkeysNot SpecifiedNot SpecifiedLowered VLDL (a precursor to LDL).[4][4]
Running EnduranceKunming MiceNot Specified3 weeksEnhanced running endurance in both trained and untrained mice.[16][16]

Signaling Pathways and Mechanisms of Action

SLU-PP-332 Signaling Pathway

SLU_PP_332_Pathway cluster_ERRs Estrogen-Related Receptors SLU_PP_332 SLU-PP-332 ERRa ERRα SLU_PP_332->ERRa activates (pan-agonist) ERRb ERRβ SLU_PP_332->ERRb activates (pan-agonist) ERRg ERRγ SLU_PP_332->ERRg activates (pan-agonist) PGC1a PGC-1α ERRa->PGC1a recruits Metabolic_Genes Metabolic Genes (e.g., CPT1B, COX4I1) PGC1a->Metabolic_Genes upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Energy_Expenditure Increased Energy Expenditure Metabolic_Genes->Energy_Expenditure

Caption: SLU-PP-332 signaling pathway.

GW501516 Signaling Pathway

GW501516_Pathway GW501516 GW501516 PPARd PPARδ GW501516->PPARd selectively activates PGC1a PGC-1α PPARd->PGC1a recruits coactivator Gene_Expression Upregulated Gene Expression (Energy Expenditure Proteins) PGC1a->Gene_Expression Fatty_Acid_Metabolism Increased Fatty Acid Metabolism Gene_Expression->Fatty_Acid_Metabolism Glucose_Uptake Increased Glucose Uptake (Skeletal Muscle) Gene_Expression->Glucose_Uptake Endurance Enhanced Endurance Gene_Expression->Endurance

Caption: GW501516 signaling pathway.

Experimental Protocols

General In Vivo Mouse Study Protocol

The following provides a generalized experimental workflow based on protocols described in the cited literature for both SLU-PP-332 and GW501516. Specific details may vary between studies.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., C57BL/6J, Diet-Induced Obese, ob/ob mice) Acclimation Acclimation Period (Standard housing and diet) Animal_Model->Acclimation Grouping Randomization into Treatment Groups (Vehicle control, SLU-PP-332/GW501516) Acclimation->Grouping Treatment Daily Administration (Oral gavage or injection) Dosage: e.g., 10-50 mg/kg for SLU-PP-332 Grouping->Treatment Monitoring Regular Monitoring (Body weight, food intake) Treatment->Monitoring Metabolic_Phenotyping Metabolic Phenotyping (e.g., Glucose tolerance tests, insulin tolerance tests, CLAMS) Treatment->Metabolic_Phenotyping Tissue_Collection Tissue Collection at Endpoint (e.g., Skeletal muscle, liver, adipose tissue) Metabolic_Phenotyping->Tissue_Collection Analysis Biochemical and Molecular Analysis (e.g., Gene expression, protein levels, histology) Tissue_Collection->Analysis

Caption: Generalized experimental workflow.

Detailed Methodologies:

  • Animal Models: Studies on both compounds have frequently utilized diet-induced obese (DIO) mice and genetically obese (ob/ob) mice to model metabolic syndrome.[3][6] C57BL/6J mice are also commonly used for endurance and general metabolic studies.[17]

  • Drug Administration: SLU-PP-332 has been administered to mice via injection at dosages ranging from 10 to 50 mg/kg of body weight per day.[18] GW501516 has also been administered to rodents, with doses as low as 3 mg/kg/day being noted in safety studies.[4]

  • Metabolic Cages (CLAMS): To assess whole-body energy expenditure, respiratory exchange ratio (RER), and physical activity, mice are often housed in Comprehensive Lab Animal Monitoring System (CLAMS) cages.[3] This allows for the continuous measurement of oxygen consumption and carbon dioxide production.

  • Glucose and Insulin Tolerance Tests: To evaluate glucose metabolism and insulin sensitivity, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are standard procedures. Following a fasting period, a bolus of glucose or insulin is administered, and blood glucose levels are measured at set intervals.

Comparative Discussion

Both SLU-PP-332 and GW501516 demonstrate potent effects on metabolic parameters in preclinical models, positioning them as "exercise mimetics." However, their distinct mechanisms of action and, crucially, their safety profiles, set them on divergent paths in terms of therapeutic potential.

Efficacy:

Both compounds have shown efficacy in reducing fat mass and improving markers of metabolic health. SLU-PP-332's activation of the ERRα/PGC-1α axis directly stimulates mitochondrial biogenesis and fatty acid oxidation.[10] Similarly, GW501516's activation of PPARδ also leads to the recruitment of PGC-1α and subsequent upregulation of genes involved in energy expenditure.[3] While both pathways converge on PGC-1α, the initial receptor engagement is different, which may account for variations in their broader physiological effects.

Safety and Tolerability:

The most significant differentiator between these two compounds is their safety profile. The development of GW501516 was halted due to clear evidence of carcinogenicity in long-term animal studies.[4][12][13] This raises substantial concerns about its suitability for human use. In contrast, while still in early-stage research, SLU-PP-332 has not been associated with carcinogenic effects to date.[19] However, concerns have been raised about its potential to induce cardiac hypertrophy and cause liver toxicity, likely due to its pan-agonist activity on ERR isoforms.[10][11] This highlights the need for the development of more isoform-selective ERR agonists.

Conclusion

SLU-PP-332 and GW501516 are both powerful research tools for investigating the molecular pathways underlying metabolic regulation. While GW501516 has a well-documented history of potent metabolic effects, its significant cancer risk makes it unsuitable for therapeutic development.[4][12][13][14] SLU-PP-332 represents a newer avenue of research with promising metabolic benefits.[6][20] However, its own safety challenges, particularly concerning cardiac health, need to be addressed through further research and potentially the development of more targeted second-generation compounds. For researchers in the field, SLU-PP-332 may offer a more viable, albeit still investigational, tool for exploring the therapeutic potential of ERR agonism in metabolic diseases.

References

The Rise of Exercise-Mimetics: A Comparative Analysis of SLU-PP-332 and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for orally active compounds that replicate the therapeutic benefits of exercise is a burgeoning field. This guide provides a comprehensive comparison of a novel contender, SLU-PP-332, with other prominent exercise-mimetics, offering a deep dive into their mechanisms, performance data, and the experimental protocols used for their validation.

The allure of an "exercise pill" lies in its potential to treat a range of metabolic diseases, including obesity, type 2 diabetes, and age-related muscle loss, particularly for individuals who are unable to engage in physical activity.[1] This guide focuses on SLU-PP-332, a synthetic agonist of the estrogen-related receptors (ERRs), and provides a comparative analysis with two other well-studied exercise-mimetics: AICAR, an AMPK activator, and GW501516 (Cardarine), a PPARδ agonist.

Quantitative Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data from preclinical studies in mouse models, providing a comparative overview of the efficacy of SLU-PP-332, AICAR, and GW501516.

Parameter SLU-PP-332 AICAR GW501516 (Cardarine) Vehicle/Control
Primary Target ERRα, ERRβ, ERRγ Agonist[2]AMPK Activator[3]PPARδ Agonist[4]N/A
Effect on Endurance (Running Distance/Time) - 45% further & 70% longer (normal mice) - ~50% further (obese mice)~44% increase in running endurance (sedentary mice)[5]- 68.6% increase in running distance (sedentary mice) - 31.2% increase in running distance (trained mice)[6]Baseline
Effect on Body Weight (in diet-induced obese mice) ~12% weight loss over 28 days[7]Significant reduction in body weight gain[8]Protection against diet-induced obesityWeight gain
Effect on Fat Mass (in diet-induced obese mice) Gained 10 times less fat than untreated mice[7]Significant reduction in epididymal fat content[8]N/AFat mass gain
Effect on Mitochondrial Biogenesis - Induces PGC-1α expression - Increases mitochondrial DNA content by 2.5-fold[9]Induces mitochondrial biogenesis[10]Increases mitochondrial biogenesis[11]Baseline
Effect on Glucose Metabolism Improved insulin sensitivity[7]- Restored glucose tolerance and insulin sensitivity - Stimulates glucose uptake[8]Improved insulin sensitivityImpaired
Effect on Fatty Acid Oxidation Increased fatty acid oxidation[7]Stimulates fatty acid oxidation[12]Stimulates fatty acid oxidation[13]Baseline

Deciphering the Mechanisms: Signaling Pathways Unveiled

The distinct therapeutic effects of these exercise-mimetics stem from their unique molecular targets and the signaling cascades they initiate.

SLU-PP-332: The ERR Agonist Pathway

SLU-PP-332 functions as a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with a preference for ERRα.[8] ERRs are crucial transcriptional regulators of cellular energy metabolism, particularly in tissues with high energy demands.[8] Activation of ERRs by SLU-PP-332 leads to the recruitment of the coactivator PGC-1α, a master regulator of mitochondrial biogenesis.[8] This complex then upregulates a suite of genes involved in fatty acid oxidation and mitochondrial respiration, effectively mimicking the genetic program of endurance exercise.[6][14]

SLU_PP_332_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SLU-PP-332 SLU-PP-332 ERRs ERRs SLU-PP-332->ERRs activates ERRs_PGC1a_Complex ERRs/PGC-1α Complex ERRs->ERRs_PGC1a_Complex binds PGC-1α PGC-1α PGC-1α->ERRs_PGC1a_Complex co-activates Target Genes Target Genes (e.g., CPT1B, COX4I1) ERRs_PGC1a_Complex->Target Genes upregulates Metabolic Effects Increased Mitochondrial Biogenesis Increased Fatty Acid Oxidation Target Genes->Metabolic Effects

SLU-PP-332 Signaling Pathway
AICAR: Activating the Master Metabolic Regulator, AMPK

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable precursor to ZMP, an analog of AMP.[12] ZMP allosterically activates AMP-activated protein kinase (AMPK), the cell's primary energy sensor.[12] Activated AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.[3] This includes the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation, and the stimulation of glucose uptake.[3][15]

AICAR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular AICAR AICAR ZMP ZMP AICAR->ZMP converted to AMPK AMPK ZMP->AMPK activates ACC ACC (inactive) AMPK->ACC phosphorylates/ inactivates GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation stimulates Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake increases

AICAR Signaling Pathway
GW501516 (Cardarine): Targeting the PPARδ Pathway

GW501516 is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[4] PPARδ is a nuclear receptor that plays a key role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARδ by GW501516 leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, thereby increasing endurance and protecting against diet-induced obesity.[11][13]

GW501516_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus GW501516 GW501516 PPARδ PPARδ GW501516->PPARδ activates PPARδ_RXR_Complex PPARδ/RXR Complex PPARδ->PPARδ_RXR_Complex heterodimerizes with RXR RXR RXR->PPARδ_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARδ_RXR_Complex->PPRE binds to Target Genes Target Genes (e.g., PDK4, CPT1) PPRE->Target Genes regulates Metabolic Effects Increased Fatty Acid Oxidation Increased Endurance Target Genes->Metabolic Effects

GW501516 Signaling Pathway

Experimental Protocols: A Guide for Researchers

The validation of these exercise-mimetics relies on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the preclinical evaluation of these compounds.

Treadmill Endurance Test

Objective: To assess the effect of the compound on physical endurance capacity.

Protocol:

  • Animal Acclimatization: Mice are acclimatized to the treadmill apparatus for several days prior to the experiment, with short running sessions at low speeds.

  • Administration of Compound: The test compound (e.g., SLU-PP-332, AICAR, GW501516) or vehicle is administered at a predetermined time before the test. Dosing is typically done via intraperitoneal (i.p.) injection or oral gavage.

  • Treadmill Protocol: A standardized, incremental speed protocol is used. For example, the treadmill may start at a low speed (e.g., 10 m/min) and the speed is gradually increased (e.g., by 2 m/min every 2 minutes) until the mouse reaches exhaustion.

  • Exhaustion Criteria: Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite repeated encouragement (e.g., gentle prodding or a mild electrical stimulus at the rear of the belt).

  • Data Collection: The total running time and distance for each mouse are recorded.

Body Composition Analysis (DEXA)

Objective: To measure changes in fat mass, lean mass, and bone mineral density.

Protocol:

  • Animal Preparation: Mice are anesthetized (e.g., with isoflurane) to prevent movement during the scan.

  • DEXA Scan: The anesthetized mouse is placed on the scanning platform of a dual-energy X-ray absorptiometry (DEXA) machine calibrated for small animals.

  • Data Acquisition: A whole-body scan is performed, which typically takes a few minutes.

  • Data Analysis: The software accompanying the DEXA instrument analyzes the X-ray attenuation at two different energy levels to differentiate between bone, lean tissue, and fat tissue, providing quantitative measurements for each.

Indirect Calorimetry (Metabolic Cages)

Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

Protocol:

  • Animal Acclimatization: Mice are individually housed in metabolic cages for a period of acclimatization (e.g., 24-48 hours) before data collection begins.

  • Data Collection: The system continuously monitors oxygen consumption (VO2) and carbon dioxide production (VCO2) for each mouse over a set period (e.g., 24-72 hours). Food and water intake, as well as ambulatory activity (via infrared beams), are also recorded.

  • Data Analysis:

    • Energy Expenditure (EE): Calculated from VO2 and VCO2 data using the Weir equation.

    • Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value close to 1.0 indicates carbohydrate oxidation, while a value closer to 0.7 indicates fat oxidation.

    • Physical Activity: Quantified by the number of beam breaks in the x, y, and z axes.

Mitochondrial Biogenesis Assay (qPCR for PGC-1α)

Objective: To quantify the expression of key genes involved in mitochondrial biogenesis.

Protocol:

  • Tissue Collection: Skeletal muscle tissue (e.g., quadriceps or gastrocnemius) is harvested from treated and control animals and immediately frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted from the muscle tissue using a suitable kit (e.g., TRIzol reagent).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for PGC-1α and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative expression of PGC-1α is calculated using the ΔΔCt method, comparing the expression in the treated group to the control group.

Glucose Uptake Assay (in vitro)

Objective: To measure the rate of glucose uptake in muscle cells.

Protocol:

  • Cell Culture: A suitable muscle cell line (e.g., C2C12 myotubes) is cultured and differentiated.

  • Treatment: The differentiated myotubes are treated with the test compound or vehicle for a specified duration.

  • Glucose Starvation: Cells are washed and incubated in a glucose-free medium to deplete intracellular glucose.

  • Glucose Uptake Measurement: A solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) is added to the cells for a short incubation period.

  • Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radiolabel, and then lysed. The radioactivity within the cell lysate is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.

Conclusion

SLU-PP-332 represents a promising new development in the field of exercise-mimetics, demonstrating significant effects on endurance, body composition, and key metabolic pathways in preclinical models. Its mechanism of action, centered on the activation of ERR receptors, offers a distinct approach compared to the AMPK activator AICAR and the PPARδ agonist GW501516. While all three compounds show potential in mimicking the beneficial effects of exercise, further research, particularly long-term safety and efficacy studies in humans, is crucial for their translation into clinical practice. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to validate and compare the effects of these and other emerging exercise-mimetic candidates.

References

Comparative Guide to SLU-PP-332 and Alternative Compounds for Estrogen-Related Receptor (ERR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SLU-PP-332, a notable pan-agonist of the Estrogen-Related Receptors (ERRs), with alternative compounds that modulate ERR activity. The focus is on providing a clear overview of their performance, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.

Introduction to ERR Modulation

Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ. These receptors are key regulators of cellular metabolism, particularly mitochondrial biogenesis and function, fatty acid oxidation, and glucose homeostasis. As they are constitutively active, their modulation by synthetic ligands offers a promising avenue for therapeutic intervention in metabolic diseases, age-related decline, and certain cancers. SLU-PP-332 has emerged as a potent pan-ERR agonist, demonstrating exercise-mimetic effects in preclinical studies.[1][2] This guide compares SLU-PP-332 with other well-characterized ERR modulators: GSK4716 (an ERRβ/γ selective agonist) and XCT790 (an ERRα selective inverse agonist).

Performance Comparison of ERR Modulators

The following tables summarize the quantitative data on the potency, selectivity, and physiological effects of SLU-PP-332 and its alternatives.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Assay TypeEC50/IC50 (nM)Notes
SLU-PP-332 ERRα, ERRβ, ERRγ (Pan-Agonist)Cell-based co-transfection/reporter assayERRα: 98, ERRβ: 230, ERRγ: 430Demonstrates highest potency for ERRα.[1]
GSK4716 ERRβ, ERRγ (Selective Agonist)Cell-based co-transfection/reporter assayERRα: >5000, ERRβ: >5000, ERRγ: 1200Primarily targets ERRβ/γ with significantly lower potency for ERRα.[1]
XCT790 ERRα (Selective Inverse Agonist)GAL4-ERRα cell-based transfection assayIC50: ~400Inhibits the constitutive activity of ERRα.[3]

Table 2: In Vivo Effects and Physiological Outcomes

CompoundModelDosageKey Outcomes
SLU-PP-332 Diet-induced obese mice50 mg/kg/day for 4 weeks- 20% reduction in fat mass[4][5] - 30% reduction in fasting glucose[5] - 50% improvement in insulin sensitivity[5] - 2.5-fold increase in skeletal muscle mitochondrial DNA[4][6]
Aged rodents25 mg/kg/day- 60% restoration of renal mitochondrial respiration[4]
GSK4716 Mice50 mg/kg- 15% improvement in glucose tolerance[4][5][6] - No significant reduction in adiposity[4][5][6]
XCT790 Triple-negative breast cancer xenograft miceNot specified- Suppression of tumor growth[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist ERR Agonist (e.g., SLU-PP-332) Receptor ERRα/β/γ Agonist->Receptor Binds and Activates PGC1a PGC-1α Receptor->PGC1a Recruits Coactivator ERRE Estrogen-Related Response Element (ERRE) PGC1a->ERRE Binds to DNA TargetGenes Target Gene Transcription (Mitochondrial Biogenesis, Fatty Acid Oxidation) ERRE->TargetGenes Initiates MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects

Caption: ERRα signaling pathway activated by an agonist.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (e.g., HEK293T, C2C12) Transfection 2. Co-transfection (ERR, Reporter Plasmid, PGC-1α) CellCulture->Transfection CompoundTreatment 3. Compound Treatment (SLU-PP-332, GSK4716, etc.) Transfection->CompoundTreatment LuciferaseAssay 4. Luciferase Reporter Assay CompoundTreatment->LuciferaseAssay EC50 5. Determine EC50/IC50 LuciferaseAssay->EC50 AnimalModel 1. Animal Model (e.g., Diet-Induced Obese Mice) CompoundAdmin 2. Compound Administration AnimalModel->CompoundAdmin PhysiologicalTests 3. Physiological Measurements (Glucose Tolerance, Body Composition) CompoundAdmin->PhysiologicalTests TissueAnalysis 4. Tissue Analysis (Mitochondrial DNA quantification) PhysiologicalTests->TissueAnalysis Efficacy 5. Evaluate Efficacy TissueAnalysis->Efficacy

Caption: General experimental workflow for evaluating ERR modulators.

Detailed Experimental Protocols

ERRα Luciferase Reporter Gene Assay

Objective: To determine the agonist or inverse agonist activity of a compound on ERRα.

Materials:

  • HEK293T cells

  • Expression plasmids for full-length human ERRα and a luciferase reporter gene under the control of an ERR response element (ERRE).

  • Co-transfection reagent (e.g., Lipofectamine).

  • Dual-luciferase reporter assay system.

  • Test compounds (SLU-PP-332, GSK4716, XCT790).

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.

  • Co-transfection: Co-transfect the cells with the ERRα expression plasmid and the ERRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A plasmid expressing Renilla luciferase can be included for normalization.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) values.[8][9][10]

Mitochondrial Biogenesis Assay (via qPCR)

Objective: To quantify the effect of a compound on mitochondrial DNA content as an indicator of mitochondrial biogenesis.

Materials:

  • Skeletal muscle tissue from treated and control animals.

  • DNA extraction kit.

  • qPCR master mix.

  • Primers for a mitochondrial-encoded gene (e.g., COX1) and a nuclear-encoded gene (e.g., β-actin).

  • qPCR instrument.

Protocol:

  • DNA Extraction: Isolate total DNA from skeletal muscle tissue samples using a commercial DNA extraction kit.

  • DNA Quantification: Quantify the concentration and purity of the extracted DNA.

  • qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear genes. Each reaction should contain qPCR master mix, forward and reverse primers, and template DNA.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the relative mitochondrial DNA content using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.[11][12][13]

Conclusion

SLU-PP-332 stands out as a potent pan-ERR agonist with a preference for ERRα, leading to significant metabolic benefits in preclinical models that mimic the effects of exercise.[1][4][5][6] In comparison, GSK4716 demonstrates selectivity for ERRβ/γ and exhibits more modest metabolic effects, suggesting distinct roles for the different ERR isoforms.[1][4][5][6] XCT790, as a selective ERRα inverse agonist, provides a valuable tool for studying the consequences of ERRα inhibition and holds potential in contexts like cancer where ERRα is overexpressed.[3][7] The choice of compound will therefore depend on the specific research question, whether it is to broadly activate ERR signaling, selectively target ERRβ/γ, or inhibit ERRα function. The provided protocols offer a starting point for the experimental evaluation of these and other novel ERR modulators.

References

A Systematic Review of ML-332 (PF-07321332/Nirmatrelvir) Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent antiviral agent, nirmatrelvir (PF-07321332), a key component of PAXLOVID™, this guide offers a systematic review of its mechanism of action, in vitro and in vivo efficacy, and a comparative assessment against other leading COVID-19 antiviral therapies. Detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows are provided to support researchers, scientists, and drug development professionals.

Executive Summary

Nirmatrelvir (PF-07321332), an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), has emerged as a critical therapeutic agent in the management of COVID-19.[1][2][3] Developed by Pfizer, it is a second-generation peptidomimetic Mpro inhibitor designed for outpatient treatment to minimize disease progression, hospitalization, and death.[3] Administered in combination with ritonavir, a potent CYP3A4 inhibitor that boosts nirmatrelvir's therapeutic concentrations, this combination therapy, known as PAXLOVID™, has demonstrated a significant reduction in hospitalization and death in high-risk patients.[3] This guide provides a comprehensive review of the research findings on nirmatrelvir, presenting quantitative data, detailed experimental methodologies, and a comparative analysis with other authorized antivirals, namely remdesivir and molnupiravir.

Data Presentation: A Comparative Analysis of Antiviral Potency

The in vitro efficacy of nirmatrelvir has been extensively evaluated against various SARS-CoV-2 variants of concern. The following tables summarize key quantitative data on its antiviral activity, cytotoxicity, and enzymatic inhibition, alongside a comparison with remdesivir and molnupiravir.

Table 1: In Vitro Antiviral Activity of Nirmatrelvir (PF-07321332) against SARS-CoV-2 Variants
SARS-CoV-2 Variant Cell Line EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Ancestral (USA-WA1/2020)VeroE6-TMPRSS2150>100>667
Alpha (B.1.1.7)A549-ACE2/TMPRSS270-260Not ReportedNot Applicable
Beta (B.1.351)A549-ACE2/TMPRSS270-260Not ReportedNot Applicable
Gamma (P.1)A549-ACE2/TMPRSS270-260Not ReportedNot Applicable
Delta (B.1.617.2)A549-ACE2/TMPRSS270-260Not ReportedNot Applicable
Omicron (B.1.1.529)VeroE6-Pgp-KO150>100>667
Omicron (BA.1)HEK293T-hACE233 ± 10Not ReportedNot Applicable
Omicron (BA.2, BA.2.12.1, BA.4)Vero E6-TMPRSS2Not specified, but retains activityNot ReportedNot Applicable

EC50 (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication. CC50 (Half-maximal cytotoxic concentration) values represent the concentration that results in 50% cell death. The Selectivity Index (SI) is a ratio of CC50 to EC50, with higher values indicating a more favorable safety profile.

Table 2: Comparative In Vitro Efficacy of Nirmatrelvir, Remdesivir, and Molnupiravir against SARS-CoV-2
Antiviral Agent Target Cell Line EC50/IC50 (µM)
Nirmatrelvir (PF-07321332)Main Protease (Mpro/3CLpro)HeLa-ACE2~0.1-0.2
RemdesivirRNA-dependent RNA polymerase (RdRp)HeLa-ACE2~0.6-0.7
Molnupiravir (EIDD-1931)RNA-dependent RNA polymerase (RdRp)HeLa-ACE2~8

Data from head-to-head comparative studies are prioritized where available. Note that IC50 (half-maximal inhibitory concentration) is often used interchangeably with EC50 in virology studies.[4]

Table 3: In Vitro Enzymatic Inhibition of SARS-CoV-2 Main Protease (Mpro) by Nirmatrelvir
Mpro Variant Ki (nM)
Wildtype0.93 - 3.11
K90R (Alpha, Beta, Gamma)1.05
G15S (Lambda)4.07
P132H (Omicron)0.64

Ki (Inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.[5][6]

Mechanism of Action

Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][7] Mpro is a cysteine protease essential for viral replication, as it cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins.[8] By inhibiting Mpro, nirmatrelvir blocks this crucial step in the viral life cycle, thereby halting replication.[8]

The mechanism of inhibition involves the formation of a reversible covalent bond between the nitrile warhead of nirmatrelvir and the catalytic cysteine residue (Cys145) in the Mpro active site.[5] This interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's substrate-binding pocket.[9] The high degree of conservation of the Mpro active site across different coronaviruses contributes to nirmatrelvir's broad-spectrum activity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE-based)
  • Cell Culture: VeroE6 cells, often engineered to express TMPRSS2 and/or ACE2 to enhance SARS-CoV-2 entry, are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Preparation: Nirmatrelvir is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium to achieve the desired final concentrations.

  • Infection: The cell culture medium is removed, and the cells are infected with a known titer of a SARS-CoV-2 variant in the presence of the diluted nirmatrelvir or a vehicle control.

  • Incubation: The infected plates are incubated for a period of 3-4 days at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause a cytopathic effect (CPE) in the control wells.

  • CPE Evaluation: After the incubation period, the cells are visually inspected for CPE. Cell viability can be quantified using assays such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
  • Cell Culture: The same cell line used for the antiviral assay is seeded in 96-well plates.

  • Compound Treatment: The cells are treated with the same serial dilutions of nirmatrelvir as in the antiviral assay, but without the addition of the virus.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Efficacy Study in a Hamster Model
  • Animal Model: Syrian golden hamsters are a commonly used model for SARS-CoV-2 infection as they develop a respiratory disease that mimics aspects of human COVID-19.

  • Acclimatization and Housing: Animals are acclimatized to the facility and housed in appropriate biocontainment conditions.

  • Infection: Hamsters are intranasally inoculated with a specific dose of a SARS-CoV-2 variant.

  • Treatment: Nirmatrelvir treatment (e.g., 250 mg/kg, twice daily) is initiated shortly after infection and administered orally for a defined period (e.g., 4 days). A control group receives a vehicle.

  • Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and changes in activity.

  • Viral Load and Pathology: At the end of the study, animals are euthanized, and lung tissue is collected to quantify viral load (e.g., by RT-qPCR or plaque assay) and assess lung pathology through histopathological examination.

  • Transmission Studies: To assess the impact on transmission, infected and treated animals can be co-housed with naive, untreated sentinel animals, which are later tested for infection.

Mandatory Visualization

Signaling Pathway of Nirmatrelvir's Mechanism of Action

Nirmatrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro Autocatalytic Cleavage NSPs Non-structural Proteins (NSPs) Mpro->NSPs Cleavage Replication_Complex Viral Replication Complex NSPs->Replication_Complex Assembly Replication_Complex->Viral_RNA Replication New_Virions New Virions Replication_Complex->New_Virions Assembly Nirmatrelvir Nirmatrelvir (PF-07321332) Nirmatrelvir->Mpro Inhibition Antiviral_Assay_Workflow Start Start Cell_Seeding Seed VeroE6 cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of Nirmatrelvir Incubation1->Compound_Addition Infection Infect with SARS-CoV-2 Compound_Addition->Infection Incubation2 Incubate 3-4 days Infection->Incubation2 CPE_Evaluation Evaluate Cytopathic Effect (CPE) and Cell Viability Incubation2->CPE_Evaluation Data_Analysis Calculate EC50 CPE_Evaluation->Data_Analysis End End Data_Analysis->End

References

Cross-Validation of SLU-PP-332 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical effects of SLU-PP-332, a synthetic estrogen-related receptor (ERR) agonist, across various animal models. As an emerging "exercise mimetic," SLU-PP-332 has garnered significant interest for its potential therapeutic applications in metabolic diseases, heart failure, and enhancement of physical endurance. This document objectively compares its performance with other relevant compounds and provides detailed experimental data and methodologies to support further research and development.

Mechanism of Action: The ERRα Signaling Pathway

SLU-PP-332 is a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα. It functions by binding to and activating these nuclear receptors, which play a crucial role in the regulation of cellular energy metabolism. The primary mechanism involves the activation of the PGC-1α/ERRα axis, a master regulator of mitochondrial biogenesis and oxidative metabolism. This activation leads to a gene expression profile in skeletal muscle that mimics the effects of endurance exercise.[1]

SLU_PP_332_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Effects SLU_PP_332 SLU-PP-332 ERRalpha ERRα SLU_PP_332->ERRalpha Activates PGC1alpha PGC-1α ERRalpha->PGC1alpha Co-activates FattyAcidOxidation Fatty Acid Oxidation PGC1alpha->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1alpha->MitochondrialBiogenesis Mitochondria Mitochondria EnergyExpenditure Increased Energy Expenditure Mitochondria->EnergyExpenditure ATP Production MitochondrialBiogenesis->Mitochondria

Figure 1: Simplified signaling pathway of SLU-PP-332.

Comparative Efficacy in Animal Models

The effects of SLU-PP-332 have been evaluated in several mouse models, demonstrating significant improvements in metabolic parameters, exercise capacity, and cardiac function. Below is a summary of the key findings compared to other relevant compounds.

Table 1: Effects on Obesity and Metabolic Syndrome in Mice
CompoundAnimal ModelDosageDurationKey Findings
SLU-PP-332 Diet-Induced Obese (DIO) Mice50 mg/kg (IP, twice daily)28 days- Reduced fat mass gain by ~10-fold compared to vehicle. - 12% reduction in body weight. - Improved glucose tolerance.[2][3]
ob/ob Mice50 mg/kg (IP, twice daily)15 days- Significant reduction in fat mass. - Increased energy expenditure.[2]
AICAR Diet-Induced Obese (DIO) Mice150 mg/kg (IP, daily)5 weeks- Suppressed adipose inflammation. - Improved glucose homeostasis and insulin sensitivity. - No significant change in body weight.[4][5]
ob/ob Mice0.5 mg/g (IP, 3 times/week)14 days- Normalized mTOR signaling in skeletal muscle. - Increased muscle mass.[6]
GW501516 (Cardarine) N/AN/AN/APrimarily studied for endurance; less data on obesity models.
Table 2: Effects on Exercise Endurance in Mice
CompoundAnimal ModelDosageDurationKey Findings
SLU-PP-332 Normal-weight Mice50 mg/kg (IP, twice daily)N/A- Increased running distance by 45%. - Increased running duration by 70%.[1]
SLU-PP-915 N/AN/AN/A- Described as a potent pan-ERR agonist with an exercise mimetic profile similar to SLU-PP-332.[7]
AICAR Sedentary MiceN/A4 weeks- Enhanced running endurance by 44%.[8]
GW501516 (Cardarine) Kunming MiceN/A3 weeks- Increased exhaustive running distance by 68.6% in untrained mice and 31.2% in trained mice.[9][10][11]
Table 3: Effects on Heart Failure in Mice
CompoundAnimal ModelDosageDurationKey Findings
SLU-PP-332 Pressure Overload-Induced Heart Failure (TAC model)N/A6 weeks- Significantly improved ejection fraction. - Ameliorated cardiac fibrosis. - Increased survival. - Did not affect cardiac hypertrophy.[12][13][14]
SLU-PP-915 Pressure Overload-Induced Heart Failure (TAC model)N/A6 weeks- Significantly improved ejection fraction. - Ameliorated cardiac fibrosis. - Increased survival. - Did not affect cardiac hypertrophy.[12][13][14]

Note on Cancer Models: The current body of research on ERR agonists like SLU-PP-332 in cancer models is limited. The prevailing focus in oncology research has been on the therapeutic potential of ERRα inverse agonists, which inhibit ERRα activity.

Experimental Workflow and Protocols

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of SLU-PP-332.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., DIO Mice, TAC Model) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements (Weight, Glucose, Echo, etc.) Acclimatization->Baseline Dosing Drug Administration (e.g., SLU-PP-332 IP injection) Baseline->Dosing Monitoring Regular Monitoring (Weight, Food Intake) Dosing->Monitoring Endpoint Endpoint Assays (GTT, Endurance Test, Echo) Monitoring->Endpoint Tissue Tissue Collection & Analysis (e.g., Western Blot) Endpoint->Tissue Stats Statistical Analysis Tissue->Stats

Figure 2: General experimental workflow for in vivo studies of SLU-PP-332.

Detailed Experimental Methodologies

Animal Models and Drug Administration
  • Obesity Models: Diet-induced obese (DIO) mice are a common model, typically generated by feeding C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. Genetically modified models such as ob/ob mice, which lack functional leptin, are also used.

  • Heart Failure Model: Pressure overload-induced heart failure is often created using the transverse aortic constriction (TAC) surgical model in mice. This procedure involves surgically narrowing the aorta to increase the afterload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

  • Drug Administration:

    • SLU-PP-332: In most published studies, SLU-PP-332 is administered via intraperitoneal (IP) injection at dosages ranging from 25 to 50 mg/kg of body weight, typically twice daily.

    • Vehicle Control: A vehicle solution (e.g., a mixture of Cremophor, DMSO, and PBS) is administered to the control group following the same schedule and route as the drug treatment group.

Key Experimental Protocols
  • Oral Glucose Tolerance Test (OGTT):

    • Fasting: Mice are fasted for a standardized period, typically 6 hours, with free access to water.

    • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (Time 0).

    • Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.

    • Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

    • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

  • Treadmill Endurance Test:

    • Acclimatization: Mice are familiarized with the treadmill for several days before the test, with short running sessions at low speeds.

    • Test Protocol: On the test day, mice are placed on the treadmill, and the speed and/or incline are gradually increased according to a set protocol (e.g., start at 10 m/min, increase by 2 m/min every 2 minutes).

    • Exhaustion Criteria: Exhaustion is defined as the inability of the mouse to continue running, often determined by the number of times the mouse falls back onto a shock grid at the rear of the treadmill within a specific timeframe.

    • Data Recorded: The total running time and distance are recorded for each mouse.

  • Echocardiography for Cardiac Function:

    • Anesthesia: Mice are lightly anesthetized (e.g., with isoflurane) to minimize movement artifacts while maintaining near-physiological heart rates.

    • Imaging: A high-frequency ultrasound system with a specialized small animal probe is used to obtain two-dimensional and M-mode images of the heart from parasternal long- and short-axis views.

    • Parameters Measured: Key parameters include left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), from which fractional shortening (FS) and ejection fraction (EF) are calculated to assess systolic function. Diastolic function can be assessed using Doppler imaging of mitral inflow patterns.

  • Western Blot Analysis for Protein Expression (e.g., PGC-1α):

    • Tissue Homogenization: Skeletal muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-PGC-1α). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

This guide is intended to provide a comprehensive overview for researchers interested in the preclinical evaluation of SLU-PP-332 and related compounds. The provided data and protocols should serve as a valuable resource for designing and interpreting future studies in this promising area of therapeutic development.

References

The Exercise Mimetic ML-332 vs. Traditional Exercise: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular and physiological effects of the novel ERRα agonist ML-332 compared to the gold standard of traditional physical exercise reveals overlapping mechanisms and distinct advantages for therapeutic development. While both interventions demonstrably enhance endurance and metabolic health, this compound offers a promising pharmacological avenue for individuals unable to partake in rigorous physical activity.

This guide provides a comprehensive comparison of the orally active synthetic compound this compound and traditional exercise, focusing on their respective impacts on key physiological and molecular parameters. The data presented is derived from preclinical studies in murine models and is intended for researchers, scientists, and drug development professionals.

Quantitative Performance and Metabolic Effects

The following tables summarize the quantitative effects of this compound and traditional exercise on endurance, body composition, and key genetic markers of mitochondrial biogenesis. It is important to note that the data are compiled from separate studies and are not from a head-to-head comparison, thus experimental conditions may vary.

Intervention Parameter Animal Model Dosage/Protocol Result Fold Change/Percentage Improvement
This compound Running Endurance (Time)Normal-weight mice50 mg/kg, b.i.d., i.p. for 7 daysIncreased70% longer duration[1]
This compound Running Endurance (Distance)Normal-weight mice50 mg/kg, b.i.d., i.p. for 7 daysIncreased45% further distance[1]
Traditional Exercise Endurance CapacityMiceTreadmill runningIncreasedSignificant improvement (Hedges' g=1.85)[2][3]
This compound Body WeightDiet-induced obese mice50 mg/kg, b.i.d., i.p. for 1 monthDecreased12% loss of body weight[1]
This compound Fat MassDiet-induced obese mice50 mg/kg, b.i.d., i.p. for 1 monthDecreasedGained 10 times less fat than control[1]
Traditional Exercise Body Fat PercentageHumansEndurance trainingDecreasedSignificant decrease[4]
This compound PGC-1α mRNA Expression----
Traditional Exercise PGC-1α mRNA ExpressionHuman skeletal muscleHigh-intensity exerciseIncreased10.2-fold increase 3 hours post-exercise[5]
Traditional Exercise PGC-1α mRNA ExpressionHuman skeletal muscleLow-intensity exerciseIncreased3.8-fold increase 3 hours post-exercise[5]
This compound DDIT4 Gene ExpressionMouse gastrocnemius muscle50 mg/kg, i.p. (single dose)Increased~3-fold increase 1 hour post-administration[6]
Traditional Exercise DDIT4 Gene ExpressionMouse gastrocnemius muscleAcute aerobic exercise (40 min)Increased~6-fold increase 1 hour post-exercise[6]

Signaling Pathways: A Converging Mechanism

Both this compound and traditional exercise exert their beneficial effects in large part through the activation of the Estrogen-Related Receptor Alpha (ERRα) and the subsequent induction of the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This signaling cascade is a master regulator of mitochondrial biogenesis and oxidative metabolism.

ML332 This compound ERRa ERRα ML332->ERRa Activates Exercise Traditional Exercise Exercise->ERRa Activates PGC1a PGC-1α ERRa->PGC1a Induces MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis FattyAcidOxidation Fatty Acid Oxidation PGC1a->FattyAcidOxidation Endurance Increased Endurance MitoBiogenesis->Endurance FattyAcidOxidation->Endurance

Figure 1. Converging signaling pathways of this compound and traditional exercise.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the administration of this compound and a typical endurance exercise regimen in mice.

This compound Administration in Diet-Induced Obese Mice

This protocol outlines the methodology used to assess the effects of this compound on metabolic parameters in a diet-induced obesity model.[1][7]

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-15 weeks to induce obesity.[7][8]

  • Compound Preparation: SLU-PP-332 is dissolved in a vehicle solution, for example, a mixture of DMSO, Tween 80, and phosphate-buffered saline (PBS).[6]

  • Administration: Mice are administered SLU-PP-332 at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection twice daily (b.i.d.).[7][9] A control group receives vehicle injections.

  • Duration: The treatment is carried out for a period of 28 days.[7]

  • Outcome Measures: Body weight and food intake are monitored regularly. At the end of the study, fat mass is assessed, and tissues are collected for gene expression analysis.[7]

Endurance Exercise Training Protocol in Mice

This protocol describes a standard treadmill exercise regimen to study the effects of endurance training in mice.[10][11][12]

  • Acclimation: Mice are acclimated to the treadmill for several days before the start of the training. This typically involves placing the mice on the treadmill for short periods (e.g., 15 minutes) at a low speed (e.g., 10-15 m/min).[10]

  • Training Regimen: The exercise training protocol consists of treadmill running for 60 minutes, three times per week, for a duration of 6 weeks.[10] The protocol often involves intervals of running and active rest.[10]

  • Progressive Overload: The intensity of the exercise is gradually increased throughout the training period. This can be achieved by increasing the running speed (e.g., starting at 16 m/min and increasing by 1 m/min each week) and/or the incline of the treadmill.[10][11]

  • Exhaustion Test: To measure endurance capacity, mice perform a progressive running test until exhaustion, which is defined as the inability to remain on the treadmill belt despite encouragement.[13]

  • Outcome Measures: Following the training period, various physiological and molecular parameters can be assessed, including maximal oxygen uptake (VO2max), muscle fiber type composition, and gene expression in skeletal muscle.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of a pharmacological agent like this compound with traditional exercise in a preclinical model.

Start Animal Model (e.g., Diet-Induced Obese Mice) Group1 Control Group (Vehicle) Start->Group1 Group2 This compound Group Start->Group2 Group3 Exercise Group Start->Group3 Intervention Intervention Period (e.g., 4-8 weeks) Group1->Intervention Group2->Intervention Group3->Intervention Measurements Outcome Measurements: - Endurance Test - Body Composition - Gene Expression - Histology Intervention->Measurements Analysis Comparative Data Analysis Measurements->Analysis

Figure 2. Generalized experimental workflow for comparative analysis.

Conclusion

This compound demonstrates significant promise as an exercise mimetic, activating key metabolic pathways that are also targeted by traditional exercise. The preclinical data indicate its potential to improve endurance and reduce adiposity, making it a compelling candidate for further investigation in the context of metabolic diseases and conditions where exercise is not feasible. While direct comparative studies are still needed to fully elucidate the quantitative similarities and differences between this compound and various exercise modalities, the current body of evidence strongly suggests that targeting the ERRα/PGC-1α pathway with pharmacological agents like this compound is a viable and promising therapeutic strategy. Future research should focus on head-to-head preclinical trials and eventual translation to human studies to fully realize the potential of this novel compound.

References

Assessing the Specificity of ML-332 as a Pan-ERR Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ML-332 (also known as SLU-PP-332) with other known Estrogen-Related Receptor (ERR) agonists, focusing on its specificity as a pan-agonist for ERRα, ERRβ, and ERRγ. The information presented is based on available experimental data to aid researchers in selecting the appropriate chemical tools for their studies.

Introduction to Estrogen-Related Receptors (ERRs)

Estrogen-Related Receptors are a subgroup of orphan nuclear receptors, comprising three isoforms: ERRα, ERRβ, and ERRγ.[1] These receptors play crucial roles in the regulation of cellular energy homeostasis, mitochondrial biogenesis, and metabolism.[2] Unlike the classical estrogen receptors (ERs), ERRs do not bind endogenous estrogens but are constitutively active transcription factors.[3] Their activity is modulated by the recruitment of co-regulators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] The distinct tissue distribution and physiological functions of each ERR isoform make them attractive therapeutic targets for metabolic diseases, neurodegenerative disorders, and certain cancers.

This compound (SLU-PP-332): A Potent Pan-ERR Agonist

This compound has emerged as a potent synthetic agonist that activates all three ERR isoforms.[3][5][6] It is characterized as a pan-ERR agonist with a notable preference for ERRα.[5][6] This activity profile makes this compound a valuable tool for studying the combined physiological effects of activating all three ERR isoforms.

Quantitative Comparison of ERR Agonist Potency

The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound and other commonly used ERR agonists across the three ERR isoforms. This data is primarily derived from in vitro cell-based reporter assays.

CompoundERRα EC50 (nM)ERRβ EC50 (nM)ERRγ EC50 (nM)Selectivity Profile
This compound (SLU-PP-332) 98[3]230[3]430[3]Pan-agonist, ERRα preferential
SLU-PP-915 ~414~435~378Pan-agonist
GSK4716 Inactive>10001300ERRβ/γ dual agonist
DY131 (GSK9089) Inactive~130~130ERRβ/γ dual agonist
SR19881 Inactive630390ERRβ/γ dual agonist

Specificity and Off-Target Profile of this compound

A critical aspect of a chemical probe's utility is its specificity for its intended target. While this compound is a potent pan-ERR agonist, a comprehensive assessment of its activity against a broad panel of other receptors is essential.

Based on available data, SLU-PP-332 has been shown to be selective for the ERRs, as it did not alter the activity of either ERα or ERβ, or other nuclear receptors in cotransfection assays.[7] However, it is important to note that pan-ERR activity itself can raise concerns about potential off-target effects, such as cardiac hypertrophy, which has been associated with ERRγ activation.[8] Preclinical studies in mice have so far not reported severe side effects at effective doses.[2][9]

Researchers should consider these points when designing experiments and interpreting data generated using this compound. Further independent profiling against a comprehensive panel of receptors and kinases would be beneficial to fully delineate its specificity.

Experimental Protocols

The following section details a generalized protocol for a common method used to assess the activity of ERR agonists.

Cell-Based Luciferase Reporter Gene Assay

This assay is a standard method to quantify the ability of a compound to activate a specific nuclear receptor.

Objective: To determine the dose-dependent activation of ERRα, ERRβ, or ERRγ by a test compound.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmids for full-length human ERRα, ERRβ, or ERRγ

  • A luciferase reporter plasmid containing multiple copies of an estrogen receptor response element (ERE) upstream of a minimal promoter driving the firefly luciferase gene.

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent (e.g., Lipofectamine)

  • Test compound (e.g., this compound) and reference agonist/antagonist.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the respective ERR expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a known ERR agonist as a positive control.

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core ERR signaling pathway and a typical experimental workflow for screening ERR agonists.

ERR_Signaling_Pathway ERR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist ERR Agonist (e.g., this compound) ERR ERRα / ERRβ / ERRγ Agonist->ERR Binds ERR_dimer ERR Dimer ERR->ERR_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERR_dimer->ERE PGC1a PGC-1α PGC1a->ERR_dimer Co-activator Recruitment Transcription Transcription ERE->Transcription Initiates TargetGenes Target Genes (e.g., PDK4, CPT1b) Transcription->TargetGenes

Caption: A simplified diagram of the Estrogen-Related Receptor (ERR) signaling pathway activated by an agonist.

Experimental_Workflow Experimental Workflow for ERR Agonist Screening start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Co-transfection: - ERR expression vector - ERE-luciferase reporter - Renilla control cell_culture->transfection compound_addition Addition of Test Compound (e.g., this compound) transfection->compound_addition incubation 24h Incubation compound_addition->incubation luciferase_assay Dual-Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis: - Normalize Firefly to Renilla - Plot dose-response curve luciferase_assay->data_analysis ec50 Determine EC50 data_analysis->ec50 end End ec50->end

Caption: A typical workflow for screening and characterizing ERR agonists using a luciferase reporter assay.

Conclusion

This compound (SLU-PP-332) is a valuable chemical tool for investigating the integrated roles of the three ERR isoforms. Its characterization as a pan-ERR agonist with a preference for ERRα is supported by quantitative in vitro data. While initial assessments suggest selectivity for ERRs over estrogen receptors and other nuclear receptors, researchers should remain mindful of the potential for off-target effects inherent to pan-acting modulators. The provided experimental protocol and pathway diagrams offer a framework for the further characterization and application of this compound and other ERR agonists in various research contexts. Future studies focusing on a comprehensive off-target liability profile will be crucial for the continued development and therapeutic application of ERR-targeted compounds.

References

The Future of Exercise Mimetics: A Comparative Guide to SLU-PP-332 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

St. Louis, MO - The quest for pharmacological agents that can replicate the metabolic benefits of exercise has led to the development of promising compounds targeting the Estrogen-Related Receptors (ERRs). Among these, SLU-PP-332 has emerged as a significant research tool, demonstrating the potential to mimic the physiological effects of endurance training. This guide provides a comprehensive comparison of SLU-PP-332, its analogs, and other key exercise mimetics, offering a data-driven perspective for researchers, scientists, and drug development professionals on future research directions in this exciting field.

SLU-PP-332 is a synthetic small molecule that acts as a pan-agonist of the Estrogen-Related Receptors, with the highest potency for ERRα.[1][2] ERRα is a key regulator of mitochondrial biogenesis and oxidative metabolism, processes that are central to the adaptive response to exercise.[3] By activating ERRα, SLU-PP-332 initiates a transcriptional program that enhances fatty acid oxidation, increases mitochondrial density, and improves endurance capacity in preclinical models.[4][5]

Comparative Efficacy of SLU-PP-332 and Alternatives

The therapeutic potential of SLU-PP-332 is best understood in the context of other exercise mimetics. This section provides a quantitative comparison of SLU-PP-332 with its analog SLU-PP-915, the PPARδ agonist Cardarine (GW501516), and the AMPK activators AICAR and MOTS-c.

CompoundTargetKey In Vivo Efficacy Data (Mouse Models)EC50/IC50 Values
SLU-PP-332 Pan-ERR Agonist (highest affinity for ERRα)- 20% reduction in fat mass (50 mg/kg/day for 4 weeks in DIO mice)[1]- 30% reduction in fasting glucose (50 mg/kg/day for 4 weeks in DIO mice)[1]- 50% improvement in insulin sensitivity (50 mg/kg/day for 4 weeks in DIO mice)[1]- 2.5-fold increase in mitochondrial DNA in skeletal muscle[1]- Increased running endurance (distance and time)[4]ERRα: 98 nMERRβ: 230 nMERRγ: 430 nM[6]
SLU-PP-915 Pan-ERR Agonist- Increased running distance and time (20 mg/kg, single dose)[6]- Upregulation of ERR target genes (PGC1α, PDK4, LDHA) in muscle[6]ERRα: 414 nMERRβ: 435 nMERRγ: 378 nM[7]
Cardarine (GW501516) PPARδ Agonist- Increased running endurance by ~45% (in non-exercised mice)[8]- Increased proportion of type I muscle fibers (~38%) when combined with exercise[8]- Increased mitochondrial DNA by ~50% when combined with exercise[8]PPARδ: 1 nM (Ki)[9]
AICAR AMPK Activator- Improved running endurance by ~44% (in sedentary mice)[8]- Ameliorates insulin resistance in obese animal models[10]-
MOTS-c Mitochondrial-derived peptide (activates AMPK)- Prevents diet-induced obesity in mice[11]- Improves glucose tolerance and insulin sensitivity in mice[11]-

Signaling Pathways and Experimental Workflows

The metabolic reprogramming induced by SLU-PP-332 and its counterparts is orchestrated through complex signaling networks. The primary pathway for ERRα agonists involves the co-activator PGC-1α, a master regulator of mitochondrial biogenesis.

ERR_Signaling cluster_activation External Stimuli cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects Exercise Exercise AMPK AMPK Exercise->AMPK Activates SLU_PP_332 SLU-PP-332 / Analogs ERRa ERRα SLU_PP_332->ERRa Agonist PGC1a PGC-1α AMPK->PGC1a Activates PGC1a->ERRa Co-activates Mito_Biogenesis Mitochondrial Biogenesis ERRa->Mito_Biogenesis FAO Fatty Acid Oxidation ERRa->FAO OxPhos Oxidative Phosphorylation ERRa->OxPhos Endurance Increased Endurance Mito_Biogenesis->Endurance FAO->Endurance OxPhos->Endurance

Caption: PGC-1α/ERRα signaling pathway activated by exercise and SLU-PP-332.

The evaluation of these compounds relies on a battery of standardized preclinical assays. A typical experimental workflow to assess the in vivo efficacy of an exercise mimetic is depicted below.

Experimental_Workflow cluster_phenotyping Phenotyping Assays cluster_tissue_analysis Tissue-Specific Analysis Animal_Model Animal Model (e.g., Diet-Induced Obese Mice) Treatment Treatment (e.g., SLU-PP-332 or Vehicle) Animal_Model->Treatment Metabolic_Phenotyping Metabolic Phenotyping Treatment->Metabolic_Phenotyping Tissue_Harvest Tissue Harvest (Muscle, Liver, Adipose) Treatment->Tissue_Harvest GTT Glucose Tolerance Test (GTT) Metabolic_Phenotyping->GTT ITT Insulin Tolerance Test (ITT) Metabolic_Phenotyping->ITT Endurance_Test Endurance Test (Treadmill) Metabolic_Phenotyping->Endurance_Test Gene_Expression Gene Expression (qPCR, RNA-seq) Tissue_Harvest->Gene_Expression Mito_Function Mitochondrial Function (Seahorse Assay) Tissue_Harvest->Mito_Function Western_Blot Protein Expression (Western Blot) Tissue_Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation GTT->Data_Analysis ITT->Data_Analysis Endurance_Test->Data_Analysis Gene_Expression->Data_Analysis Mito_Function->Data_Analysis Western_Blot->Data_Analysis

Caption: In vivo experimental workflow for evaluating exercise mimetics.

Detailed Experimental Protocols

1. Glucose Tolerance Test (GTT)

  • Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.

  • Procedure:

    • Fast mice for 6 hours.[6]

    • Record baseline blood glucose from a tail snip using a glucometer.

    • Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.[12]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[12]

    • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for a quantitative measure of glucose tolerance.

2. Insulin Tolerance Test (ITT)

  • Objective: To assess the sensitivity of tissues to insulin.

  • Procedure:

    • Fast mice for 6 hours.[6]

    • Record baseline blood glucose.

    • Administer human insulin (typically 0.75 IU/kg body weight) via IP injection.[12]

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[12]

    • A more rapid and pronounced decrease in blood glucose indicates greater insulin sensitivity.

3. Seahorse XF Analyzer Assay for Mitochondrial Respiration in Muscle Fibers

  • Objective: To measure mitochondrial oxygen consumption rate (OCR) in intact muscle fibers.

  • Procedure:

    • Isolate single muscle fibers from, for example, the flexor digitorum brevis (FDB) muscle.[13]

    • Seed the fibers onto a Seahorse XF24 cell culture microplate coated with an extracellular matrix.[13]

    • Equilibrate the fibers in assay medium.

    • Perform a mitochondrial stress test by sequential injections of:

      • Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).

      • FCCP (a mitochondrial uncoupler to measure maximal respiration).

      • Rotenone/antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).[14]

    • Analyze the OCR data to determine key parameters of mitochondrial function.

4. Western Blot Analysis

  • Objective: To detect and quantify specific proteins in tissue lysates.

  • Procedure:

    • Prepare protein lysates from harvested tissues.

    • Separate proteins by size using SDS-PAGE.[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific to the protein of interest.[17]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[15]

Future Research Directions for SLU-PP-332 and its Analogs

The preclinical success of SLU-PP-332 and other ERR agonists opens up several exciting avenues for future research.

1. Isoform Selectivity and Tissue Specificity:

A key challenge with current pan-ERR agonists like SLU-PP-332 is the potential for off-target effects due to the activation of ERRβ and ERRγ.[1] For instance, ERRγ activation has been linked to cardiac hypertrophy in some models.[1] Future research should focus on developing ERRα-selective agonists to mitigate these risks. Additionally, designing compounds with tissue-specific activity, for example, targeting the liver and adipose tissue while sparing the heart, would be a significant advancement.[18]

2. Elucidating Downstream Signaling Networks:

While the PGC-1α/ERRα axis is well-established, a more comprehensive understanding of the downstream transcriptional network regulated by ERRα agonists is needed. Techniques like RNA-sequencing and ChIP-sequencing can provide a global view of the genes and pathways modulated by these compounds.[18] This will not only refine our understanding of their mechanism of action but may also reveal novel therapeutic targets.

3. Combination Therapies:

Investigating the synergistic effects of ERRα agonists with other metabolic drugs is a promising area. For example, combining an ERRα agonist with an AMPK activator or a GLP-1 receptor agonist could lead to more profound and sustained improvements in metabolic health.

4. Long-term Safety and Efficacy:

Most preclinical studies to date have focused on relatively short-term administration. Long-term studies are crucial to assess the sustained efficacy and potential for adverse effects, such as the development of tolerance or unforeseen side effects.

5. Clinical Translation:

The ultimate goal is to translate these promising preclinical findings into effective therapies for human metabolic diseases. This will require rigorous clinical trials to evaluate the safety, pharmacokinetics, and efficacy of lead candidates in patient populations. Overcoming the challenges of clinical translation will be a major focus for the field in the coming years.

References

The "Exercise in a Pill": A Comparative Analysis of ML-332 and Other Leading Exercise Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a true exercise mimetic—a pharmacological agent that captures the myriad benefits of physical activity—represents a significant frontier in medicine. This guide provides a detailed, data-driven comparison of ML-332's successor, SLU-PP-332, and other prominent exercise mimetics, namely AICAR and GW501516. By presenting quantitative data from preclinical studies, outlining experimental protocols, and visualizing the intricate signaling pathways, this document aims to be an invaluable resource for those navigating this promising field.

While direct head-to-head clinical studies remain forthcoming, a comparative analysis of existing preclinical data offers crucial insights into the relative efficacy and mechanisms of these compounds. This guide synthesizes available data to facilitate a deeper understanding of their potential therapeutic applications in metabolic diseases, muscle atrophy, and beyond.

Quantitative Performance Analysis

The following tables summarize key quantitative data from in vivo studies, primarily in murine models, for SLU-PP-332, AICAR, and GW501516. These metrics provide a snapshot of their effects on endurance, body composition, and key metabolic markers.

Table 1: Performance Metrics of SLU-PP-332 in Mice
ParameterResultStudy Details
Endurance (Running Distance) ~50% increase in normal-weight mice.[1]C57BL/6J mice treated with SLU-PP-332.[2]
Endurance (Running Time) 70% increase in normal-weight mice.[1]C57BL/6J mice treated with SLU-PP-332.[2]
Weight Gain (in obese mice) Gained 10 times less fat than untreated mice over one month.[1]Obese mice treated twice daily for one month.[1]
Body Weight Loss (in obese mice) 12% loss of body weight.[1]Obese mice treated twice daily for one month.[1]
Fatty Acid Oxidation 40% increase in diet-induced obese mice.[3]Diet-induced obese mice treated with 50 mg/kg/day.[3]
Mitochondrial DNA Content 2.5-fold increase in skeletal muscle.[3]Preclinical models.[3]
Table 2: Performance Metrics of AICAR in Mice
ParameterResultStudy Details
Endurance (Running Capacity) 44% increase in sedentary mice.[4][5]Sedentary mice treated for 4 weeks.[4][5]
Mitochondrial Markers ~33% increase in cytochrome C; ~22% increase in citrate synthase.[6]Old mice treated for 1 month.[6]
Muscle Mass (Quadriceps) Increased in old mice.[6]Old mice treated for 31 days.[6]
AMPK Phosphorylation 155 ± 9% of control after 7 days.[7]Male C57BL/6J mice treated with 500 mg/kg for 7 days.[7]
Table 3: Performance Metrics of GW501516 in Mice
ParameterResultStudy Details
Endurance (Running Distance) 70% increase when combined with exercise; ~50% increase in sedentary conditions.[8]Study over 3 weeks.[8]
Endurance (Running Distance) 68.6% increase in sedentary mice.[9]Sedentary KM mice treated for 3 weeks.[9]
Weight Gain Rate Reduced by almost 50% in high-fat diet-induced obese mice.[8]High-fat diet-induced obese mice.[8]
Blood Glucose Significantly higher after exercise compared to untrained controls.[10]Kunming mice.[10]
Blood Lactate Lower after exercise compared to untrained controls.[10]Kunming mice.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these exercise mimetics are rooted in their ability to activate key metabolic signaling pathways. The following diagrams, generated using Graphviz, illustrate the primary mechanisms of action for SLU-PP-332, AICAR, and GW501516.

SLU-PP-332 Signaling Pathway

SLU-PP-332 is a potent agonist of the Estrogen-Related Receptors (ERRs), with a high affinity for ERRα.[11][12] Activation of ERRs, particularly in concert with the coactivator PGC-1α, orchestrates a transcriptional program that enhances mitochondrial biogenesis, fatty acid oxidation, and overall energy expenditure.[2][11]

SLU_PP_332_Pathway cluster_nucleus Cellular Response SLU_PP_332 SLU-PP-332 ERRa ERRα/β/γ SLU_PP_332->ERRa activates Metabolic_Genes Metabolic Gene Transcription ERRa->Metabolic_Genes upregulates PGC1a PGC-1α PGC1a->Metabolic_Genes co-activates Nucleus Nucleus Mitochondria Mitochondria Mito_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mito_Biogenesis FAO Fatty Acid Oxidation Metabolic_Genes->FAO Energy_Exp Increased Energy Expenditure Mito_Biogenesis->Energy_Exp FAO->Energy_Exp

SLU-PP-332 signaling cascade.
AICAR Signaling Pathway

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable activator of AMP-activated protein kinase (AMPK).[13] Once inside the cell, it is converted to ZMP, an AMP analog, which allosterically activates AMPK.[6] This activation triggers a cascade of events that promote glucose uptake and fatty acid oxidation, mimicking the cellular energy-sensing response to exercise.[13][14]

AICAR_Pathway cluster_cell Cellular Response AICAR AICAR ZMP ZMP AICAR->ZMP converted to AMPK AMPK ZMP->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates (inactivates) GLUT4 GLUT4 Translocation AMPK->GLUT4 promotes FAO Fatty Acid Oxidation ACC->FAO leads to Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

AICAR-mediated AMPK activation pathway.
GW501516 Signaling Pathway

GW501516 is a selective agonist of the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[8] Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which contributes to increased endurance and a shift in muscle fiber type towards more oxidative fibers.[4][10]

GW501516_Pathway cluster_nucleus Nuclear Events GW501516 GW501516 PPARd PPARδ GW501516->PPARd activates PPRE PPRE (PPAR Response Element) PPARd->PPRE binds with RXR to RXR RXR RXR->PPRE Gene_Expression Upregulation of Metabolic Genes PPRE->Gene_Expression FAO Increased Fatty Acid Oxidation Gene_Expression->FAO Endurance Enhanced Endurance FAO->Endurance

GW501516 activation of the PPARδ pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies employed in the in vivo studies of these exercise mimetics.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an exercise mimetic in a murine model.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., C57BL/6J mice, diet-induced obese mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body weight, endurance test, metabolic parameters) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle Control, Treatment Group) Baseline->Grouping Treatment Chronic Administration of Exercise Mimetic or Vehicle (e.g., daily injection for several weeks) Grouping->Treatment Monitoring Regular Monitoring (Body weight, food intake, general health) Treatment->Monitoring Endpoint Endpoint Measurements (Endurance test, body composition analysis, blood and tissue collection) Monitoring->Endpoint Analysis Biochemical and Molecular Analysis (Western blotting, qPCR, histology, metabolomics) Endpoint->Analysis

Typical in vivo experimental workflow.
Key Methodologies

  • Animal Models: Studies typically utilize standard laboratory mouse strains such as C57BL/6J or models of metabolic disease like diet-induced obese mice.[1][2]

  • Drug Administration: Compounds are often administered via intraperitoneal (IP) injection or oral gavage, with dosing regimens varying from once to twice daily for periods ranging from a few days to several weeks.[1][6]

  • Endurance Testing: Treadmill running tests are a common method to assess endurance, with parameters such as running time and distance to exhaustion being measured.[1][6]

  • Metabolic Analysis: Techniques such as indirect calorimetry are used to measure energy expenditure and respiratory exchange ratio. Blood samples are analyzed for glucose, lactate, and lipid profiles.[10]

  • Molecular Analysis: Tissue samples (e.g., skeletal muscle, liver) are collected for analysis of gene and protein expression using methods like quantitative PCR (qPCR) and Western blotting to probe the activation of specific signaling pathways.[4][6]

  • Histology: Muscle tissue may be sectioned and stained to analyze fiber type composition and mitochondrial density.[10]

Concluding Remarks

The development of exercise mimetics holds immense promise for treating a wide array of chronic diseases. SLU-PP-332, with its potent activation of the ERRα pathway, demonstrates significant effects on endurance and metabolic health in preclinical models. AICAR and GW501516, while targeting different nodes in the exercise-related signaling network, also exhibit robust exercise-mimicking properties.

This guide provides a comparative framework based on the currently available preclinical data. It is imperative for researchers to consider the distinct mechanisms of action and the nuances in the physiological responses elicited by each compound. As research progresses, direct comparative studies will be crucial to fully elucidate the therapeutic potential and safety profiles of these promising agents, ultimately paving the way for their potential translation into clinical practice.

References

Safety Operating Guide

Proper Disposal Procedures for ML-332 (Slu-PP-332)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This document provides detailed procedural guidance for the disposal of ML-332, identified as the research chemical Slu-PP-332.

Disclaimer: Safety Data Sheets (SDS) for Slu-PP-332 present conflicting hazard information. Therefore, it is imperative to treat this compound as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and adhere to all local, state, and federal regulations.

Chemical Identification and Hazard Assessment

Slu-PP-332 is a research chemical identified as an agonist of estrogen-related receptors (ERRα, ERRβ, and ERRγ).[1][2][3] Due to conflicting information in available Safety Data Sheets, a cautious approach to handling and disposal is essential.

Table 1: Chemical and Physical Properties of Slu-PP-332

PropertyValueReference
CAS Number 303760-60-3[1][4][5][6][7]
Molecular Formula C18H14N2O2[1][2][4][5][7]
Molecular Weight 290.32 g/mol [4][5][7]
Appearance Solid/Powder[1][5]
Storage Store at -20°C[1][5]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in ethanol (0.1-1 mg/ml)[1][2]

Table 2: Summary of Hazard Classifications for Slu-PP-332

SourceHazard Classification
MedChemExpress SDS Not a hazardous substance or mixture.[4]
Tribioscience SDS Not a hazardous substance or mixture.[5]
CymitQuimica SDS Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
Cayman Chemical This material should be considered hazardous until further information becomes available.[1]

Given these discrepancies, researchers must handle Slu-PP-332 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

Experimental Protocols: General Chemical Waste Disposal Workflow

The following is a generalized, step-by-step protocol for the disposal of chemical waste like Slu-PP-332 in a laboratory setting. This workflow is based on standard hazardous waste management procedures.

Diagram 1: General Laboratory Chemical Waste Disposal Workflow

A Step 1: Waste Identification & Segregation B Step 2: Select Appropriate Waste Container A->B Consult SDS C Step 3: Label Waste Container B->C Properly sealed D Step 4: Accumulate Waste in Satellite Area C->D At or near point of generation E Step 5: Request Waste Pickup D->E When full or per schedule F Step 6: EHS Collection & Final Disposal E->F Scheduled pickup

References

Essential Safety and Operational Guide for Handling SLU-PP-332

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of SLU-PP-332 (CAS: 303760-60-3), also referred to as ML-332. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

There are conflicting reports regarding the hazard classification of SLU-PP-332. While some suppliers classify it as non-hazardous, others indicate potential risks.[1][2][3] To ensure the highest degree of safety, it is imperative to treat SLU-PP-332 as a hazardous substance until more definitive data is available.[4] The most stringent safety data sheet available classifies SLU-PP-332 with the following hazards:

  • Harmful if swallowed [2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

Therefore, all personnel must adhere to the personal protective equipment (PPE) guidelines outlined below.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling SLU-PP-332. The following table summarizes the required protective equipment.

Area of Protection Required PPE Specifications and Best Practices
Respiratory Protection Suitable respiratorRecommended if risk assessment indicates necessity, especially when handling the powder form outside of a fume hood.[1][3]
Eye and Face Protection Safety goggles with side-shieldsMust be worn at all times to protect against splashes and dust. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant glovesUse appropriate, inspected gloves. Dispose of contaminated gloves properly after use.[1][2]
Body Protection Impervious clothing / Laboratory coatWear suitable protective clothing to prevent skin exposure.[1][3]

Operational Plan for Handling SLU-PP-332

A systematic approach to handling SLU-PP-332 from receipt to disposal is essential for laboratory safety and experimental integrity.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store SLU-PP-332 in a tightly sealed and properly labeled container.[1]

  • Recommended storage is at -20°C in a dry, dark environment, protected from light.[1][4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Preparation of Solutions
  • All handling of the solid compound and preparation of stock solutions should be conducted in a laboratory fume hood to minimize inhalation exposure.[1]

  • SLU-PP-332 is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (0.1-1 mg/ml).[4]

  • When preparing solutions, add the solvent slowly to the compound to avoid splashing.

  • For animal studies, specific formulations may be required, such as a mixture of DMSO, PEG300, Tween80, and water.[5]

Experimental Use
  • Wear the appropriate PPE at all times during experimental procedures.

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Use sterile syringes for each administration in animal studies and dispose of them immediately in a sharps container.[6]

  • Rotate injection sites in animal studies to minimize local irritation.[6]

Disposal Plan

Proper disposal of SLU-PP-332 and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused SLU-PP-332 as chemical waste in accordance with local, state, and federal regulations. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: All materials that have come into contact with SLU-PP-332, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing SLU-PP-332 in a sealed, properly labeled waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[1][3][7]
Skin Contact Wash off immediately with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3][7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][7]

Experimental Workflow for Safe Handling of SLU-PP-332

The following diagram illustrates the key steps and decision points for the safe handling of SLU-PP-332 in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for SLU-PP-332 cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Inspect Receive and Inspect Compound Store Store at -20°C (Protect from Light) Receive_Inspect->Store If container is intact Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Hazard Hazard Don_PPE->Hazard Weigh_Compound Weigh Solid Compound Fume_Hood->Weigh_Compound Prepare_Solution Prepare Stock Solution (e.g., in DMSO) Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Dispose_Sharps Dispose of Needles/Syringes in Sharps Container Perform_Experiment->Dispose_Sharps If applicable Dispose_Solid_Waste Collect Contaminated Solid Waste Perform_Experiment->Dispose_Solid_Waste Dispose_Liquid_Waste Collect Contaminated Liquid Waste Perform_Experiment->Dispose_Liquid_Waste EHS_Pickup Arrange for EHS Waste Pickup Dispose_Sharps->EHS_Pickup Dispose_Solid_Waste->EHS_Pickup Dispose_Liquid_Waste->EHS_Pickup

Caption: Workflow for the safe handling of SLU-PP-332 from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML-332
Reactant of Route 2
Reactant of Route 2
ML-332

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。